molecular formula C12H25NO6 B609248 m-PEG3-ONHBoc CAS No. 1835759-87-9

m-PEG3-ONHBoc

Número de catálogo: B609248
Número CAS: 1835759-87-9
Peso molecular: 279.33 g/mol
Clave InChI: MAGDKXJOAGLHED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

m-PEG3-ONHBoc is a PEG derivative. PEG Linkers and derivatives may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl N-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO6/c1-12(2,3)19-11(14)13-18-10-9-17-8-7-16-6-5-15-4/h5-10H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGDKXJOAGLHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171931
Record name 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835759-87-9
Record name 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to m-PEG3-ONHBoc: Chemical Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG3-ONHBoc, a heterobifunctional polyethylene glycol (PEG) linker. This document details its chemical and physical properties, outlines a representative synthesis protocol, and describes its key applications in bioconjugation and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound, with the IUPAC name tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate, is a discrete PEG (dPEG®) linker characterized by a methoxy-terminated triethylene glycol chain and a terminal N-Boc protected hydroxylamine group.[1] The monodisperse nature of this linker ensures batch-to-batch consistency, a critical factor in pharmaceutical development. The PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated molecule.[2]

The structure of this compound contains a Boc (tert-butyloxycarbonyl) protecting group on the terminal aminooxy functionality. This Boc group provides stability during synthesis and can be readily removed under acidic conditions to reveal the reactive hydroxylamine group for subsequent conjugation.[2]

Chemical Structure:

Chemical structure of this compound
Quantitative Data Summary
PropertyValue
IUPAC Name tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate[1]
Synonyms This compound
CAS Number 1835759-87-9[1]
Molecular Formula C12H25NO6[1]
Molecular Weight 279.33 g/mol [1]
Exact Mass 279.1682[1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Expected to be soluble in water and most organic solvents.[2] Based on analogs like m-PEG3-Amine and m-PEG3-acid, it is predicted to be soluble in Water, DMSO, DCM, and DMF.[3][4]
Storage Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1]

Experimental Protocols

Synthesis of this compound

Materials:

  • m-PEG3-mesylate (m-PEG3-OMs)

  • N-Boc-hydroxylamine

  • A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide or acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-hydroxylamine (1.2 equivalents) and the non-nucleophilic base (2-3 equivalents) in the chosen anhydrous solvent.

  • Addition of m-PEG3-OMs: Slowly add a solution of m-PEG3-OMs (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Deprotection of the Boc Group

The Boc protecting group can be removed under acidic conditions to yield the free aminooxy group, which is then available for conjugation.

Materials:

  • This compound

  • Acidic solution (e.g., trifluoroacetic acid in dichloromethane, or hydrochloric acid in dioxane)

  • Anhydrous organic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve this compound in the anhydrous organic solvent.

  • Add the acidic solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, the solvent and excess acid can be removed under reduced pressure to yield the deprotected product.

Applications in Drug Development

This compound is a versatile linker used in the construction of complex therapeutic molecules, primarily in the fields of ADCs and PROTACs. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the resulting conjugate.

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The m-PEG3 linker plays a crucial role in the efficacy of a PROTAC by providing optimal spacing and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase.

The deprotected aminooxy group of this compound can be reacted with an aldehyde or ketone functionality on a POI ligand or an E3 ligase ligand to form a stable oxime linkage.

Signaling Pathway and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC, where a linker such as this compound connects the POI and E3 ligase ligands.

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a PROTAC utilizing a linker like this compound.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Start: POI & E3 Ligase Ligands, This compound Linker Deprotection Boc Deprotection of Linker Start->Deprotection Conjugation1 Conjugation to POI Ligand Deprotection->Conjugation1 Purification1 Purification of Intermediate Conjugation1->Purification1 Conjugation2 Conjugation to E3 Ligase Ligand Purification1->Conjugation2 Final_Purification Final PROTAC Purification (HPLC) Conjugation2->Final_Purification Characterization Structural Characterization (LC-MS, NMR) Final_Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot Analysis (Protein Degradation) Treatment->Western_Blot DC50_Dmax Determination of DC50 & Dmax Western_Blot->DC50_Dmax

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

An In-depth Technical Guide to m-PEG3-ONHBoc in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-PEG3-ONHBoc, with the IUPAC name tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate, is a discrete polyethylene glycol (dPEG®) derivative that serves as a versatile linker in the field of bioconjugation. Its structure comprises a short, hydrophilic triethylene glycol (PEG3) chain, a methoxy (m) cap at one terminus, and a tert-butyloxycarbonyl (Boc) protected aminooxy group at the other. This heterobifunctional architecture makes it a valuable tool for researchers, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The hydrophilic PEG3 spacer enhances the aqueous solubility of the resulting bioconjugates, which is often a challenge when working with hydrophobic small molecules. The Boc-protected aminooxy group provides a stable, latent reactive handle that can be deprotected under acidic conditions to reveal a highly reactive aminooxy moiety. This deprotected group can then be chemoselectively ligated to carbonyl groups (aldehydes or ketones) on a target biomolecule to form a stable oxime bond. This technical guide provides a comprehensive overview of the applications, experimental protocols, and relevant data associated with the use of this compound in a research setting.

Chemical Properties and Structure

A clear understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory.

PropertyValue
IUPAC Name tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate
Synonyms m-PEG3-Boc-aminooxy, Boc-aminooxy-dPEG®3-methyl ether
CAS Number 1835759-87-9
Chemical Formula C12H25NO6
Molecular Weight 279.33 g/mol
Appearance Solid powder
Purity Typically >98%
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C for long-term storage

Core Applications in Research

The unique properties of this compound make it a valuable tool in two major areas of therapeutic research: the development of Antibody-Drug Conjugates (ADCs) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Development of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic payload specifically to cancer cells by harnessing the targeting ability of a monoclonal antibody (mAb). The linker that connects the antibody to the drug is a critical component that influences the ADC's stability, solubility, and overall efficacy.

This compound is utilized in the site-specific conjugation of payloads to antibodies. This is often achieved by first introducing a carbonyl group (an aldehyde or ketone) onto the antibody, typically through the oxidation of the glycan moieties in the Fc region. After deprotection of the this compound, the resulting aminooxy-PEG linker can be reacted with the engineered carbonyl on the antibody to form a stable oxime linkage. This site-specific conjugation method results in a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and a predictable safety profile. The PEG3 spacer also helps to improve the solubility and pharmacokinetics of the final ADC.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, as its length, flexibility, and composition influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This compound can be incorporated as a flexible and hydrophilic linker in PROTAC synthesis. After deprotection, the aminooxy group can be used to conjugate to a POI ligand or an E3 ligase ligand that has been functionalized with a carbonyl group. The PEG3 chain can enhance the solubility and cell permeability of the PROTAC molecule, which are key factors for its biological activity.

Data Presentation

The following tables summarize representative quantitative data for an ADC and a PROTAC constructed using short, hydrophilic PEG linkers, analogous to what could be expected with an this compound linker.

Table 1: Physicochemical and In Vitro Efficacy of a Representative HER2-Targeted ADC with a PEG Linker

ParameterResultMethod of Analysis
Average Drug-to-Antibody Ratio (DAR) ~4.0Hydrophobic Interaction Chromatography (HIC-HPLC)
Monomer Purity >95%Size Exclusion Chromatography (SEC-HPLC)
Aggregation <5%Size Exclusion Chromatography (SEC-HPLC)
In Vitro Plasma Stability (% Intact ADC after 7 days) >90%Incubation in human plasma followed by LC-MS analysis
In Vitro Cytotoxicity (IC50) vs. SK-BR-3 (HER2-high) 1.5 nMCell Viability Assay (e.g., CellTiter-Glo®)
In Vitro Cytotoxicity (IC50) vs. MCF7 (HER2-low) >1000 nMCell Viability Assay (e.g., CellTiter-Glo®)

Table 2: In Vitro Degradation Efficacy of a Representative BTK-Targeting PROTAC with a PEG Linker

ParameterResultMethod of Analysis
Target Protein Bruton's Tyrosine Kinase (BTK)-
Cell Line MOLM-14-
DC50 (Concentration for 50% degradation) 10 nMWestern Blot or In-Cell Western
Dmax (Maximum degradation) >90%Western Blot or In-Cell Western
Degradation Half-life (t1/2) ~2 hoursTime-course Western Blot
Cell Viability (IC50) 25 nMCell Viability Assay (e.g., MTT or CellTiter-Glo®)

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-PEG3 linker.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, add anhydrous toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.

  • The resulting product is the TFA salt of the aminooxy-PEG3 linker, which can often be used directly in subsequent reactions.

  • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free aminooxy-PEG3 linker.

Protocol 2: Site-Specific Antibody-Drug Conjugation via Oxime Ligation

This protocol outlines the conjugation of the deprotected aminooxy-PEG3-payload to an antibody with an engineered aldehyde group.

Materials:

  • Aldehyde-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Deprotected aminooxy-PEG3-payload

  • Aniline (optional, as a catalyst)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a solution of the aldehyde-functionalized antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Dissolve the deprotected aminooxy-PEG3-payload in a minimal amount of a co-solvent like DMSO and then dilute into the Reaction Buffer.

  • Add a 5- to 20-fold molar excess of the aminooxy-PEG3-payload solution to the antibody solution with gentle stirring.

  • If a catalyst is used, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours.

  • Monitor the conjugation reaction by HIC-HPLC or SDS-PAGE to determine the drug-to-antibody ratio (DAR).

  • Once the desired DAR is achieved, remove the excess, unreacted linker-payload by size-exclusion chromatography or dialysis against the Reaction Buffer.

  • Characterize the final ADC by SEC-HPLC for purity and aggregation, and by LC-MS for mass confirmation.

Protocol 3: Synthesis of a PROTAC using the Deprotected Aminooxy-PEG3 Linker

This protocol provides a general strategy for the final step in a PROTAC synthesis, where the deprotected aminooxy-PEG3 linker is conjugated to a ligand containing a carbonyl group.

Materials:

  • Deprotected aminooxy-PEG3-E3 ligase ligand conjugate

  • POI ligand functionalized with an aldehyde or ketone

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the POI ligand with the carbonyl group (1.0 eq) in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • In a separate vial, dissolve the deprotected aminooxy-PEG3-E3 ligase ligand conjugate (1.1 eq) in the same anhydrous solvent.

  • Add the solution of the aminooxy-PEG3-E3 ligase ligand conjugate to the solution of the POI ligand.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.

  • Upon completion, purify the PROTAC by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

Protocol 4: Western Blot for Measuring PROTAC-Mediated Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC compound (dissolved in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., MG132) to confirm that degradation is proteasome-dependent.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the target protein and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_reagents Starting Materials cluster_process Experimental Process cluster_product Final Product mAb Antibody (mAb) Oxidation 1. Glycan Oxidation (Introduce Aldehyde on mAb) mAb->Oxidation mPEG3_ONHBoc This compound Deprotection 2. Boc Deprotection (Activate Linker) mPEG3_ONHBoc->Deprotection Payload Cytotoxic Payload Conjugation 4. Payload Conjugation (Attach Payload to Linker) Payload->Conjugation Ligation 3. Oxime Ligation (Conjugate Linker to mAb) Oxidation->Ligation Deprotection->Ligation Ligation->Conjugation Purification 5. Purification Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

HER2_ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization HER2->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of a HER2-targeted ADC leading to apoptosis.

PROTAC_Synthesis_Workflow cluster_reagents Starting Materials cluster_process Experimental Process cluster_product Final Product POI_Ligand POI Ligand (with Carbonyl) Ligation 3. Oxime Ligation POI_Ligand->Ligation mPEG3_ONHBoc This compound Deprotection 1. Boc Deprotection mPEG3_ONHBoc->Deprotection E3_Ligand E3 Ligase Ligand Linker_E3_Conj 2. Linker-E3 Conjugation E3_Ligand->Linker_E3_Conj Deprotection->Linker_E3_Conj Linker_E3_Conj->Ligation Purification 4. Purification Ligation->Purification PROTAC PROTAC Purification->PROTAC

Caption: Experimental workflow for the synthesis of a PROTAC.

PROTAC_Degradation_Pathway cluster_cellular_components Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a highly valuable and versatile tool in modern drug discovery and development. Its well-defined structure, hydrophilic nature, and the specific reactivity of its deprotected aminooxy group allow for the precise and efficient construction of complex bioconjugates. For researchers working on next-generation therapeutics like ADCs and PROTACs, mastering the use of such discrete PEG linkers is essential for creating homogeneous, stable, and highly effective molecules. The ability to enhance solubility and provide a flexible spacer of a defined length makes this compound a critical component in the rational design of targeted therapies, ultimately contributing to the development of safer and more potent drugs.

An In-depth Technical Guide to m-PEG3-ONHBoc: Mechanism and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the m-PEG3-ONHBoc linker, detailing its mechanism of action in bioconjugation, experimental protocols, and relevant quantitative data. This information is intended to empower researchers in the fields of drug development, proteomics, and materials science to effectively utilize this versatile linker in their applications.

This compound is a heterobifunctional linker composed of three key elements: a methoxy-terminated polyethylene glycol (m-PEG) spacer of three units, which imparts hydrophilicity and flexibility; and a hydroxylamine functional group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group provides stability during storage and handling and can be selectively removed under acidic conditions to reveal the reactive aminooxy group.

The primary application of this compound in bioconjugation lies in its ability to form stable oxime bonds with carbonyl-containing molecules, such as aldehydes and ketones. This process, known as oxime ligation, is a highly efficient and chemoselective bioorthogonal reaction, making it an invaluable tool for the precise modification of biomolecules.

Core Mechanism of Action: Oxime Ligation

The bioconjugation process using this compound is a two-step procedure involving the deprotection of the Boc group followed by the oxime ligation reaction.

  • Boc Deprotection: The inert Boc-protected hydroxylamine is activated by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the Boc group and liberates the nucleophilic aminooxy functionality.

  • Oxime Ligation: The deprotected aminooxy-PEG linker readily reacts with an aldehyde or ketone on the target molecule. The reaction proceeds through a nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration results in the formation of a stable C=N oxime bond.[1][2] This reaction is catalyzed by acidic conditions, with an optimal pH range of 4.5 to 7.5.[3] Aniline and its derivatives can also be employed as catalysts to accelerate the reaction rate at neutral pH.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

PropertyValueReference(s)
Synonyms This compound, tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate[4]
Molecular Formula C12H25NO6[4]
Molecular Weight 279.33 g/mol [4]
Appearance Liquid or Solid
Solubility Soluble in DMSO[4]
Storage Condition -20°C for long term (months to years)[4]

Quantitative Data for Oxime Ligation

The following table summarizes representative quantitative data for oxime ligation reactions, providing insights into the kinetics and stability of the resulting conjugate. While this data is not specific to this compound, it is derived from similar aminooxy-containing molecules and serves as a valuable reference.

ParameterReactantsConditionsValueReference(s)
Second-Order Rate Constant (k₂) Benzaldehyde + Aminooxyacetyl-peptidepH 7.0, 100 mM Aniline catalyst8.2 M⁻¹s⁻¹[2]
Linkage Stability Oxime BondPhysiological pHHighly stable to hydrolysis[3]

Experimental Protocols

This section provides detailed methodologies for the key steps in utilizing this compound for bioconjugation.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-PEG linker.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of TFA, add anhydrous toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.

  • The deprotected aminooxy-PEG linker is obtained as a TFA salt and can be used directly in the subsequent conjugation step or after neutralization.

Protocol 2: Oxime Ligation to an Aldehyde- or Ketone-Containing Protein

This protocol outlines the conjugation of the deprotected aminooxy-PEG linker to a protein.

Materials:

  • Aldehyde- or ketone-functionalized protein

  • Deprotected aminooxy-PEG linker (from Protocol 1)

  • Conjugation Buffer: 100 mM phosphate buffer, pH 6.5-7.5

  • Aniline (optional, as a catalyst)

  • Quenching reagent (e.g., an excess of an aminooxy-containing small molecule or a carbonyl-containing small molecule)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

  • Dissolve the carbonyl-functionalized protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the deprotected aminooxy-PEG linker in the conjugation buffer.

  • Add a 10- to 50-fold molar excess of the deprotected aminooxy-PEG linker solution to the protein solution.[5]

  • If a catalyst is desired to accelerate the reaction at neutral pH, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle stirring.[5]

  • Monitor the reaction progress by SDS-PAGE (observing a shift in the protein's molecular weight) or LC-MS.

  • (Optional) Quench the reaction by adding a quenching reagent to consume any unreacted functional groups.

  • Purify the PEGylated protein conjugate from excess reagents using size-exclusion chromatography or extensive dialysis.[5]

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the use of this compound.

G cluster_deprotection Step 1: Boc Deprotection cluster_ligation Step 2: Oxime Ligation mPEG3_Boc This compound mPEG3_NH2O Deprotected m-PEG3-ONH2 (Aminooxy-PEG linker) mPEG3_Boc->mPEG3_NH2O Acidic Cleavage TFA_DCM TFA / DCM mPEG3_NH2O_2 Deprotected m-PEG3-ONH2 Target_Molecule Target Molecule (with Aldehyde/Ketone) Conjugate PEGylated Bioconjugate (Stable Oxime Bond) Target_Molecule->Conjugate mPEG3_NH2O_2->Conjugate

A high-level overview of the two-step bioconjugation process using this compound.

G Start Start Dissolve_Protein Dissolve carbonyl-functionalized protein in conjugation buffer Start->Dissolve_Protein Prepare_Linker Prepare deprotected aminooxy-PEG linker solution Dissolve_Protein->Prepare_Linker Combine_Reactants Add molar excess of linker to protein solution Prepare_Linker->Combine_Reactants Add_Catalyst Optional: Add aniline as a catalyst Combine_Reactants->Add_Catalyst Incubate Incubate for 2-24 hours at RT or 4°C Add_Catalyst->Incubate Yes Add_Catalyst->Incubate No Monitor Monitor reaction progress (SDS-PAGE, LC-MS) Incubate->Monitor Quench Optional: Quench reaction Monitor->Quench Purify Purify the conjugate (SEC or Dialysis) Quench->Purify Yes Quench->Purify No Characterize Characterize the final conjugate Purify->Characterize End End Characterize->End

A typical experimental workflow for the bioconjugation of a protein with this compound.

G Reactants m-PEG3-ONH2 R'-C(=O)-R'' Intermediate Tetrahedral Intermediate Reactants:f0->Intermediate Nucleophilic Attack Reactants:f1->Intermediate Product m-PEG3-O-N=C(R')-R'' H2O Intermediate->Product:f0 Dehydration

The chemical mechanism of oxime bond formation between an aminooxy group and a carbonyl.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the precise and efficient modification of biomolecules. Its hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugates, while the highly specific and stable oxime ligation chemistry allows for robust and reproducible results. By understanding the core mechanism of action and following the detailed protocols provided in this guide, researchers can confidently apply this linker to a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

The Gatekeeper of Reactivity: Understanding the Role of the Boc Protecting Group in m-PEG3-ONHBoc

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, precision and control are paramount. The strategic use of protecting groups is a cornerstone of modern synthetic chemistry, enabling the stepwise assembly of complex molecular architectures. Among these, the tert-Butyloxycarbonyl (Boc) group plays a pivotal role, particularly in the functionalization of polyethylene glycol (PEG) linkers. This technical guide delves into the critical function of the Boc protecting group in the context of m-PEG3-ONHBoc, a versatile heterobifunctional linker used in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Strategic Importance of the Boc Group in this compound

The this compound molecule, systematically named tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate, is comprised of a short, hydrophilic triethylene glycol (PEG3) spacer, a methoxy (m) cap at one terminus, and a Boc-protected aminooxy group at the other. The Boc group serves as a temporary shield for the highly reactive aminooxy functionality. This protection is essential for a controlled and sequential conjugation strategy.

The core function of the Boc group in this compound is to prevent the premature reaction of the aminooxy group while other chemical transformations are carried out on a target molecule. Its stability under a wide range of conditions, including basic and nucleophilic environments, allows for synthetic flexibility. The key feature of the Boc group is its susceptibility to cleavage under acidic conditions, which regenerates the free aminooxy group, ready for subsequent conjugation. This acid-labile nature provides an "orthogonal" deprotection strategy, meaning the Boc group can be removed without affecting other common protecting groups that are sensitive to different conditions.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its effective application in experimental design.

PropertyValue
IUPAC Name tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate
Synonyms This compound, Boc-aminooxy-mPEG3
CAS Number 1835759-87-9
Molecular Formula C12H25NO6
Molecular Weight 279.33 g/mol
Appearance Solid powder
Solubility Soluble in DMSO and other organic solvents
Storage Conditions -20°C for long-term storage

The Chemistry of Boc Protection and Deprotection

The utility of the Boc group lies in the well-established and efficient methods for its introduction (protection) and removal (deprotection).

Boc Protection

While this compound is typically acquired with the Boc group already in place, understanding its formation is crucial for appreciating its stability. The Boc group is generally introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen attacks a carbonyl carbon of Boc₂O, leading to the formation of a stable carbamate.

Boc Deprotection: Unleashing the Reactive Aminooxy Group

The removal of the Boc group is a critical step that unmasks the aminooxy functionality for conjugation. This is typically achieved through acidolysis. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Quantitative Data on Boc Deprotection of PEG Linkers

The efficiency of Boc deprotection is influenced by factors such as acid concentration, temperature, and reaction time. The following table summarizes typical conditions for the deprotection of Boc-protected amino-PEG linkers, which can be adapted for this compound.

Acidic ReagentConcentrationSolventTemperature (°C)Time (min)Typical Yield (%)Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp30 - 120>95Most common and efficient method.
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp60 - 240>90Milder alternative to TFA, can be more selective.

Experimental Protocols

This section provides detailed methodologies for the deprotection of the Boc group from this compound and its subsequent conjugation, which are central to its application in drug development.

Protocol 1: Boc Deprotection of this compound using TFA

This protocol describes a standard procedure for the removal of the Boc protecting group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Azeotropic Removal of Residual TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times to ensure complete removal of residual TFA.

  • Final Product: The resulting product is the TFA salt of the deprotected aminooxy-PEG3, which can often be used directly in the next conjugation step without further purification.

Boc_Deprotection_Workflow Boc Deprotection Workflow start Start with This compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa react Stir at 0°C to RT (1.5 - 2.5 hours) add_tfa->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up: Evaporation & Toluene Azeotrope monitor->workup end_product Deprotected Aminooxy-PEG3 (TFA Salt) workup->end_product

Caption: Experimental workflow for the Boc deprotection of this compound.

Protocol 2: General Procedure for Conjugation to an Aldehyde-Containing Biomolecule

This protocol outlines the conjugation of the deprotected aminooxy-PEG linker to a biomolecule containing an aldehyde group, forming a stable oxime linkage.

Materials:

  • Deprotected aminooxy-PEG3 (from Protocol 1)

  • Aldehyde-containing biomolecule (e.g., oxidized antibody, synthetic peptide)

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Biomolecule Preparation: Prepare a solution of the aldehyde-containing biomolecule in the conjugation buffer.

  • Linker Addition: Add the deprotected aminooxy-PEG3 linker to the biomolecule solution. A molar excess of the linker (e.g., 10-50 fold) is typically used to drive the reaction to completion.

  • Catalyst Addition (Optional): For some reactions, the addition of aniline (1-10 mM final concentration) can accelerate the rate of oxime bond formation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Monitoring: The progress of the conjugation can be monitored by techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.

  • Purification: Purify the resulting conjugate from excess linker and other reagents using an appropriate method, such as SEC.

Applications in Drug Development

The strategic use of this compound is particularly evident in the synthesis of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a linker connects a monoclonal antibody to a potent cytotoxic drug. The use of a Boc-protected linker like this compound allows for a controlled, stepwise synthesis. For instance, the cytotoxic drug can be first conjugated to another functional group on a larger linker scaffold. After this step, the Boc group on the PEG moiety can be removed to reveal the aminooxy group, which can then be selectively reacted with an aldehyde group introduced onto the antibody, often through the oxidation of its carbohydrate domains. This ensures a site-specific and homogenous ADC product.

ADC_Synthesis_Workflow General ADC Synthesis Workflow cluster_antibody Antibody Modification cluster_linker_drug Linker-Payload Synthesis cluster_final_conjugation Final Conjugation & Purification antibody Monoclonal Antibody (mAb) oxidized_ab Aldehyde-modified mAb antibody->oxidized_ab Oxidation adc Antibody-Drug Conjugate (ADC) oxidized_ab->adc Oxime Ligation linker This compound deprotected_linker Deprotected Aminooxy-PEG3 linker->deprotected_linker Boc Deprotection linker_drug Linker-Drug Conjugate deprotected_linker->linker_drug Conjugation drug Cytotoxic Drug drug->linker_drug linker_drug->adc purified_adc Purified ADC adc->purified_adc Purification (SEC) PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation protac PROTAC (Target Binder - Linker - E3 Ligase Ligand) ternary_complex Ternary Complex (Target-PROTAC-E3 Ligase) protac->ternary_complex target Target Protein (Protein of Interest) target->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_target Polyubiquitinated Target Protein ubiquitination->ub_target proteasome 26S Proteasome ub_target->proteasome degradation Degradation proteasome->degradation fragments Degraded Protein Fragments degradation->fragments

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of m-PEG3-ONHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-ONHBoc (tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate) is a heterobifunctional linker increasingly utilized in bioconjugation, chemical biology, and drug delivery systems. Its structure, featuring a methoxy-terminated tri(ethylene glycol) (m-PEG3) spacer and a tert-butoxycarbonyl (Boc) protected aminooxy group, imparts unique characteristics crucial for its application. The hydrophilic PEG chain is designed to enhance aqueous solubility, a critical parameter for biological applications, while the Boc protecting group offers a stable yet selectively cleavable handle for subsequent conjugation reactions.

This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous buffers. It details experimental protocols for the quantitative determination of these properties and presents available data to inform its effective use in research and development.

Solubility in Aqueous Buffers

The solubility of this compound in aqueous media is primarily governed by its hydrophilic polyethylene glycol (PEG) chain. The ether oxygens in the PEG backbone readily form hydrogen bonds with water molecules, facilitating its dissolution.

Qualitative Solubility Profile

For practical applications, it is often recommended to first prepare a concentrated stock solution in a polar organic solvent such as DMSO or DMF, which can then be diluted into the desired aqueous buffer. This method can help overcome any potential kinetic barriers to dissolution.

Quantitative Solubility Determination

To obtain precise solubility data for this compound in specific aqueous buffers, standardized experimental protocols are necessary. The two most common methods are the thermodynamic (shake-flask) and kinetic solubility assays.

Table 1: Summary of Quantitative Solubility Determination Methods

Method Principle Key Parameters
Thermodynamic Solubility (Shake-Flask) Measures the equilibrium solubility of a compound at saturation.Excess compound, constant temperature, prolonged agitation (24-72h), quantification of supernatant.
Kinetic Solubility Measures the solubility of a compound under non-equilibrium conditions from a DMSO stock.DMSO stock concentration, serial dilution in buffer, incubation time (1-2h), detection of precipitation.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the true equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Sealed glass vials

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted supernatant using a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.

G Workflow for Thermodynamic Solubility Determination A Add excess this compound to buffer B Equilibrate (24-72h) with agitation at constant temperature A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute clear supernatant C->D E Quantify concentration via HPLC D->E F Determine equilibrium solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is primarily influenced by the lability of the Boc protecting group, particularly as a function of pH. The ether linkages of the PEG backbone are generally stable under typical aqueous buffer conditions.

pH-Dependent Stability of the Boc Group

The tert-butoxycarbonyl (Boc) group is known to be stable under basic and nucleophilic conditions but is labile to acid.[2][3][4] The deprotection occurs via an acid-catalyzed hydrolysis mechanism, leading to the formation of the free aminooxy group, carbon dioxide, and tert-butanol.

Table 2: Stability Profile of the Boc Protecting Group

Condition Stability Comments
Acidic (pH < 4) LabileCleavage rate is dependent on pH and temperature. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) lead to rapid deprotection.[2][4]
Neutral (pH 6-8) Generally StableExpected to be stable for typical experimental timescales in standard biological buffers (e.g., PBS at pH 7.4).
Basic (pH > 8) StableThe Boc group is resistant to hydrolysis under basic conditions.[2][3]

While precise kinetic data for the hydrolysis of this compound is not available, a study on a Boc-protected compound in a solution of 0.1% TFA in acetonitrile/water (a mildly acidic condition) showed approximately 10% cleavage after 4 hours at room temperature.[2] This suggests that prolonged exposure to even mildly acidic conditions should be avoided if the integrity of the Boc group is critical.

Stability of the PEG Linker

The poly(ethylene glycol) chain, composed of stable ether linkages, is generally considered robust and does not undergo degradation under standard aqueous buffer conditions (pH 4-10) and moderate temperatures.

Experimental Protocol: Stability Assessment by RP-HPLC

This protocol provides a method to quantify the rate of cleavage of the Boc group from this compound in aqueous buffers of different pH values.

Objective: To determine the half-life of this compound in various aqueous buffers by monitoring its degradation over time.

Materials:

  • This compound

  • Aqueous buffers of interest (e.g., pH 4, 5, 7.4, and 9)

  • Quenching solution (e.g., a basic buffer like Tris, pH 8.5, to neutralize acidic samples)

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column and a suitable detector

  • Thermostated incubator or water bath

  • Autosampler vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Reaction Initiation: Dilute the stock solution into the pre-warmed aqueous buffers of different pH values to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Time-Course Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by diluting the aliquot into a quenching solution if necessary (particularly for the acidic samples) to stop further degradation.

  • HPLC Analysis: Inject the quenched aliquots into the RP-HPLC system. The method should be able to resolve the parent compound (this compound) from its deprotected product (m-PEG3-ONH2).

  • Data Analysis: Plot the peak area of the parent compound against time. Calculate the degradation rate constant and the half-life (t½) by fitting the data to a first-order kinetic model.

G Workflow for Stability Assessment by RP-HPLC cluster_0 Reaction Setup cluster_1 Time-Course Analysis cluster_2 Data Interpretation A Prepare stock solution of This compound B Dilute stock into pre-warmed aqueous buffers of varying pH A->B C Withdraw aliquots at specific time points B->C D Quench reaction (if necessary) C->D E Analyze samples by RP-HPLC D->E F Plot parent compound concentration vs. time E->F G Calculate degradation rate and half-life (t½) F->G G Acid-Catalyzed Deprotection of this compound A This compound B Protonation of Carbonyl Oxygen A->B C Formation of tert-Butyl Cation B->C D m-PEG3-ONH-COOH (Carbamic Acid Intermediate) B->D E m-PEG3-ONH2 (Deprotected Product) C->E + H2O -> tert-Butanol + H+ D->E F CO2 D->F G H+ G->A Catalytic

References

An In-depth Technical Guide to m-PEG3-ONHBoc in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of m-PEG3-ONHBoc in Advanced Drug Conjugates

In the rapidly evolving landscape of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of both efficacy and safety. This compound, chemically known as tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate, is a heterobifunctional linker designed for the precise construction of advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This linker's structure is defined by three key components:

  • A methoxy-terminated polyethylene glycol (m-PEG3) spacer, which imparts hydrophilicity to the resulting conjugate. This can enhance solubility, reduce aggregation, and potentially improve pharmacokinetic properties.

  • An aminooxy (-ONH-) functional group, which, after deprotection, allows for highly specific and stable covalent bond formation with aldehyde or ketone moieties via an oxime ligation reaction. This bioorthogonal reaction proceeds under mild conditions, preserving the integrity of the biomolecule.

  • A tert-butyloxycarbonyl (Boc) protecting group on the aminooxy functionality, which ensures stability during storage and synthesis, and can be readily removed under acidic conditions to enable the conjugation reaction.

This technical guide provides an in-depth overview of the applications of this compound in targeted drug delivery, including representative experimental protocols, data presentation, and visualizations of key pathways and workflows.

Data Presentation: Expected Performance of Conjugates with PEG3 Linkers

Table 1: Representative Degradation Efficiency for PROTACs with Short PEG Linkers

PROTAC CandidateLinker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
PROTAC-1PEG3 LinkerProtein XCRBN75>90Cancer Line A
PROTAC-2Alkyl ChainProtein XCRBN>1000<25Cancer Line A
PROTAC-3PEG5 LinkerProtein XVHL4595Cancer Line B

This data is illustrative and highlights the enhanced degradation potency (lower DC50) and efficacy (higher Dmax) often observed with hydrophilic PEG linkers compared to more rigid alkyl chains.

Table 2: Representative Pharmacokinetic Properties of ADCs with PEG Linkers

ADC CandidateLinker TypeDrug-to-Antibody Ratio (DAR)Clearance (mL/day/kg)Half-life (days)
ADC-Am-PEG3-Oxime~410.58.2
ADC-BNon-PEG, cleavable~415.25.7
ADC-Cm-PEG3-Oxime~818.96.1

This illustrative data demonstrates how PEG linkers can lead to reduced clearance and a longer half-life compared to non-PEG linkers. A higher DAR can lead to faster clearance.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of ADCs and PROTACs using an this compound linker.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation

This protocol involves a two-step process: the generation of aldehyde groups on the antibody and the subsequent conjugation with the deprotected m-PEG3-ONH2-drug payload.

Part A: Generation of Aldehyde Groups on the Antibody

  • Antibody Preparation: Prepare a solution of the monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) at a concentration of 5-10 mg/mL.

  • Oxidation: Add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-2 mM. Incubate the reaction in the dark for 30 minutes at room temperature.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 15 minutes.

  • Purification: Remove excess reagents by buffer exchange into a conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 4.5) using a desalting column.

  • Characterization: Confirm the presence of aldehyde groups using a suitable colorimetric assay.

Part B: Deprotection of this compound-Payload and Conjugation

  • Boc Deprotection: Dissolve the this compound-payload conjugate in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS for complete removal of the Boc group. Remove the solvent and TFA under reduced pressure.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the deprotected aminooxy-PEG3-payload to the aldehyde-functionalized antibody solution.

  • Incubation: Incubate the reaction mixture for 16-24 hours at 37°C. The reaction can be catalyzed by the addition of aniline to a final concentration of 10-100 mM if a higher pH (6.5-7.4) is used.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules. Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different Drug-to-Antibody Ratios (DARs).

  • Characterization:

    • DAR Determination: Measure the DAR by UV-Vis spectroscopy (if the drug has a distinct absorbance), HIC, or mass spectrometry.

    • Purity and Aggregation: Assess the purity and extent of aggregation by SEC.

    • In vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based cytotoxicity assay (e.g., MTS or CellTiter-Glo) on target-expressing and non-expressing cell lines to determine the IC50.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol describes a modular approach for PROTAC synthesis involving oxime ligation and a subsequent amide coupling.

Part A: Oxime Ligation of a Ketone-Functionalized E3 Ligase Ligand

  • Boc Deprotection of Linker: Dissolve this compound in 50% TFA in DCM and stir for 1-2 hours at room temperature. Remove the solvent and TFA under reduced pressure to yield the deprotected aminooxy-PEG3 linker.

  • Oxime Ligation: Dissolve the ketone-functionalized E3 ligase ligand (1.0 eq) and the deprotected aminooxy-PEG3 linker (1.1 eq) in a suitable solvent (e.g., methanol or a buffer at pH 4.5). Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Purification: Purify the E3 ligase-linker intermediate by reverse-phase HPLC.

Part B: Amide Coupling to a Carboxylic Acid-Functionalized Target Protein Ligand

  • Activation of Target Ligand: Dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) and a coupling agent such as HATU (1.1 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Amide Coupling: Add the purified E3 ligase-linker intermediate (1.0 eq) to the activated target protein ligand solution. Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Purification: Purify the final PROTAC product by reverse-phase HPLC.

  • Characterization:

    • Structural Verification: Confirm the structure of the final PROTAC by high-resolution mass spectrometry and NMR.

    • In vitro Degradation: Perform a Western blot analysis to determine the degradation of the target protein in a relevant cell line. Treat cells with a range of PROTAC concentrations to calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

    • Cell Viability: Assess the cytotoxic or cytostatic effects of the PROTAC on cell viability using an appropriate assay.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental processes involved in the application of this compound.

ADC_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC ADC (Stable Linker) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome (pH 5.0-6.0) Receptor->Endosome 2. Internalization Lysosome Lysosome (Proteases) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Antibody Degradation) Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death PROTAC_Mechanism PROTAC PROTAC (m-PEG3 linker) POI Target Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation ADC_Workflow start Start antibody_prep Antibody Oxidation (Generate Aldehydes) start->antibody_prep linker_prep Payload-Linker Synthesis (this compound + Drug) start->linker_prep conjugation Oxime Ligation (pH 4.5-7.4) antibody_prep->conjugation deprotection Boc Deprotection (TFA in DCM) linker_prep->deprotection deprotection->conjugation purification ADC Purification (SEC, HIC) conjugation->purification characterization Characterization (DAR, Purity, Potency) purification->characterization end Final ADC characterization->end

The Role of PEG Linkers in Advancing Antibody-Drug Conjugate Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the landscape of targeted cancer therapy. These complex biotherapeutics, which couple the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, have demonstrated remarkable clinical efficacy. Central to the design and performance of an ADC is the linker, a component that profoundly influences its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a versatile and powerful tool for optimizing ADC properties. This in-depth technical guide explores the multifaceted applications of PEG linkers in ADC development, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to inform and guide researchers in this dynamic field.

The Pivotal Role of PEG Linkers in ADC Design

The conjugation of potent, often hydrophobic, cytotoxic drugs to a large antibody molecule can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation.[] PEG linkers, being hydrophilic, biocompatible, and structurally flexible, offer a powerful solution to mitigate these issues.[][2] The incorporation of PEG moieties into the linker design can impart several beneficial properties to the resulting ADC.[]

Key Advantages of PEG Linkers in ADCs:
  • Enhanced Hydrophilicity and Solubility : PEG chains create a hydrophilic "shield" around the hydrophobic payload, improving the overall solubility of the ADC in aqueous environments and preventing aggregation.[][3] This is crucial for maintaining the stability of the ADC during formulation and administration.[]

  • Improved Pharmacokinetics : PEGylation significantly increases the hydrodynamic size of the ADC, which reduces renal clearance and shields it from uptake by the reticuloendothelial system.[4][5] This leads to a prolonged plasma half-life, increased overall exposure (Area Under the Curve, AUC), and enhanced tumor accumulation.[6][7]

  • Reduced Immunogenicity : The flexible PEG chains can mask potential immunogenic epitopes on the antibody or payload, reducing the risk of an anti-drug antibody (ADA) response.[8][9]

  • Modulation of Drug-to-Antibody Ratio (DAR) : The use of PEG linkers can facilitate the conjugation of a higher number of drug molecules per antibody (higher DAR) without inducing aggregation, which can enhance the potency of the ADC.[9][10]

  • Controlled Drug Release : PEG linkers can be designed as either cleavable or non-cleavable, providing control over the payload release mechanism at the target site.[11][12]

Quantitative Impact of PEG Linkers on ADC Properties

The inclusion of PEG linkers has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of ADCs. The length and architecture of the PEG chain are critical parameters that can be modulated to fine-tune these effects.[]

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

PEG LengthADC ExampleAnimal ModelHalf-Life (t½)Clearance RateReference(s)
No PEGZHER2-SMCC-MMAEAnimal ModelBaselineBaseline[7]
PEG8IgG-mDPR-PEG8-MMAERatSignificantly longer than shorter PEGsSignificantly lower than shorter PEGs[7]
PEG12IgG-mDPR-PEG12-MMAERatSimilar to PEG8 and longer PEGsSimilar to PEG8 and longer PEGs[7]
PEG24RS7-mPEG24-MMAEAnimal ModelProlongedSlower[7]
4 kDaZHER2-PEG4K-MMAEAnimal Model2.5-fold increase vs. No PEGNot Reported[7][13]
10 kDaZHER2-PEG10K-MMAEAnimal Model11.2-fold increase vs. No PEGNot Reported[7][13]

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

PEG Linker LengthADC ExampleCell LineTarget AntigenRelative IC50Key Findings & References
No PEG / Short PEG (e.g., PEG2-PEG4)Trastuzumab-MMAESK-BR-3HER2Baseline / High PotencyGenerally maintains high in vitro potency.[4][11]
Intermediate PEG (e.g., PEG8-PEG12)Trastuzumab-MMAESK-BR-3HER2Slight IncreaseOften represents a good balance between improved pharmacokinetics and retained potency. A slight decrease in potency may be observed.[4][11]
Long PEG (e.g., PEG24, 10kDa)ZHER2-PEG10K-MMAENCI-N87HER2Significant IncreaseCan lead to a notable decrease in in vitro potency due to steric hindrance.[13][14]

Table 3: In Vivo Efficacy of ADCs with Different PEG Linkers

PEG LinkerADC ConstructXenograft ModelAnimal ModelEfficacy EndpointResultReference(s)
No PEGZHER2-SMCC-MMAENCI-N87MouseTumor Growth InhibitionLess effective tumor growth inhibition.[15]
10 kDa PEGZHER2-PEG10K-MMAENCI-N87MouseTumor Growth InhibitionMore ideal tumor therapeutic ability.[13][15]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of PEGylated ADCs.

Protocol 1: ADC Conjugation via Aminooxy-PEG Linker

This protocol describes the site-specific conjugation of a drug to an antibody through an aminooxy-PEG linker, which reacts with an aldehyde group introduced into the antibody's glycan structure.[16]

Materials:

  • Monoclonal antibody (mAb)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Aminooxy-PEG-Drug linker

  • Aniline (catalyst)

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5)

  • Size-Exclusion Chromatography (SEC) column or Protein A affinity chromatography column

Procedure:

  • Antibody Oxidation:

    • Dissolve the mAb in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 5-10 mg/mL.[16]

    • Protect the solution from light and add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.[16]

    • Incubate the reaction in the dark at 4°C for 30 minutes.[16]

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.[16]

    • Purify the oxidized antibody by buffer exchange into the reaction buffer using centrifugal filter units to remove excess periodate and byproducts.[16]

  • Conjugation Reaction:

    • Dissolve the aminooxy-PEG-drug linker in a suitable solvent (e.g., DMSO) to create a stock solution.[16]

    • Add the aminooxy-PEG-drug linker stock solution to the oxidized antibody solution to achieve a 5-20 fold molar excess of the linker over the antibody.[16]

    • Add aniline to a final concentration of 1-5 mM as a catalyst.[16]

    • Incubate the reaction at room temperature for 2-16 hours.[16]

  • Purification:

    • Purify the resulting ADC using a Size-Exclusion Chromatography (SEC) column or a Protein A affinity chromatography column to remove unconjugated linker-drug and other impurities.[16][17]

    • Collect the fractions containing the purified ADC.[16]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

A. UV/Vis Spectroscopy

This is a simple and convenient method for determining the average DAR.[9][18]

Principle: The Beer-Lambert law is applied by measuring the absorbance of the ADC at two different wavelengths, typically at 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.[][18]

Procedure:

  • Measure the UV/Vis spectrum of the purified ADC solution.

  • Record the absorbance values at 280 nm and the λmax of the drug.

  • The concentrations of the antibody and the drug can be calculated using a set of simultaneous equations incorporating the molar extinction coefficients of the antibody and the drug at these two wavelengths.[9]

  • The average DAR is then calculated as the molar ratio of the drug to the antibody.

B. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is a standard technique for determining the DAR and drug load distribution for cysteine-conjugated ADCs.[2][18]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (high salt): e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[12]

    • Mobile Phase B (low salt): e.g., 25 mM Sodium Phosphate, pH 7.0.[12]

  • Chromatography:

    • Equilibrate the HIC column with a high percentage of Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species by applying a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

    • ADCs with a higher number of conjugated drugs are more hydrophobic and will elute later.

  • Data Analysis:

    • The average DAR is calculated by the weighted average of the peak areas corresponding to each drug-loaded species.[]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[14][19]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC with a specific PEG linker

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-96 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each ADC.[19]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in ADC development and function.

ADC_Mechanism_of_Action Figure 1: General Mechanism of Action of an Antibody-Drug Conjugate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage or Antibody Degradation) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Figure 1: General Mechanism of Action of an Antibody-Drug Conjugate

ADC_Development_Workflow Figure 2: General Workflow for PEGylated ADC Development Target_Selection 1. Target Antigen Selection Antibody_Development 2. Antibody Development Target_Selection->Antibody_Development Conjugation 4. ADC Conjugation Antibody_Development->Conjugation Linker_Payload_Synthesis 3. Linker-Payload Synthesis (with PEG) Linker_Payload_Synthesis->Conjugation Purification 5. Purification (SEC, HIC) Conjugation->Purification Characterization 6. Physicochemical Characterization (DAR, Aggregation) Purification->Characterization In_Vitro_Eval 7. In Vitro Evaluation (Cytotoxicity, Stability) Characterization->In_Vitro_Eval In_Vivo_Eval 8. In Vivo Evaluation (PK, Efficacy) In_Vitro_Eval->In_Vivo_Eval Preclinical_Dev 9. Preclinical Development In_Vivo_Eval->Preclinical_Dev

Figure 2: General Workflow for PEGylated ADC Development

Conclusion

PEG linkers are a critical and versatile component in the design of modern antibody-drug conjugates. Their ability to enhance solubility, improve pharmacokinetic profiles, and enable higher drug loading directly contributes to the development of more effective and safer targeted cancer therapies. The strategic selection of PEG linker length and architecture is a key consideration in the optimization of an ADC's therapeutic index. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to rationally design, synthesize, and evaluate novel PEGylated ADCs with the potential for significant clinical impact. As ADC technology continues to evolve, the innovative use of PEG linkers will undoubtedly remain at the forefront of advancing this powerful therapeutic modality.

References

The Pivotal Role of Discrete PEG3 Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker classes, polyethylene glycol (PEG) linkers, and specifically discrete PEG3 linkers, have garnered significant attention for their ability to impart favorable characteristics to PROTAC molecules. This technical guide provides a comprehensive overview of the benefits of utilizing a discrete PEG3 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Core Principles of PEG Linkers in PROTAC Design

The linker in a PROTAC molecule plays a crucial role in orchestrating the formation of a productive ternary complex between the target protein and the E3 ligase, a prerequisite for subsequent ubiquitination and degradation.[3][4] The length, flexibility, and chemical composition of the linker directly influence the stability and geometry of this complex. PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity and flexibility that can address key challenges in PROTAC development, such as poor solubility and cell permeability, which often arise from the large and lipophilic nature of these molecules.[5][6]

A discrete PEG3 linker, consisting of three ethylene glycol units, provides a specific balance of these properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the PROTAC molecule, which is crucial for both in vitro handling and in vivo administration.[1][5] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, promoting interaction with aqueous environments.[5]

  • Modulated Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, thereby improving cell permeability. This "chameleon-like" effect is a key advantage of flexible linkers.[1] However, there is a delicate balance, as excessively long PEG chains can negatively impact permeability.[]

  • Optimal Ternary Complex Formation: The length of the linker is a critical parameter for achieving a stable and productive ternary complex.[3][4] A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, while a linker that is too long can result in an unstable complex.[3][8] Systematic variation of PEG linker length is a common strategy to identify the optimal configuration for a given POI-E3 ligase pair.

Quantitative Data on the Impact of PEG3 Linkers

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length, including PEG3, on PROTAC performance.

PROTAC TargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD4CRBN0 PEG units< 0.5> 90H661[9]
BRD4CRBN1 PEG unit> 5~50H661[9]
BRD4VHLPEG325>95MV4-11[4]
BRD4VHLPEG410>95MV4-11[4]
BRD4VHLPEG535>90MV4-11[4]

Table 1: Impact of Linker Length on BRD4 Degradation. This table illustrates that for BRD4 degradation, a very short linker can be highly effective when recruiting the CRBN E3 ligase. However, when using the VHL E3 ligase, a PEG4 linker demonstrated the highest potency. This highlights the target and E3 ligase-dependent nature of linker optimization.

PROTAC SeriesLinker CompositionApparent Permeability (Papp) x 10⁻⁶ cm/sReference
VH032-based2-unit PEG0.04[10]
AT SeriesVariesModerate decrease with added PEG units[10]
CM/CMP SeriesVariesModerate decrease with added PEG units[10]

Table 2: Impact of PEG Linker Length on PROTAC Permeability. This table summarizes data from studies on VH032-based PROTACs, showing a general trend of decreased passive permeability with increasing PEG linker length. However, the "AT" and "CM/CMP" series show a more moderate decrease, suggesting that the overall molecular structure of the PROTAC influences the impact of the PEG linker.

Linker TypePROTAC Solubility (µg/mL)
Alkyl C85
PEG425
PEG860
10-unit PEG150
PEG12180

Table 3: General Trend of Increased Solubility with Longer PEG Chains. This table presents illustrative data demonstrating the positive correlation between PEG linker length and the aqueous solubility of a PROTAC.[1]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The process begins with the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[2][11]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycling PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Workflow for PROTAC Design and Evaluation

The development of an effective PROTAC is an iterative process involving design, synthesis, and biological evaluation.[3]

PROTAC_Workflow Workflow for PROTAC Design and Evaluation cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Permeability Cell Permeability Assay (e.g., PAMPA) Purification->Permeability TernaryComplexAssay Ternary Complex Formation (e.g., NanoBRET, ITC) Permeability->TernaryComplexAssay Degradation Protein Degradation Assay (Western Blot) TernaryComplexAssay->Degradation Functional Functional Assays (e.g., Cell Viability) Degradation->Functional Functional->Design Optimization

Caption: Workflow for PROTAC design and evaluation.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Synthesis of a PROTAC using a Bifunctional PEG3 Linker

This protocol describes a common synthetic route for coupling a POI ligand and a VHL E3 ligase ligand using a bifunctional PEG3 linker (e.g., Amino-PEG3-acid).

Materials:

  • POI ligand with a free amine or carboxylic acid

  • VHL E3 ligase ligand with a free amine or carboxylic acid

  • Amino-PEG3-acid linker

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate)

  • RP-HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Step 1: Coupling of Linker to First Ligand: a. Dissolve the first ligand (containing a carboxylic acid, 1.0 eq) and Amino-PEG3-acid (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, perform an aqueous workup and purify the intermediate by RP-HPLC.

  • Step 2: Coupling of Intermediate to Second Ligand: a. Dissolve the purified intermediate (1.0 eq) and the second ligand (containing an amine, 1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Perform an aqueous workup and purify the final PROTAC by RP-HPLC.

  • Characterization: a. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.[2][11]

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and plates

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the POI overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the ECL substrate.

  • Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Re-probe the same membrane for the loading control protein. c. Quantify the band intensities using software like ImageJ. d. Normalize the POI band intensity to the corresponding loading control band. e. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[3][9]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro measure of a PROTAC's passive permeability.[12][13]

Materials:

  • 96-well filter plate with a PVDF membrane

  • 96-well acceptor plate

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (in DMSO)

  • LC-MS/MS system for quantification

Procedure:

  • Plate Preparation: a. Coat the filter plate membrane with the phospholipid solution. b. Add PBS to the acceptor plate.

  • Assay Execution: a. Add the PROTAC solution (diluted in PBS) to the donor wells of the filter plate. b. Place the filter plate on top of the acceptor plate. c. Incubate for 4-16 hours at room temperature.

  • Quantification and Data Analysis: a. Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[12]

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG linkers, particularly short chains like PEG3, offer a valuable tool for optimizing the properties of these novel therapeutics. The hydrophilicity and flexibility of PEG3 linkers can enhance solubility and modulate cell permeability, while their length is a key factor in achieving a stable and productive ternary complex for efficient protein degradation. The "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies. The quantitative data, detailed protocols, and visual workflows presented in this guide provide a foundation for researchers to rationally design, synthesize, and evaluate PROTACs with improved therapeutic potential.

References

m-PEG3-ONHBoc safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of m-PEG3-ONHBoc

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate) is a discrete polyethylene glycol (dPEG®) linker widely utilized in bioconjugation and drug development. Its structure, featuring a hydrophilic three-unit polyethylene glycol chain, a methoxy cap, and a Boc-protected aminooxy group, provides a unique set of properties beneficial for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the conjugated molecule.[1] The Boc-protected aminooxy group offers a stable handle that can be deprotected under acidic conditions to reveal a reactive aminooxy group for further conjugation.[1]

This technical guide provides a comprehensive overview of the safety and handling guidelines, experimental protocols, and key applications of this compound to ensure its safe and effective use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
IUPAC Name tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate
Synonyms m-PEG3-aminooxy-Boc
CAS Number 1835759-87-9
Molecular Formula C12H25NO6
Molecular Weight 279.33 g/mol
Appearance Colorless to light yellow liquid or solid
Purity Typically >95%
Solubility Soluble in water and most organic solvents
Storage Recommended storage at -20°C for long-term stability

Safety and Handling

Hazard Identification and Classification

This compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. However, as with any chemical, it should be handled with care to minimize exposure. The toxicological, physical, and chemical properties of this specific molecule have not been exhaustively investigated.

Exposure Controls and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1-compliantProtects eyes from potential splashes.
Hand Protection Disposable Nitrile GlovesStandard laboratory gradePrevents direct skin contact.
Body Protection Laboratory CoatStandardProtects skin and clothing from spills.
Respiratory Protection Not generally requiredN/AMay be considered if there is a risk of inhaling dust or aerosols. Work in a well-ventilated area or a chemical fume hood.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Storage and Stability
ParameterCondition
Temperature Store in a cool, dry place. Long-term storage at -20°C is recommended.
Container Keep in the original, tightly sealed container.
Incompatibilities Avoid strong oxidizing agents.
Spill and Disposal Procedures
  • Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the absorbed material into a suitable, labeled container for chemical waste. Clean the spill area with soap and water.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound and related compounds in common bioconjugation applications.

Protocol 1: Deprotection of the Boc Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free aminooxy functionality.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the dry this compound in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to a final concentration of 25-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Conceptual Workflow for PROTAC Synthesis using an Aminooxy Linker

This protocol outlines the general steps for synthesizing a PROTAC using a deprotected m-PEG3-aminooxy linker. This typically involves conjugation to a payload (e.g., a warhead for the protein of interest) that has been functionalized with an appropriate reactive group (e.g., an aldehyde or ketone).

  • Materials:

    • Deprotected m-PEG3-aminooxy linker (from Protocol 1)

    • Protein of Interest (POI) ligand functionalized with an aldehyde or ketone

    • E3 ligase ligand

    • Appropriate solvents (e.g., DMF, DMSO)

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Purification system (e.g., preparative HPLC)

  • Procedure:

    • Oxime Ligation: Dissolve the deprotected m-PEG3-aminooxy linker and the aldehyde/ketone-functionalized POI ligand in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5). Stir the reaction at room temperature for 2-4 hours. The formation of the stable oxime linkage can be monitored by LC-MS.

    • Purification of Intermediate: Purify the resulting POI-linker conjugate by preparative HPLC.

    • Amide Coupling to E3 Ligase Ligand: Dissolve the purified POI-linker conjugate and the E3 ligase ligand (containing a carboxylic acid) in an anhydrous polar aprotic solvent (e.g., DMF).

    • Add coupling reagents (e.g., HATU and HOBt) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

    • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

    • Characterization: Confirm the structure and purity of the final PROTAC using NMR and high-resolution mass spectrometry.

Visualizations

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Oxime Ligation cluster_step3 Step 3: Amide Coupling cluster_step4 Step 4: Purification & Analysis mPEG3_ONHBoc This compound Deprotection TFA, DCM mPEG3_ONHBoc->Deprotection mPEG3_ONH2 m-PEG3-ONH2 Deprotection->mPEG3_ONH2 Oxime_Reaction pH 4.5-5.5 mPEG3_ONH2->Oxime_Reaction POI_ligand POI Ligand (with Aldehyde/Ketone) POI_ligand->Oxime_Reaction POI_Linker POI-Linker Conjugate Oxime_Reaction->POI_Linker Amide_Coupling HATU, DIPEA, DMF POI_Linker->Amide_Coupling E3_ligand E3 Ligase Ligand (with COOH) E3_ligand->Amide_Coupling PROTAC Final PROTAC Amide_Coupling->PROTAC Purification Preparative HPLC PROTAC->Purification Analysis NMR, HRMS Purification->Analysis

Caption: A generalized experimental workflow for the synthesis of a PROTAC using an this compound derived linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cellular_machinery Cellular Machinery cluster_protac_action PROTAC Action E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase->Ternary_Complex binds to Proteasome 26S Proteasome POI Target Protein (Protein of Interest) Proteasome->POI degrades to Amino Acids Ub Ubiquitin Ub->Ternary_Complex PROTAC PROTAC (m-PEG3-Linker) PROTAC->Ternary_Complex POI->Ternary_Complex binds to Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI facilitates polyubiquitination Ub_POI->Proteasome is recognized by

Caption: The signaling pathway of PROTAC-mediated protein degradation, where the m-PEG3 linker facilitates the formation of the ternary complex.

References

theoretical molecular weight of m-PEG3-ONHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical molecular weight and associated physicochemical properties of m-PEG3-ONHBoc, a methoxy-terminated polyethylene glycol (PEG) derivative. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing PEG linkers in their work.

Core Compound: this compound

This compound is a discrete PEG (dPEG®) reagent characterized by a methoxy-terminated triethylene glycol chain linked to a Boc-protected hydroxylamine. The defined structure and molecular weight of dPEG® linkers are critical for the precise control of the physicochemical properties of bioconjugates, such as those used in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The Boc protecting group can be removed under acidic conditions to reveal a reactive hydroxylamine, which can then be conjugated to molecules containing carbonyl groups (aldehydes or ketones) to form a stable oxime linkage.

Physicochemical and Quantitative Data

The key quantitative data for this compound are summarized in the table below. This information is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Chemical Formula C12H25NO6
Theoretical Molecular Weight 279.33 g/mol [1]
Exact Mass 279.1682 u[1]
IUPAC Name tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate[1]
CAS Number 1835759-87-9[1]
Elemental Analysis C: 51.60%, H: 9.02%, N: 5.01%, O: 34.37%[1]

Role in Drug Development and Bioconjugation

PEG linkers, such as this compound, are integral components in modern therapeutic modalities. The hydrophilic nature of the PEG chain can enhance the aqueous solubility and improve the pharmacokinetic profile of conjugated molecules.

Application in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The defined length and flexibility of the m-PEG3 linker can be optimized to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) POI Target Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

While a specific synthesis protocol for this compound is proprietary to its manufacturers, a general experimental workflow for the conjugation of a deprotected m-PEG3-ONH2 linker to an aldehyde-containing molecule is outlined below.

General Conjugation Workflow

This protocol describes the formation of an oxime bond between the hydroxylamine of the deprotected PEG linker and a carbonyl group on a target molecule.

Conjugation_Workflow start Start deprotection Boc Deprotection of This compound (e.g., TFA in DCM) start->deprotection purification1 Purification of m-PEG3-ONH2 deprotection->purification1 conjugation Conjugation to Aldehyde/Ketone Molecule (pH 4-6) purification1->conjugation purification2 Purification of Conjugate (e.g., HPLC, SEC) conjugation->purification2 characterization Characterization (e.g., MS, NMR) purification2->characterization end End characterization->end

General experimental workflow for conjugation.

Materials:

  • This compound

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • Aldehyde or ketone-containing target molecule

  • Reaction buffer (e.g., acetate buffer, pH 4.5)

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

  • Analytical instruments (e.g., Mass Spectrometer, NMR)

Procedure:

  • Deprotection: The Boc protecting group is removed from this compound using an appropriate acidic condition, such as treatment with TFA in DCM. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Purification of Deprotected Linker: The resulting m-PEG3-ONH2 is purified to remove the deprotection reagent and any byproducts.

  • Conjugation Reaction: The purified m-PEG3-ONH2 is reacted with the aldehyde or ketone-containing target molecule in a suitable buffer at a slightly acidic pH (typically pH 4-6) to facilitate oxime bond formation.

  • Purification of the Conjugate: The final conjugate is purified to remove any unreacted starting materials.

  • Characterization: The identity and purity of the final conjugate are confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy.

References

Methodological & Application

Step-by-Step Guide to m-PEG3-ONHBoc Deprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the deprotection of the tert-butyloxycarbonyl (Boc) group from m-PEG3-ONHBoc, yielding the corresponding O-substituted hydroxylamine. The protocols and data presented herein are intended to facilitate the efficient and successful deprotection of this PEGylated building block, which is crucial for various applications in bioconjugation and drug development.

Introduction

The this compound molecule is a heterobifunctional linker containing a methoxy-terminated triethylene glycol (m-PEG3) chain and a Boc-protected hydroxylamine. The PEG chain enhances aqueous solubility and can improve the pharmacokinetic properties of conjugated molecules. The Boc group is a widely used protecting group for amines and hydroxylamines due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] Deprotection of the Boc group unmasks the reactive hydroxylamine moiety, making it available for subsequent conjugation reactions, such as the formation of oximes with aldehydes or ketones.

This application note details a standard and reliable procedure for the deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Chemical Principle

The deprotection of the Boc group is an acid-catalyzed cleavage.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free hydroxylamine and carbon dioxide gas.[1] The deprotected hydroxylamine is typically obtained as its corresponding salt with the acid used for deprotection (e.g., TFA salt).

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by several factors, including the concentration of the acid, reaction temperature, and reaction time. The following table summarizes typical conditions for the acid-catalyzed deprotection of Boc-protected amines and hydroxylamines. While the data is not specific to this compound, it provides a strong starting point for reaction optimization.

ParameterRecommended ConditionsNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)A strong, volatile acid that is highly effective for Boc cleavage.[3]
Solvent Dichloromethane (DCM), anhydrousA common solvent for Boc deprotection that provides good solubility for many substrates.[1]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reactions but may also promote side reactions with sensitive substrates.[3]
Temperature 0 °C to Room TemperatureStarting the reaction at 0 °C can help to control any initial exotherm.[3]
Reaction Time 30 minutes - 4 hoursReaction progress should be monitored by TLC or LC-MS.[4]
Scavengers (Optional) Triisopropylsilane (TIS)Can be added to trap the liberated tert-butyl cation and prevent potential side reactions with sensitive functional groups.[3]
Typical Yield >90%Yields are generally high for Boc deprotection reactions.[4]

Experimental Protocols

Materials and Equipment
  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up option B)

  • Brine (saturated aqueous NaCl solution) (for work-up option B)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for work-up option B)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • LC-MS system for reaction monitoring (recommended)

Step-by-Step Deprotection Protocol

This protocol describes a general procedure for the deprotection of this compound in solution.

  • Dissolution: Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The deprotected product should have a lower Rf value on TLC compared to the starting material. For LC-MS, monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. The reaction is typically complete within 1-4 hours.[3]

  • Work-up: Upon completion of the reaction, choose one of the following work-up procedures:

    • Work-up A (Direct Use): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (3 x). The resulting TFA salt of the deprotected hydroxylamine can often be used directly in the next synthetic step without further purification.

    • Work-up B (Neutralization and Extraction):

      • Carefully add the reaction mixture to a chilled, saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ gas will be evolved.

      • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

      • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

      • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected m-PEG3-ONH₂ as a free base.

Visualizations

Deprotection Reaction Workflow

Deprotection_Workflow This compound Deprotection Workflow start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Slowly add TFA (20-50% v/v) cool->add_tfa react Stir at 0 °C to RT for 1-4 h add_tfa->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up monitor->workup Complete product Product: m-PEG3-ONH2 (TFA salt or free base) workup->product Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Protected m-PEG3-O-NH-Boc Protonated_Boc Protonated Boc Group Boc_Protected->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Deprotected_Amine m-PEG3-O-NH3+ (TFA Salt) Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2

References

Application Notes and Protocols for Site-Specific Protein Modification using m-PEG3-ONHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a critical tool in drug development, diagnostics, and fundamental research. It allows for the precise attachment of moieties that can enhance therapeutic properties, enable imaging, or facilitate mechanistic studies. m-PEG3-ONHBoc is a heterobifunctional linker that enables the covalent attachment of a monodisperse polyethylene glycol (PEG) chain to a specific site on a protein. This process, known as PEGylation, can improve a protein's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, enhancing solubility, and reducing immunogenicity.

The this compound reagent features a methoxy-terminated triethylene glycol spacer and a Boc-protected hydroxylamine group. The site-specific conjugation is achieved through a two-step process:

  • Introduction of a carbonyl group (aldehyde or ketone) onto the target protein. A common and effective method for site-specific introduction of an aldehyde is the oxidation of an N-terminal serine or threonine residue.

  • Oxime Ligation. Following the deprotection of the Boc group, the reactive hydroxylamine moiety on the PEG linker reacts with the carbonyl group on the protein to form a stable oxime bond.

These application notes provide a comprehensive guide to using this compound for site-specific protein modification, including detailed protocols, data presentation, and workflow visualizations.

Data Presentation

The efficiency of each step in the protein modification process is crucial for obtaining a homogenous final product. The following tables summarize key quantitative data that should be aimed for during the experimental workflow.

Table 1: N-Terminal Serine Oxidation Efficiency

ParameterTarget ValueMethod of Analysis
Conversion of N-terminal Serine to Aldehyde> 90%Mass Spectrometry (MS)
Protein Recovery> 85%UV-Vis Spectroscopy (A280)

Table 2: Boc Deprotection and Oxime Ligation Efficiency

ParameterTarget ValueMethod of Analysis
Boc Deprotection of this compound> 95%LC-MS
PEGylation Efficiency (Oxime Ligation)> 80%SDS-PAGE, Size-Exclusion Chromatography (SEC), MS
Final Conjugate Purity> 95%SEC-HPLC

Experimental Protocols

Protocol 1: Site-Specific Oxidation of N-Terminal Serine

This protocol describes the generation of an aldehyde group at the N-terminus of a protein with a serine residue at the first position.

Materials:

  • Protein with an N-terminal serine residue

  • Sodium periodate (NaIO4)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Quenching Solution: 1 M glycerol

  • Desalting column (e.g., PD-10)

Procedure:

  • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Cool the protein solution to 4°C.

  • Prepare a fresh solution of NaIO4 in the Reaction Buffer.

  • Add the NaIO4 solution to the protein solution to a final molar excess of 10-fold over the protein.

  • Incubate the reaction on ice (4°C) for 30 minutes in the dark.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 100 mM.

  • Incubate for 10 minutes at 4°C.

  • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

  • Analyze the protein for the presence of the aldehyde group using mass spectrometry.

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound to generate the reactive hydroxylamine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the resulting residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected m-PEG3-ONH2.

Protocol 3: Oxime Ligation for Protein PEGylation

This protocol describes the conjugation of the deprotected m-PEG3-ONH2 to the aldehyde-containing protein.

Materials:

  • N-terminally oxidized protein (from Protocol 1)

  • Deprotected m-PEG3-ONH2 (from Protocol 2)

  • Ligation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5

  • Aniline (optional catalyst)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Dissolve the N-terminally oxidized protein in the Ligation Buffer.

  • Dissolve the deprotected m-PEG3-ONH2 in the Ligation Buffer.

  • Add the deprotected m-PEG3-ONH2 to the protein solution at a 10- to 50-fold molar excess.

  • (Optional) For catalysis, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-16 hours. Monitor the progress of the PEGylation by SDS-PAGE or SEC.[2][3]

  • Purify the PEGylated protein conjugate from excess reagents and unreacted protein using an SEC system.

  • Characterize the final conjugate by SDS-PAGE, SEC, and mass spectrometry to confirm the degree of PEGylation and purity.[4][5]

Visualizations

The following diagrams illustrate the key workflows and mechanisms described in these application notes.

G cluster_workflow Experimental Workflow for Site-Specific PEGylation start Start with Protein (N-terminal Serine) oxidation Protocol 1: N-Terminal Oxidation (NaIO4) start->oxidation aldehyde_protein Aldehyde-Functionalized Protein oxidation->aldehyde_protein ligation Protocol 3: Oxime Ligation aldehyde_protein->ligation peg_reagent This compound deprotection Protocol 2: Boc Deprotection (TFA) peg_reagent->deprotection reactive_peg m-PEG3-ONH2 (Reactive PEG) deprotection->reactive_peg reactive_peg->ligation purification Purification (SEC) ligation->purification final_product Site-Specific PEGylated Protein purification->final_product

Caption: Workflow for site-specific protein PEGylation using this compound.

G cluster_mechanism Mechanism of Oxime Ligation protein_aldehyde Protein-CHO (Aldehyde) intermediate Intermediate (Hemiaminal) protein_aldehyde->intermediate + peg_hydroxylamine H2N-O-PEG (Hydroxylamine) peg_hydroxylamine->intermediate oxime_product Protein-CH=N-O-PEG (Stable Oxime Bond) intermediate->oxime_product - H2O

Caption: Chemical mechanism of stable oxime bond formation.

G cluster_analysis Analytical Workflow for PEGylation Efficiency reaction_mixture PEGylation Reaction Mixture sds_page SDS-PAGE Analysis reaction_mixture->sds_page sec_hplc SEC-HPLC Analysis reaction_mixture->sec_hplc qualitative Qualitative Assessment (Band Shift) sds_page->qualitative mass_spec Mass Spectrometry sec_hplc->mass_spec quantitative_purity Quantitative Analysis & Purity Check sec_hplc->quantitative_purity confirmation Confirmation of Modification mass_spec->confirmation

Caption: Analytical workflow for characterizing PEGylated proteins.

References

Application Notes: Synthesis and Utility of m-PEG3-ONHBoc for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of a ligand for the POI (warhead) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[3][4]

Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance hydrophilicity and provide conformational flexibility.[2][5] The m-PEG3-ONHBoc molecule is a valuable, monofunctional building block used in the construction of more complex, heterobifunctional linkers for PROTAC synthesis. It features a triethylene glycol spacer capped with a stable methyl ether on one end and a versatile tert-butyloxycarbonyl (Boc)-protected aminooxy group on the other. The protected aminooxy handle, once deprotected, allows for the highly specific and stable conjugation to a ketone or aldehyde moiety on a binding ligand via oxime ligation.

These application notes provide detailed protocols for the chemical synthesis of this compound and its subsequent elaboration into a heterobifunctional linker suitable for the modular assembly of PROTACs.

Physicochemical and Quantitative Data

The key properties of the this compound building block are summarized below. Precise control and characterization of linker properties are essential for reproducible PROTAC synthesis and activity.

PropertyValueReference
IUPAC Name tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate[6]
CAS Number 1835759-87-9[6]
Molecular Formula C₁₂H₂₅NO₆[6]
Molecular Weight 279.33 g/mol [6]
Appearance Colorless to light yellow liquid/oil
Purity ≥98% (typical)[7]
Storage -20°C, under inert atmosphere[6]
Solubility Soluble in DCM, DMF, DMSO, and other common organic solvents

Experimental Protocols

Protocol 1: Synthesis of this compound via Mitsunobu Reaction

This protocol details the synthesis of the target monofunctional linker building block, this compound, from commercially available starting materials. The key transformation is a Mitsunobu reaction, which forms the C-O-N ether bond by coupling an alcohol with an N-protected hydroxylamine.[8][9][10]

Reaction Scheme: m-PEG3-OH + Boc-NHOH --(PPh₃, DIAD)--> this compound

Materials:

  • Triethylene glycol monomethyl ether (m-PEG3-OH)

  • N-(tert-Butoxycarbonyl)hydroxylamine (Boc-NHOH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an argon or nitrogen atmosphere, add triphenylphosphine (1.2 eq). Dissolve it in anhydrous THF (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD (1.2 eq) dropwise to the stirred PPh₃ solution. A white precipitate (the Mitsunobu betaine) may form.

  • In a separate flask, dissolve m-PEG3-OH (1.0 eq) and Boc-NHOH (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the solution of m-PEG3-OH and Boc-NHOH dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a clear oil.

Expected Yield: 60-80%.

Protocol 2: Elaboration into a Heterobifunctional Linker for PROTAC Synthesis

As this compound is monofunctional, a true PROTAC linker requires a second, orthogonal reactive handle. This protocol describes a conceptual workflow for creating a heterobifunctional linker, HOOC-PEG3-ONHBoc , by applying the same Mitsunobu chemistry to a different starting material.

Materials:

  • 3-(2-(2-Hydroxyethoxy)ethoxy)propanoic acid (HO-PEG3-COOH precursor)

  • N-(tert-Butoxycarbonyl)hydroxylamine (Boc-NHOH)

  • Reagents for Mitsunobu reaction (as in Protocol 1)

  • Reagents for purification (as in Protocol 1)

Procedure:

  • Follow the Mitsunobu reaction procedure described in Protocol 1 , substituting the m-PEG3-OH starting material with an equimolar amount of a suitable PEG3 precursor containing both a hydroxyl and a protected carboxyl group (e.g., an ester).

  • After successful synthesis and purification of the ester-protected PEG3-ONHBoc intermediate, perform a standard saponification (e.g., using LiOH in a THF/water mixture) to deprotect the carboxylic acid.

  • Acidify the reaction mixture and extract the final product, HOOC-PEG3-ONHBoc, which can then be purified.

Protocol 3: General Protocol for PROTAC Assembly

This protocol outlines the modular synthesis of a PROTAC using a heterobifunctional linker, such as HOOC-PEG3-ONHBoc , which possesses an acid for amide coupling and a Boc-protected aminooxy group for oxime ligation.

Step 3A: Amide Coupling of Linker to E3 Ligase Ligand

  • Reaction Setup: Dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂, 1.0 eq) and the HOOC-PEG3-ONHBoc linker (1.1 eq) in anhydrous DMF.

  • Coupling: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.

  • Purification: Upon completion, purify the crude E3 Ligand-Linker-ONHBoc intermediate by preparative reverse-phase HPLC. Lyophilize the collected fractions to obtain a pure solid.

Step 3B: Boc Deprotection

  • Reaction Setup: Dissolve the purified E3 Ligand-Linker-ONHBoc intermediate in anhydrous dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 10-20% v/v) and stir at room temperature for 1-2 hours.

  • Work-up: Concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting E3 Ligand-Linker-ONH₂ can often be used in the next step without further purification.

Step 3C: Oxime Ligation to POI Ligand (Warhead)

  • Reaction Setup: Dissolve the deprotected E3 Ligand-Linker-ONH₂ intermediate and the ketone- or aldehyde-functionalized POI ligand (1.0-1.2 eq) in a suitable buffer (e.g., ammonium acetate, pH ~5).

  • Ligation: Stir the reaction at room temperature for 4-12 hours. The formation of the stable oxime bond can be monitored by LC-MS.

  • Final Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR.

Mandatory Visualizations

G cluster_reagents Reagents cluster_process Synthesis Protocol mPEG3OH m-PEG3-OH step3 3. Add m-PEG3-OH and Boc-NHOH solution mPEG3OH->step3 BocNHOH Boc-NHOH BocNHOH->step3 PPh3 PPh₃ step1 1. Dissolve PPh₃ in THF and cool to 0°C PPh3->step1 DIAD DIAD step2 2. Add DIAD to form Mitsunobu reagent DIAD->step2 step1->step2 step2->step3 step4 4. React for 12-18h at room temperature step3->step4 step5 5. Work-up and Purify (Flash Chromatography) step4->step5 product Final Product: This compound step5->product

Caption: Workflow for the synthesis of this compound.

PROTAC_Synthesis_Workflow start Start Materials: 1. E3 Ligase Ligand (-NH₂) 2. HOOC-PEG3-ONHBoc Linker 3. POI Ligand (-Ketone) step1 Step 1: Amide Coupling (HATU, DIPEA in DMF) start->step1 purification1 Prep-HPLC Purification step1->purification1 intermediate1 Intermediate 1: E3 Ligand-Linker-ONHBoc step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: E3 Ligand-Linker-ONH₂ step2->intermediate2 step3 Step 3: Oxime Ligation (Buffered Solution, pH ~5) intermediate2->step3 purification2 Prep-HPLC Purification step3->purification2 final_protac Final PROTAC Molecule analysis Characterization (LC-MS, NMR) final_protac->analysis purification1->intermediate1 purification2->final_protac

Caption: Modular workflow for PROTAC synthesis.

PROTAC_MOA cluster_ternary Ternary Complex Formation poi Protein of Interest (POI) ternary POI-PROTAC-E3 Ternary Complex poi->ternary protac PROTAC protac->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Poly-ubiquitination of POI ternary->poly_ub Proximity-induced ub Ubiquitin (from E2) ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome Recognition degradation POI Degradation proteasome->degradation

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for the Conjugation of m-PEG3-NHS Ester to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely adopted bioconjugation technique used to enhance the therapeutic properties of proteins, including monoclonal antibodies (mAbs). The covalent attachment of PEG chains can significantly improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from enzymatic degradation, thereby extending its circulatory half-life.[1][2] Furthermore, the hydrophilic PEG "cloud" can mask epitopes on the antibody surface, potentially reducing its immunogenicity.[3]

This document provides a detailed protocol for the conjugation of a discrete methoxy-terminated triethylene glycol (m-PEG3) linker to a monoclonal antibody. The protocol utilizes an N-hydroxysuccinimide (NHS) ester-activated PEG (m-PEG3-NHS Ester), a highly efficient amine-reactive chemical group.[4][5] NHS esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminal amine of the antibody, under neutral to slightly basic conditions (pH 7.2-8.5) to form stable, covalent amide bonds.[6][7] Careful control over reaction parameters such as pH, temperature, and the molar ratio of PEG to antibody allows for the optimization of the final conjugate's properties.[8]

Chemical Reaction Pathway

The conjugation process is a nucleophilic acyl substitution reaction. The deprotonated primary amine on a lysine residue acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond linking the PEG molecule to the antibody and the release of the N-hydroxysuccinimide leaving group.

Caption: Reaction of m-PEG3-NHS Ester with a primary amine on a monoclonal antibody.

Experimental Workflow

The overall process involves preparing the antibody and PEG reagent, performing the conjugation reaction, quenching any unreacted PEG, purifying the resulting conjugate, and finally, characterizing the product to ensure quality and consistency.

G A 1. Antibody & Reagent Preparation B 2. Conjugation Reaction (mAb + m-PEG3-NHS) A->B Add PEG to mAb C 3. Quenching (e.g., Tris or Glycine) B->C Incubate 30-120 min D 4. Purification (Dialysis / SEC) C->D Stop Reaction E 5. Characterization (SDS-PAGE, HPLC, MS) D->E Remove Excess Reagents F Final PEGylated mAb Conjugate E->F Confirm Conjugation & Purity

Caption: Overall experimental workflow for monoclonal antibody PEGylation.

Critical Experimental Parameters

Optimizing the conjugation reaction is crucial for achieving the desired degree of PEGylation while maintaining the antibody's biological activity. The key parameters are summarized below.

ParameterRecommended RangeRationale & Impact
pH 7.2 - 8.5The primary amine must be deprotonated to be nucleophilic.[7] Below pH 7, the reaction is very slow. Above pH 8.5, hydrolysis of the NHS ester competes significantly with the aminolysis reaction, reducing efficiency.[7][9]
Molar Ratio (PEG:mAb) 5:1 to 50:1This is the most critical factor for controlling the degree of labeling.[8] A higher ratio leads to more PEG chains being attached. A common starting point is a 20-fold molar excess.[5][6]
Antibody Concentration 1 - 10 mg/mLHigher protein concentrations can favor the conjugation reaction but may also increase the risk of aggregation.[8]
Reaction Buffer Amine-free (e.g., PBS, Borate)Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and must be avoided.[5][10]
Temperature 4°C to Room Temperature (20-25°C)The reaction proceeds faster at room temperature (30-60 minutes).[5] Incubation at 4°C (e.g., overnight) or on ice (2 hours) can be used to slow the reaction and potentially reduce side reactions or protein degradation.[6][11]
Reaction Time 30 minutes - 2 hours (RT) or 2 hours - overnight (4°C)Reaction time should be optimized alongside the molar ratio to achieve the desired degree of labeling. Longer incubation times will lead to higher degrees of PEGylation.[5]
Quenching Reagent 10-50 mM Tris, Glycine, or LysineA quenching buffer containing primary amines is added to consume any unreacted m-PEG3-NHS ester, effectively stopping the reaction.[7][8]

Detailed Experimental Protocol

1. Materials and Reagents

  • Monoclonal Antibody (mAb)

  • m-PEG3-NHS Ester (store at -20°C with desiccant)[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4. Ensure the buffer is free of primary amines.[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[12]

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (e.g., Slide-A-Lyzer™)[4][6]

  • Storage Buffer: A suitable buffer for the final antibody conjugate (e.g., PBS).

2. Step-by-Step Procedure

Step 2.1: Antibody Preparation

  • Prepare the monoclonal antibody at a concentration of 1-10 mg/mL in the Conjugation Buffer.[6]

  • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free Conjugation Buffer using a desalting column or dialysis.[5]

Step 2.2: m-PEG3-NHS Ester Preparation

  • Important: The m-PEG3-NHS ester is moisture-sensitive and readily hydrolyzes.[5] Prepare the solution immediately before use and do not prepare stock solutions for storage.[4][5]

  • Allow the vial of m-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5][6]

  • Dissolve the m-PEG3-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. For example, dissolve ~5 mg in 1 mL of solvent (adjust based on the exact molecular weight of your reagent).[4]

Step 2.3: Conjugation Reaction

  • Calculate the volume of the 10 mM m-PEG3-NHS ester solution needed to achieve the desired molar excess (e.g., 20-fold) relative to the moles of antibody.

  • Add the calculated volume of the m-PEG3-NHS ester solution to the antibody solution while gently stirring.[8]

  • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to avoid antibody denaturation.[4][6]

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5] The optimal time may vary depending on the antibody and desired degree of labeling.

Step 2.4: Quenching the Reaction

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).[11]

  • Incubate for an additional 30 minutes at room temperature to ensure all unreacted NHS ester is consumed.[8]

Step 2.5: Purification of the PEGylated Antibody

  • Remove unreacted m-PEG3-NHS ester, the hydrolyzed PEG reagent, and quenching buffer components from the conjugate.

  • This is typically achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis against the desired final storage buffer.[4][6]

Step 2.6: Storage

  • Store the purified PEGylated antibody under the same conditions as the original, unmodified antibody, typically at 4°C or frozen at -20°C or -80°C. For long-term storage, the addition of stabilizers like BSA and sodium azide may be considered.[13]

Characterization of the Conjugate

Proper characterization is essential to confirm successful conjugation and assess the quality of the product.[1]

Analysis MethodPurposeExpected Result
SDS-PAGE To visualize the increase in molecular weight.The PEGylated antibody will show a band or smear at a higher molecular weight compared to the unmodified antibody.
Size-Exclusion Chromatography (SEC-HPLC) To determine purity and quantify aggregation.A major peak corresponding to the monomeric conjugate with a shorter retention time than the unmodified mAb. Should be >95% monomer.
Mass Spectrometry (ESI-MS) To determine the degree of labeling (DOL), i.e., the average number of PEG molecules per antibody.A mass spectrum showing a distribution of species, each corresponding to the antibody with a different number of attached PEG linkers.
Binding Assay (e.g., ELISA, SPR) To confirm that the antibody's antigen-binding activity is retained.The binding affinity (KD) of the PEGylated mAb should be comparable to that of the unmodified mAb.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Hydrolyzed PEG Reagent: Reagent was exposed to moisture or stored improperly.[5] 2. Incorrect pH: Reaction buffer pH is too low (<7.0).[7] 3. Competing Amines: Buffer contains Tris, glycine, or other primary amines.[5] 4. Insufficient Molar Ratio: Molar excess of PEG reagent is too low.1. Use fresh, properly stored m-PEG3-NHS ester. Equilibrate to room temperature before opening.[5] 2. Ensure the conjugation buffer pH is between 7.2 and 8.5.[7] 3. Perform buffer exchange into an appropriate amine-free buffer like PBS.[6] 4. Increase the molar excess of the PEG reagent and optimize reaction time.
Protein Precipitation / Aggregation 1. High Organic Solvent Concentration: Volume of DMSO/DMF added exceeded 10-15%.[4] 2. High Degree of Labeling: Extensive modification can alter protein conformation and lead to aggregation.[8]1. Minimize the volume of organic solvent by using a more concentrated stock of the PEG reagent.[3] 2. Reduce the molar ratio of PEG:mAb and/or decrease the reaction time.
High Degree of Heterogeneity 1. Reaction Conditions: Non-optimized pH, time, or molar ratio.1. Systematically optimize reaction conditions, starting with a lower molar excess of the PEG reagent and shorter incubation times to control the reaction.

References

Application Note and Protocol: Purification of m-PEG3-ONHBoc Conjugated Proteins by Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs.[1][2] Key advantages of PEGylation include an extended circulatory half-life, reduced immunogenicity, and improved stability and solubility.[1][2][3] The m-PEG3-ONHBoc linker is a short, discrete PEG reagent used for protein modification. Following the conjugation reaction, a heterogeneous mixture is produced, containing the desired mono-PEGylated protein, unreacted native protein, excess PEG reagent, and potentially multi-PEGylated species or aggregates.[1]

To ensure the safety, efficacy, and batch-to-batch consistency of a PEGylated biotherapeutic, robust and efficient purification methods are essential.[2] Size Exclusion Chromatography (SEC) is a powerful and commonly employed technique for the purification of PEGylation reaction mixtures.[1][] SEC separates molecules based on their hydrodynamic volume in solution.[1] The attachment of a PEG chain significantly increases the hydrodynamic radius of the protein, causing the PEGylated conjugate to elute earlier from the SEC column than the smaller, unreacted native protein.[1][5] This method is highly effective for separating components with significant size differences.[1]

This document provides detailed application notes and protocols for the purification of this compound conjugated proteins using SEC.

Principle of Separation

Size Exclusion Chromatography separates molecules based on their size in solution. The chromatography column is packed with a porous stationary phase. Larger molecules, such as the PEGylated protein, cannot enter the pores and thus travel a shorter path through the column, eluting first. Smaller molecules, like the unreacted native protein and free PEG linker, can penetrate the pores to varying degrees, leading to a longer path and later elution.

Experimental Workflow

The general workflow for the purification of a PEGylated protein involves the initial conjugation reaction, followed by purification and subsequent characterization of the purified product.

SEC_Purification_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Final Product Protein Protein Solution Conjugation PEGylation Reaction Protein->Conjugation PEG_Linker This compound Linker PEG_Linker->Conjugation Crude_Mixture Crude Reaction Mixture Conjugation->Crude_Mixture Sample_Loading Sample Loading Crude_Mixture->Sample_Loading SEC_Column SEC Column Equilibration SEC_Column->Sample_Loading Elution Isocratic Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis Fraction Analysis (SDS-PAGE, HPLC) Fraction_Collection->Analysis Purified_Product Purified this compound Conjugated Protein Analysis->Purified_Product

Figure 1. General workflow for the purification of this compound conjugated proteins by SEC.

Data Presentation: Expected SEC Separation Profile

The following table summarizes the expected elution order and typical results from an analytical SEC run of a PEGylation reaction mixture, illustrating the separation of different species.

AnalyteApproximate Retention Time (min)Peak Area (%)Rationale for Elution Order
Aggregates7.51-5Largest hydrodynamic volume, elute first.
This compound Conjugated Protein 9.2 70-90 Increased hydrodynamic volume compared to native protein. [1]
Native Protein10.15-20Smaller than the PEGylated conjugate.[1]
Free this compound Linker11.0<5Smallest hydrodynamic volume, elutes last.[1]

Note: Retention times and peak areas are representative and will vary depending on the specific protein, column, and running conditions.

Experimental Protocols

This section provides a detailed protocol for the purification of this compound conjugated proteins using SEC. It is recommended to optimize the conditions for each specific application.

Materials and Equipment
  • Crude this compound conjugated protein reaction mixture

  • SEC column with an appropriate molecular weight fractionation range

  • HPLC or FPLC chromatography system with a UV detector

  • SEC Mobile Phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • 0.22 µm syringe filters

  • Fraction collector

  • Equipment for analysis (SDS-PAGE system, analytical HPLC)

Protocol for SEC Purification
  • System and Column Preparation:

    • Prepare the mobile phase (e.g., PBS, pH 7.4). Filter and degas the buffer before use to prevent air bubbles in the system.[1]

    • Install the appropriate SEC column on the chromatography system.

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 0.5 mL/min) until a stable baseline is observed by the UV detector.[1][6]

  • Sample Preparation:

    • If necessary, concentrate the crude PEGylation reaction mixture.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.[6]

  • Sample Loading:

    • Load the filtered sample onto the equilibrated SEC column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[1]

  • Elution and Fraction Collection:

    • Perform an isocratic elution with the mobile phase at a constant flow rate.[2]

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect fractions throughout the elution process. The larger PEGylated protein will elute first, followed by the native protein, and finally the smaller, unreacted PEG linker.[2][6]

  • Analysis of Fractions:

    • Analyze the collected fractions to identify those containing the purified this compound conjugated protein.

    • SDS-PAGE: Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.[6]

    • Analytical SEC-HPLC: Use a high-resolution analytical SEC column to assess the purity of the fractions and the final pooled product.[6]

    • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the identity and mass of the PEGylated protein.[6]

  • Pooling and Storage:

    • Pool the fractions containing the pure, monomeric PEGylated protein.

    • If necessary, concentrate the pooled fractions.

    • Store the purified protein under appropriate conditions to maintain its stability.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate column choice.Select a column with a fractionation range that provides optimal separation between the PEGylated and native protein.
High flow rate.Decrease the flow rate to allow for better separation.[7]
Sample overload.Reduce the sample volume loaded onto the column.[7]
Peak Tailing Secondary interactions with the stationary phase.Optimize the mobile phase composition. Adding a modifier like arginine can reduce non-specific binding.[1]
Aggregates Present Aggregation of the PEGylated protein.Analyze the sample for aggregation. Optimize buffer conditions (e.g., pH, ionic strength) to minimize aggregation.[7]

Conclusion

The purification of this compound conjugated proteins is a critical step in the development of PEGylated biotherapeutics. Size Exclusion Chromatography is a robust and effective method for separating the desired PEGylated product from unreacted starting materials and other impurities based on differences in hydrodynamic volume. The protocol and guidelines presented in this application note provide a solid foundation for developing and optimizing a purification strategy to achieve a highly pure and homogeneous final product.

References

Application Notes and Protocols for Monitoring m-PEG3-ONHBoc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methoxy-PEG3-O-N-hydroxysuccinimidyl-Boc (m-PEG3-ONHBoc) is a discrete polyethylene glycol (dPEG®) reagent utilized for the introduction of a short, hydrophilic PEG spacer with a Boc-protected amine functionality. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines under mild conditions to form stable amide bonds. This reagent is valuable in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Effective monitoring of the conjugation reaction is critical for optimizing reaction conditions, ensuring complete conversion of the starting material, and characterizing the final product. Incomplete or side reactions can lead to a heterogeneous product mixture, posing significant purification challenges. This document provides detailed analytical methods for real-time monitoring and characterization of this compound conjugation reactions, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).

Reaction Principle

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester of this compound, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

cluster_reactants Reactants cluster_products Products Target_Molecule Target Molecule (R-NH₂) PEGylated_Molecule PEGylated Molecule (R-NH-CO-PEG3-m) Target_Molecule->PEGylated_Molecule Amide Bond Formation PEG_Reagent This compound PEG_Reagent->PEGylated_Molecule Byproduct N-hydroxysuccinimide (NHS) PEG_Reagent->Byproduct Release

Caption: General reaction scheme for amine PEGylation using this compound.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to monitoring this compound reactions. Reverse-Phase HPLC (RP-HPLC) is ideal for quantitative analysis of reaction kinetics. LC-MS confirms the identity of reactants and products by their mass-to-charge ratio. NMR spectroscopy provides detailed structural information of the final purified product. TLC offers a rapid, qualitative assessment of reaction progress.

Start Start Reaction: Target + this compound Sample Withdraw Aliquot at Time Points Start->Sample Quench Quench Reaction (e.g., dilute in acidic mobile phase) Sample->Quench Analyze Analyze Sample Quench->Analyze HPLC RP-HPLC (Quantitative Analysis) Analyze->HPLC LCMS LC-MS (Mass Confirmation) Analyze->LCMS TLC TLC (Qualitative Check) Analyze->TLC Data Analyze Data: % Conversion, Product ID HPLC->Data LCMS->Data Decision Reaction Complete? Data->Decision Decision->Sample No Purify Work-up & Purify Product Decision->Purify Yes NMR ¹H NMR (Structural Verification) Purify->NMR End Characterized Product NMR->End

Caption: Workflow for monitoring and characterizing an this compound reaction.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for monitoring the reaction progress by separating the more polar starting material (amine) from the more hydrophobic PEGylated product.

Experimental Protocol

Reaction Setup:

  • Dissolve the amine-containing substrate in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in an anhydrous aprotic solvent like DMF or DMSO.

  • Add 1.2 to 1.5 molar equivalents of the this compound solution to the substrate solution.

  • Stir the reaction at room temperature.

Sampling:

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 190 µL) of the initial HPLC mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TFA). This prevents further reaction and prepares the sample for injection.

HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV absorbance at a wavelength appropriate for the substrate (e.g., 220 nm for amides or 280 nm for aromatic compounds).[1][3]

  • Gradient:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 95% B

    • 25-28 min: 95% B

    • 28.1-32 min: 5% B (re-equilibration)

Data Analysis:

  • Identify the peaks corresponding to the starting amine, this compound, and the PEGylated product based on their retention times (confirmed by LC-MS).

  • Integrate the peak areas at each time point.

  • Calculate the percent conversion using the formula: % Conversion = [Area_Product / (Area_Product + Area_Reactant)] * 100

Data Presentation

Table 1: HPLC Monitoring of a Hypothetical this compound Reaction

Time (min)Reactant Peak AreaProduct Peak Area% Conversion
01,250,00000%
15875,000410,00031.9%
30550,000755,00057.8%
60210,0001,100,00083.9%
12025,0001,280,00098.1%

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the identity of the peaks observed in the HPLC chromatogram by determining their molecular weights.[4]

Experimental Protocol

Sample Preparation:

  • Use the same quenched samples prepared for HPLC analysis. Further dilution may be required depending on the sensitivity of the mass spectrometer.

LC-MS Analysis:

  • Employ the same LC method as described for RP-HPLC. The eluent from the column is directed into the mass spectrometer source.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-2000.

  • Data Analysis:

    • Extract the mass spectra for each major peak in the chromatogram.

    • Deconvolute the spectra if multiple charge states are observed.

    • Compare the measured mass with the theoretical mass of the starting materials and the expected product.

Data Presentation

Table 2: Expected Mass Data for a Hypothetical Reaction

CompoundTheoretical Mass (Da)Observed [M+H]⁺ (m/z)
Amine Reactant (R-NH₂)VariesVaries
This compound362.18363.19
PEGylated ProductVaries + 245.15Varies + 246.16
Hydrolyzed this compound265.15266.16

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used for the structural verification of the final, purified product. It confirms that the PEGylation has occurred at the intended site and that the overall structure is correct.

Experimental Protocol

Sample Preparation:

  • After the reaction is complete (as determined by HPLC), perform a suitable work-up to remove salts and unreacted reagents.

  • Purify the crude product using preparative HPLC or column chromatography.

  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[5]

NMR Analysis:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[6]

Data Analysis:

  • Confirm Disappearance of Reactant Signals: The NHS-ester protons of this compound should be absent.

  • Confirm Appearance of Product Signals: Look for the appearance of new signals corresponding to the protons adjacent to the newly formed amide bond.

  • Verify PEG Chain Signals: The characteristic signals of the PEG backbone should be present.

Data Presentation

Table 3: Key ¹H NMR Signal Shifts (in CDCl₃)

Proton Assignment (in m-PEG3 moiety)Expected Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃ ~3.38s3H
-O-CH₂ -CH₂ -O-~3.64 - 3.67m8H
-CH₂ -O-CH₃~3.54t2H
-CH₂ -CONH-RShift dependent on R (~3.5-3.8)t2H
Boc -(C(CH₃ )₃)~1.45s9H

Thin-Layer Chromatography (TLC)

TLC is a fast, inexpensive, and convenient method for qualitative monitoring of a reaction.[7] It is particularly useful for quickly determining if the starting material is being consumed.

Experimental Protocol

Plate Preparation:

  • On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.

  • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[8]

Spotting:

  • Using a capillary tube, spot a dilute solution of the starting amine on the 'SM' and 'C' marks.

  • At a specific time point, withdraw a small aliquot of the reaction mixture and spot it on the 'RM' and 'C' marks (directly on top of the SM spot).[8]

Development:

  • Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes; the polarity will need to be optimized).

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front with a pencil.

Visualization:

  • Visualize the spots under a UV lamp (if the compounds are UV-active). Circle the spots with a pencil.

  • Alternatively, use a chemical stain (e.g., iodine vapor or potassium permanganate dip) to visualize the spots.

Data Analysis:

  • Compare the spots in the 'RM' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is proceeding. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[8]

References

Application Notes: Molar Excess in m-PEG3-ONHBoc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating the optimal molar excess of m-PEG3-ONHBoc for conjugation to molecules containing aldehyde or ketone functionalities. The process, known as oxime ligation, is a highly efficient and chemoselective method for forming stable covalent bonds, crucial in the development of PEGylated therapeutics, antibody-drug conjugates (ADCs), and other advanced biomaterials.

Introduction to this compound and Oxime Ligation

This compound is a heterobifunctional linker featuring a methoxy-terminated triethylene glycol (m-PEG3) spacer and a tert-butyloxycarbonyl (Boc) protected aminooxy group. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the target molecule. The core of its utility lies in the Boc-protected aminooxy group, which, after deprotection, reveals a highly reactive aminooxy moiety (-ONH₂).

This aminooxy group readily reacts with aldehydes or ketones on a target molecule in a process called oxime ligation, forming a stable oxime bond (C=N-O). This reaction is highly chemoselective, proceeding under mild, slightly acidic to neutral conditions, and is orthogonal to many other common bioconjugation chemistries, thus preventing unwanted side reactions with other functional groups like amines or thiols.

The overall process involves two key stages:

  • Boc Deprotection: The removal of the Boc protecting group to expose the reactive aminooxy functionality. This is typically achieved under acidic conditions.

  • Oxime Ligation: The reaction of the deprotected m-PEG3-ONH₂ with a carbonyl group (aldehyde or ketone) on the target molecule.

The efficiency of the oxime ligation is critically dependent on the molar ratio of the m-PEG3-ONH₂ to the target molecule. A carefully calculated molar excess of the PEG reagent is necessary to drive the reaction towards completion and maximize the yield of the desired conjugate.

Factors Influencing Molar Excess Calculation

Several factors must be considered when determining the appropriate molar excess of this compound for a conjugation reaction.

FactorConsiderationTypical Range/Condition
pH of Reaction Oxime ligation is fastest at a slightly acidic pH (4-5). However, for sensitive biomolecules, the reaction is often performed at a neutral pH (6.5-7.5). Slower reaction rates at neutral pH may necessitate a higher molar excess of the PEG reagent.pH 4.5-7.5
Reaction Time Longer incubation times can allow for higher conjugation yields with a lower molar excess. For reactions with time constraints (e.g., with short-lived radioisotopes), a higher molar excess is often used to accelerate the reaction.1 to 24 hours
Concentration of Reactants Dilute solutions of the target molecule generally require a higher molar excess of the PEG reagent to ensure a sufficient reaction rate.µM to mM range
Presence of a Catalyst Catalysts such as aniline and its derivatives (e.g., p-phenylenediamine) can significantly increase the rate of oxime ligation, especially at neutral pH.[1][2] The use of a catalyst may allow for a reduction in the required molar excess of the PEG reagent.10-100 mM catalyst concentration
Reactivity of the Carbonyl Group Aldehydes are generally more reactive towards aminooxy groups than ketones. Conjugations to ketones may require a higher molar excess or longer reaction times.N/A

Recommended Molar Excess Ratios

The optimal molar excess of the deprotected m-PEG3-ONH₂ over the carbonyl-containing molecule must be determined empirically for each specific application. However, the following table provides general starting points for optimization.

ApplicationRecommended Starting Molar Excess (PEG:Target)Notes
General Protein/Peptide Conjugation 10 to 50-fold excessA good starting point for most applications.[3]
Antibody-Drug Conjugate (ADC) Synthesis 20 to 30-fold excessTo ensure high conjugation efficiency to the engineered carbonyl site.[4]
Surface Modification Higher excess may be requiredDependent on the density of carbonyl groups on the surface.
Crosslinking 0.5 molar equivalents of bis-aminooxy-PEG to total proteinFor linking two carbonyl-containing molecules.[5]

Experimental Protocols

This section provides a detailed, two-stage protocol for the conjugation of this compound to a protein containing an aldehyde or ketone group.

Stage 1: Boc Deprotection of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Add an excess of TFA to the solution (e.g., a 1:1 mixture of TFA:DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected m-PEG3-ONH₂.

Stage 2: Oxime Ligation to a Carbonyl-Containing Protein

Materials:

  • Deprotected m-PEG3-ONH₂

  • Carbonyl-functionalized protein

  • Reaction Buffer (e.g., 100 mM Phosphate Buffer or Acetate Buffer, pH 6.0-7.0)

  • Catalyst (optional): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC))

  • Analysis tools (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Protein Preparation: Dissolve the carbonyl-functionalized protein in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).

  • PEG Reagent Preparation: Prepare a stock solution of the deprotected m-PEG3-ONH₂ in the Reaction Buffer.

  • Molar Excess Calculation:

    • Calculate the moles of the protein in the reaction.

      • Moles of Protein = (Volume of protein solution in L) x (Concentration of protein in g/L) / (Molecular Weight of protein in g/mol )

    • Determine the desired molar excess of the PEG reagent (e.g., 20-fold excess).

      • Moles of PEG = Moles of Protein x 20

    • Calculate the mass of the deprotected m-PEG3-ONH₂ required.

      • Mass of PEG (g) = Moles of PEG x Molecular Weight of deprotected m-PEG3-ONH₂ ( g/mol )

  • Ligation Reaction:

    • Add the calculated amount of the m-PEG3-ONH₂ stock solution to the protein solution.

    • If using a catalyst, add the aniline or p-phenylenediamine stock solution to a final concentration of 10-100 mM.[2]

    • Gently mix the solution and incubate at room temperature for 2-24 hours. The optimal time should be determined empirically.

  • Monitoring the Reaction: The progress of the conjugation can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will be observed upon successful PEGylation.

  • Purification: Once the reaction has reached the desired level of completion, purify the PEGylated protein from excess PEG reagent and other reaction components using a suitable method such as SEC.

  • Analysis: Characterize the purified conjugate to determine the degree of PEGylation and confirm its purity using techniques like Mass Spectrometry.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key processes described in these application notes.

G cluster_0 Stage 1: Boc Deprotection cluster_1 Stage 2: Oxime Ligation start This compound deprotection Dissolve in DCM Add TFA start->deprotection workup Neutralize with NaHCO3 Dry and Concentrate deprotection->workup deprotected_peg Deprotected m-PEG3-ONH2 workup->deprotected_peg peg_prep Prepare Deprotected m-PEG3-ONH2 Solution deprotected_peg->peg_prep protein_prep Prepare Carbonyl-Functionalized Protein Solution ligation Mix Protein and PEG Add Catalyst (optional) Incubate protein_prep->ligation calculation Calculate Molar Excess peg_prep->calculation calculation->ligation purification Purify Conjugate (e.g., SEC) ligation->purification analysis Analyze Final Product (SDS-PAGE, MS) purification->analysis final_product Purified PEGylated Protein analysis->final_product

Caption: Experimental workflow for this compound conjugation.

G cluster_0 Boc Deprotection cluster_1 Oxime Ligation mPEG3ONHBoc m-PEG3-O-NH-Boc mPEG3ONH2 m-PEG3-O-NH2 mPEG3ONHBoc->mPEG3ONH2 + H+ TFA TFA (Acid) isobutylene Isobutylene co2 CO2 deprotected_peg m-PEG3-O-NH2 mPEG3ONH2->deprotected_peg oxime_conjugate Protein-CH=N-O-PEG3-m deprotected_peg->oxime_conjugate carbonyl_protein Protein-CHO carbonyl_protein->oxime_conjugate water H2O oxime_conjugate->water - H2O

Caption: Chemical pathway of this compound conjugation.

References

Application Notes and Protocols for the Synthesis of an Antibody-Drug Conjugate (ADC) utilizing an m-PEG3-ONHBoc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of antibody-drug conjugates (ADCs) using a methoxy-polyethylene glycol (PEG) linker containing a Boc-protected aminooxy group (m-PEG3-ONHBoc). This process involves a multi-step workflow that begins with the site-specific modification of the antibody, followed by the preparation of the linker-payload, and culminating in the conjugation and purification of the final ADC. The inclusion of a hydrophilic PEG3 spacer can enhance the solubility and pharmacokinetic properties of the resulting ADC.

The protocols outlined below are based on established methods for ADC synthesis involving aminooxy-PEG linkers and provide a detailed framework for researchers. Optimization of specific reaction conditions may be necessary depending on the antibody and cytotoxic payload being used.

Experimental Workflow Overview

The synthesis of an ADC with an this compound linker is a systematic process that ensures the precise and stable attachment of a cytotoxic drug to a monoclonal antibody. The workflow is designed to produce a homogeneous and well-defined ADC with a controlled drug-to-antibody ratio (DAR).

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_drug_prep Linker-Payload Synthesis cluster_conjugation_purification Conjugation and Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) oxidized_mAb Oxidized mAb (Aldehyde Groups) mAb->oxidized_mAb NaIO₄ Oxidation conjugation Oxime Ligation oxidized_mAb->conjugation linker This compound activated_linker Activated Linker (e.g., NHS Ester) linker->activated_linker EDC/NHS Activation drug Amine-Containing Cytotoxic Drug linker_drug_boc Boc-Protected Linker-Drug drug->linker_drug_boc activated_linker->linker_drug_boc Conjugation linker_drug_deprotected Aminooxy-Linker-Drug linker_drug_boc->linker_drug_deprotected TFA Deprotection linker_drug_deprotected->conjugation raw_adc Crude ADC conjugation->raw_adc purified_adc Purified ADC raw_adc->purified_adc SEC/HIC Purification characterization ADC Characterization (DAR, Purity, etc.) purified_adc->characterization ADC_MoA cluster_extracellular Extracellular Space cluster_cellular Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis / Cell Death Payload->Cell_Death Induces

Troubleshooting & Optimization

how to prevent aggregation during m-PEG3-ONHBoc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during m-PEG3-ONHBoc conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical linker used in bioconjugation. Its full chemical name is tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate[1]. It consists of three parts:

  • m-PEG3: A methoxy-terminated polyethylene glycol chain with three repeating units. This PEG chain is hydrophilic and helps to increase the solubility and stability of the resulting conjugate, which can help mitigate aggregation[2][3].

  • ONH: An aminooxy group (-O-NH2), which is the reactive functional group.

  • Boc: A tert-butyloxycarbonyl protecting group. This group "caps" the reactive aminooxy group to prevent it from reacting prematurely[4].

The conjugation process, known as oxime ligation , involves two main steps. First, the Boc protecting group is removed under acidic conditions to expose the reactive aminooxy group. This deprotected linker can then react with a molecule containing an aldehyde or ketone functional group to form a stable oxime bond[2][4][5][6].

Q2: What are the primary causes of aggregation during this compound conjugation?

Aggregation during the conjugation process is a common challenge that can arise from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the stability of the protein or other biomolecule being conjugated. Deviations from the optimal conditions can lead to unfolding and exposure of hydrophobic regions, promoting aggregation[7][8][9].

  • High Concentrations: High concentrations of either the biomolecule or the this compound linker increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates[7][8][9].

  • Hydrophobicity: If the molecule being conjugated to the PEG linker is hydrophobic, it can decrease the overall solubility of the final conjugate, leading to aggregation[7].

  • Boc Deprotection Conditions: The acidic conditions required to remove the Boc group can sometimes denature sensitive proteins, causing them to aggregate[7].

  • Over-labeling: A high molar ratio of the PEG linker to the protein can lead to excessive modification of the protein's surface, altering its physicochemical properties and potentially causing aggregation[5].

Troubleshooting Guides

Issue 1: Visible precipitation or turbidity is observed during the conjugation reaction.

This indicates the formation of insoluble aggregates and requires immediate troubleshooting.

Potential Cause Recommended Solution
Protein Instability in Reaction Buffer Perform a buffer screen to identify the optimal pH and ionic strength for your protein's stability. Consider using stabilizing excipients[5][10].
High Protein/Reagent Concentration Reduce the concentration of your protein and/or the this compound linker. Perform the conjugation at a lower concentration and concentrate the final product if necessary[8][11].
Suboptimal Temperature Lower the reaction temperature (e.g., to 4°C) and increase the reaction time. This can slow down both the conjugation and aggregation processes[5].
Rapid Addition of Reagents Add the deprotected m-PEG3-ONH2 linker to the protein solution slowly and with gentle mixing to avoid localized high concentrations[7][8].

Issue 2: No visible precipitation, but analytical methods (e.g., SEC, DLS) show an increase in high molecular weight (HMW) species.

This suggests the formation of soluble aggregates, which can negatively impact the efficacy and safety of your bioconjugate.

Potential Cause Recommended Solution
Over-labeling of the Protein Optimize the molar ratio of the PEG linker to the protein. Perform small-scale experiments with varying ratios (e.g., 1:1, 3:1, 5:1) to find the optimal balance between conjugation efficiency and aggregation[5].
Intermolecular Cross-linking If your target molecule has multiple aldehyde or ketone groups, consider using a monofunctional version or optimizing the reaction conditions to favor single-site attachment.
Conformational Changes in the Protein The addition of the PEG linker can sometimes induce structural changes. The inclusion of stabilizing excipients such as sugars (sucrose), polyols (glycerol), or certain amino acids (arginine) can help maintain the protein's native conformation[8][10].
Suboptimal Purification Ensure your purification method (e.g., size-exclusion chromatography) is adequately separating the monomeric conjugate from HMW species.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-functionalized PEG linker.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add TFA to the solution (a common ratio is 20-50% TFA in DCM).

  • Stir the reaction at room temperature and monitor its progress using a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting deprotected linker (as a TFA salt) can often be used directly in the next step. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free aminooxy-PEG linker.

Protocol 2: Oxime Ligation (General Procedure)

This protocol outlines the general steps for conjugating the deprotected aminooxy-PEG linker to an aldehyde or ketone-containing molecule.

Materials:

  • Deprotected m-PEG3-ONH2 (from Protocol 1)

  • Aldehyde or ketone-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer (e.g., PBS, pH 6.0-7.0)

  • Aniline (optional, as a catalyst)

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

  • Dissolve the deprotected m-PEG3-ONH2 in the reaction buffer.

  • Add the desired molar excess of the m-PEG3-ONH2 solution to the solution of the target molecule.

  • If using a catalyst, add aniline to the reaction mixture.

  • Incubate the reaction at room temperature or 4°C with gentle mixing. Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, LC-MS).

  • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Conjugation

ParameterRecommended RangeRationale
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction kinetics but may increase the risk of aggregation[2][8].
PEG:Protein Molar Ratio 5:1 to 20:1A higher ratio increases the degree of PEGylation but can also lead to over-labeling and aggregation[2][8].
pH 6.0 - 7.0This pH range is a good compromise for oxime ligation, balancing the reactivity of the aminooxy group and the stability of many proteins[2].
Temperature 4°C to Room TemperatureLower temperatures can slow down the reaction but may reduce the risk of aggregation[2].
Reaction Time 1 hour to OvernightThe optimal time depends on the specific reactants and conditions.

Mandatory Visualizations

G cluster_0 Preparation Phase cluster_1 Conjugation Phase cluster_2 Outcome This compound This compound Boc_Deprotection Boc Deprotection (Acidic Conditions) This compound->Boc_Deprotection Aldehyde/Ketone Molecule Aldehyde/Ketone Molecule Oxime_Ligation Oxime Ligation (pH 6-7) Aldehyde/Ketone Molecule->Oxime_Ligation Deprotected_PEG m-PEG3-ONH2 Boc_Deprotection->Deprotected_PEG Deprotected_PEG->Oxime_Ligation Conjugate m-PEG3-Conjugate Oxime_Ligation->Conjugate Successful Conjugation Aggregation Aggregates Oxime_Ligation->Aggregation Suboptimal Conditions

Caption: Experimental workflow for this compound conjugation.

G Aggregation_Observed Aggregation Observed (Visible or HMW Species) Check_Concentration Are concentrations too high? Aggregation_Observed->Check_Concentration Reduce_Concentration Reduce Protein and/or PEG Linker Concentration Check_Concentration->Reduce_Concentration Yes Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Concentration->Check_Conditions No Optimize_Conditions Optimize pH, Temperature, and Buffer Composition Check_Conditions->Optimize_Conditions No Check_Molar_Ratio Is the PEG:Protein molar ratio too high? Check_Conditions->Check_Molar_Ratio Yes Optimize_Molar_Ratio Screen a Range of Molar Ratios Check_Molar_Ratio->Optimize_Molar_Ratio Yes Consider_Excipients Add Stabilizing Excipients Check_Molar_Ratio->Consider_Excipients No

Caption: Troubleshooting workflow for aggregation during conjugation.

References

troubleshooting low yield in m-PEG3-ONHBoc reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low yields or other difficulties in reactions involving m-PEG3-ONHBoc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application? A1: this compound, or tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate, is a PEG linker containing a triethylene glycol spacer and a hydroxylamine functional group protected by a tert-butyloxycarbonyl (Boc) group.[1][2] Its primary application is in bioconjugation. After the Boc group is removed under acidic conditions, the resulting aminooxy group can react with an aldehyde or ketone to form a stable oxime bond.[2][3] The hydrophilic PEG chain helps to increase the water solubility of the conjugated molecule.[2][4]

Q2: What are the recommended storage conditions for this compound? A2: Proper storage is critical to maintain the reagent's integrity. For long-term storage, the solid compound should be kept in a dry, dark environment at -20°C.[1] For short-term storage, 0-4°C is acceptable.[1] It is generally shipped under ambient temperatures as it is stable for a few weeks.[1]

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationConditions
Solid Powder-20°CMonths to yearsDry, dark, tightly sealed[1]
Solid Powder0 - 4°CDays to weeksDry, dark, tightly sealed[1]
In Anhydrous Solvent (e.g., DMSO)-80°CUp to 6 monthsProtect from light, tightly sealed[5]
In Anhydrous Solvent (e.g., DMSO)-20°CUp to 1 monthProtect from light, tightly sealed[5]

Q3: What is the mechanism of the this compound reaction? A3: The process is a two-step reaction.

  • Boc Deprotection: The reaction starts with the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA), to expose the reactive aminooxy (hydroxylamine) functionality.[2][6]

  • Oxime Ligation: The deprotected aminooxy-PEG linker then reacts with a molecule containing an aldehyde or ketone. This condensation reaction forms a stable oxime bond and is a type of "click chemistry".[3][7]

Q4: What is the optimal pH for oxime ligation? A4: The optimal pH for oxime ligation is typically in the acidic range of 4 to 5.[8][9] This pH strikes a balance between the acid-catalyzed dehydration step and avoiding the protonation of the aminooxy group, which would render it unreactive.[9][10] While the reaction can proceed at a neutral pH (around 7.4), the rate is often significantly slower.[8][10]

Q5: Should I use a catalyst for the oxime ligation step? A5: Yes, using a nucleophilic catalyst is highly recommended, especially for reactions at or near neutral pH. Aniline and its derivatives, such as p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA), can dramatically accelerate the reaction rate.[3][7][8]

Troubleshooting Guide for Low Yield

Low reaction yield can typically be traced to one of the two key stages: Boc deprotection or oxime ligation.

Problem 1: Low Yield Attributed to Inefficient Boc Deprotection

If you suspect the Boc group was not removed efficiently, you will have unreacted starting material. This can be confirmed by LC-MS or ¹H NMR analysis, looking for the presence of the Boc group.

Table 2: Troubleshooting Incomplete Boc Deprotection

Potential CauseRecommended Solution
Insufficient Acid or Reaction Time The acid concentration may be too low or the reaction time too short for your specific substrate. Increase the reaction time and monitor progress by TLC or LC-MS. If necessary, increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 20%).[11]
Inappropriate Acidic Reagent While TFA is common, some substrates may require different conditions. Consider using HCl in a solvent like dioxane or ethyl acetate.[6][12]
Side Reactions The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on your molecule (e.g., thiols, electron-rich aromatic rings), consuming your starting material.[13] Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to trap the t-butyl cation.
Product Isolation Issues The deprotected product is an amine salt, which can have different solubility properties. After removing the acid under vacuum, try precipitating the product salt by adding a non-polar solvent like diethyl ether.[14]
Problem 2: Low Yield Attributed to Inefficient Oxime Ligation

This is the most common source of low yield. If deprotection is confirmed, focus on optimizing the ligation step.

Table 3: Troubleshooting Inefficient Oxime Ligation

Potential CauseRecommended Solution
Suboptimal pH The reaction rate is highly pH-dependent. The optimal pH is typically 4-5.[8][9] For acid-sensitive biomolecules where neutral pH is required, the reaction will be much slower and catalyst use is essential.[8][10] Ensure your buffer has sufficient capacity to maintain the target pH.
No or Inefficient Catalyst Uncatalyzed reactions at neutral pH are often very slow.[9] Aniline is a common catalyst, but more efficient options like p-phenylenediamine (pPDA) can provide significant rate enhancement, especially at neutral pH.[3][8]
Low Reactant Concentration Oxime ligation is a bimolecular reaction, so the rate is dependent on the concentration of both the aminooxy-PEG and the carbonyl compound. Increase the concentration of both reactants to accelerate the reaction.[8]
Low Temperature / Short Reaction Time If the reaction is sluggish, consider increasing the incubation temperature (e.g., from room temperature to 37°C).[8] Alternatively, simply increase the overall reaction time and monitor for completion.
Steric Hindrance Bulky groups near the aldehyde/ketone or the aminooxy group can slow the reaction. If possible, consider redesigning the substrate to reduce steric hindrance.[9] Aldehydes are generally more reactive than ketones due to less steric hindrance.[9]
Instability of Aldehyde/Ketone Partner Ensure the carbonyl-containing molecule is stable under the reaction conditions and has not degraded during storage. Verify its purity and integrity before the reaction.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of this compound
  • Preparation : Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM).

  • Acid Addition : Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a final concentration of 50% v/v).

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30 minutes to 2 hours.[11]

  • Work-up : Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator) or by purging with a stream of nitrogen.

  • Isolation : The resulting deprotected aminooxy-PEG3 will be a TFA salt. It can often be used directly in the next step without further purification. If isolation is needed, precipitation with cold diethyl ether may be effective.[14]

Protocol 2: General Procedure for Oxime Ligation
  • Buffer Preparation : Prepare a reaction buffer at the desired pH. For optimal kinetics, use a buffer at pH 4.5 (e.g., 100 mM sodium acetate). If neutral pH is required, use a buffer like phosphate-buffered saline (PBS) at pH 7.4.

  • Catalyst Preparation : Prepare a stock solution of the catalyst (e.g., 100 mM aniline) in the reaction buffer.

  • Reaction Setup :

    • Dissolve your aldehyde or ketone-containing molecule in the reaction buffer.

    • Add the freshly deprotected aminooxy-PEG3 (from Protocol 1). A slight molar excess (1.1 to 1.5 equivalents) is a good starting point.

    • Add the catalyst stock solution to the desired final concentration (e.g., 10-20 mM).[10]

  • Incubation : Incubate the reaction at room temperature or 37°C. The reaction can take anywhere from 1 to 24 hours, depending on the pH, catalyst, and substrate reactivity.

  • Monitoring : Monitor the formation of the oxime product by LC-MS or HPLC.

  • Purification : Once the reaction is complete, purify the final PEGylated conjugate using an appropriate method such as size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), or dialysis to remove unreacted reagents and catalyst.[15]

Visual Guides

experimental_workflow start_node start_node process_node process_node decision_node decision_node end_node end_node reagent Start: This compound deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) reagent->deprotection check1 Verify Deprotection? (LC-MS) deprotection->check1 check1->deprotection Incomplete ligation Step 2: Oxime Ligation (Add to Aldehyde/Ketone + Catalyst, pH 4.5-7.4) check1->ligation Complete purification Step 3: Purification (e.g., HPLC, SEC) ligation->purification product Final Conjugate purification->product

Caption: High-level experimental workflow for this compound conjugation.

troubleshooting_yield start_node start_node decision_node decision_node solution_node solution_node start Low Yield check_deprotection Boc group still present via LC-MS? start->check_deprotection check_pH Is reaction pH optimal (4-5)? check_deprotection->check_pH No sol_deprotection Increase acid concentration or reaction time. Add scavenger. check_deprotection->sol_deprotection Yes check_catalyst Catalyst used? check_pH->check_catalyst Yes sol_pH_yes Adjust buffer to pH 4-5. (If substrate is stable) check_pH->sol_pH_yes No check_conc Concentration >1mM? check_catalyst->check_conc Yes sol_catalyst Add catalyst. (e.g., Aniline, pPDA) check_catalyst->sol_catalyst No final_check Consider steric hindrance or reagent stability check_conc->final_check Yes sol_conc Increase concentration of both reactants. check_conc->sol_conc No sol_pH_no Reaction at neutral pH requires efficient catalyst and longer time.

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Optimizing m-PEG-NHS Ester Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for conjugating m-PEG-NHS esters to antibodies. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful and reproducible conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating m-PEG-NHS esters to antibodies?

The optimal pH for reacting an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amines on an antibody is typically in the range of 7.2 to 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as the ideal balance between achieving a fast reaction rate and maintaining the stability of the NHS ester.[3][4]

Q2: Why is pH control so critical for this conjugation reaction?

The pH is a critical factor because it directly influences two competing reactions:

  • Amine Reactivity (Desired Reaction): The primary amino groups on the antibody (N-terminus and ε-amino groups of lysine residues) must be in their deprotonated, nucleophilic form (-NH2) to react with the NHS ester. As the pH increases, the concentration of the reactive deprotonated amine form also increases, which speeds up the conjugation reaction.[3][5]

  • NHS Ester Hydrolysis (Side Reaction): NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH levels.[2][5]

Therefore, the ideal pH is a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis.

Q3: What happens if the pH is too low or too high?

  • Too Low (pH < 7.0): The majority of the primary amines on the antibody will be protonated (-NH3+), making them non-nucleophilic and significantly slowing down or preventing the conjugation reaction.[3][5]

  • Too High (pH > 9.0): The m-PEG-NHS ester will hydrolyze rapidly, potentially before it has a chance to react with the antibody, leading to low conjugation efficiency.[3][6]

Q4: Which buffers are recommended for this reaction, and which should be avoided?

  • Recommended Buffers: Amine-free buffers are essential. Good choices include phosphate-buffered saline (PBS), borate buffer, carbonate-bicarbonate buffer, and HEPES buffer, with the pH adjusted to the 7.2-8.5 range.[1][7]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris-hydroxymethyl aminomethane) or glycine, must be avoided as they will compete with the antibody's primary amines for reaction with the NHS ester, significantly reducing the yield of the desired conjugate.[3]

Q5: My conjugation efficiency is low. Could NHS ester hydrolysis be the cause?

Yes, excessive hydrolysis of the NHS ester is a common reason for low labeling efficiency.[2] If the NHS ester hydrolyzes before it can react with the target amines on the antibody, the overall yield of the conjugated antibody will be reduced. It is crucial to carefully control the reaction conditions, especially the pH, to minimize this hydrolysis.[2]

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Conjugation Incorrect Buffer pH: The pH is too low (<7.0) or too high (>9.0).Verify the pH of your reaction buffer immediately before use. Adjust the pH to the optimal range of 8.3-8.5. Use a freshly prepared buffer.[3]
Inappropriate Buffer Type: The buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as PBS, borate, or HEPES.[3]
Degraded m-PEG-NHS Ester: The reagent has been exposed to moisture, leading to hydrolysis.Use a fresh, high-quality m-PEG-NHS ester. If dissolving in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous and amine-free.[3]
Dilute Reactant Concentrations: The reaction is too slow, allowing hydrolysis to dominate.Whenever possible, work with higher antibody concentrations (e.g., 1-10 mg/mL).[3] For dilute solutions, you may need to increase the molar excess of the m-PEG-NHS ester.
Inconsistent Results Fluctuating pH: The buffer capacity is insufficient to maintain a stable pH during the reaction.Use a buffer with a higher concentration (e.g., 0.1 M) to ensure stable pH throughout the conjugation process.[4]
Variable Reagent Quality: The m-PEG-NHS ester quality varies between batches or due to improper storage.Store the m-PEG-NHS ester under desiccated conditions and protect it from moisture. Allow the reagent to warm to room temperature before opening to prevent condensation.[8]
Antibody Aggregation High Degree of Labeling: Excessive modification of the antibody surface.Reduce the molar excess of the m-PEG-NHS ester in the reaction. Optimize the reaction time to achieve the desired degree of labeling without causing aggregation.
Unsuitable Buffer Conditions: The buffer composition is not optimal for antibody stability.Ensure the chosen buffer is suitable for your specific antibody. Consider adding stabilizing excipients if necessary, ensuring they do not interfere with the conjugation reaction.

Data Presentation

The stability of the NHS ester is highly dependent on pH and temperature. The half-life (the time it takes for half of the reagent to be consumed by hydrolysis) decreases dramatically as the pH increases.

Table 1: Half-life of NHS-Ester Hydrolysis at Different pH Values and Temperatures

pHTemperature (°C)Half-life of NHS-Ester
7.004-5 hours[1]
7.4Not Specified> 120 minutes[9]
8.6410 minutes[1]
9.0Not Specified< 9 minutes[9]

Data sourced from Thermo Fisher Scientific and a study on PEGylated bovine lactoferrin.[7]

Table 2: Recommended Reaction Conditions for Amine-PEG Conjugation with NHS-Esters

ParameterRecommended RangeNotes
pH 7.2 - 8.5An optimal balance between aminolysis and hydrolysis. A pH of 8.3-8.5 is often cited as ideal.[3][4][7]
Temperature 4°C to Room TemperatureLower temperatures can increase the stability of the NHS-ester.[7]
Reaction Time 30 minutes to 4 hours at RT; 2 hours to overnight at 4°CReaction at pH 9.0 can be complete in as little as 10 minutes, but hydrolysis is also very rapid.[7]
Buffer System PBS, Borate, Carbonate/Bicarbonate, HEPESMust be free of primary amines.[7]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[10]
Molar Excess of PEG-NHS 10 - 20 fold (PEG:Antibody)This should be optimized for the specific antibody and desired degree of labeling.[10]

Experimental Protocols

Protocol 1: General Procedure for Antibody PEGylation with m-PEG-NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific antibody and m-PEG-NHS ester reagent.

Materials:

  • Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4).

  • m-PEG-NHS ester reagent.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) if the PEG reagent is not water-soluble.[3][4]

  • Reaction Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[1]

  • Desalting column (e.g., Sephadex G-25) for purification.

Procedure:

  • Antibody Preparation:

    • Ensure your antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column into the Reaction Buffer.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • m-PEG-NHS Ester Preparation:

    • Allow the m-PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the m-PEG-NHS ester in anhydrous DMSO or DMF (if not readily water-soluble) or directly in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved m-PEG-NHS ester to the antibody solution with gentle mixing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted m-PEG-NHS ester and byproducts using a desalting column or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer for the conjugated antibody (e.g., PBS, pH 7.4).

Visualizations

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification & Analysis Ab_initial Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (Amine-Free Buffer, pH 8.3-8.5) Ab_initial->Buffer_Exchange Ab_ready Prepared Antibody Buffer_Exchange->Ab_ready Mix Combine Antibody and PEG-NHS Ab_ready->Mix PEG_NHS m-PEG-NHS Ester (Lyophilized) Dissolve_PEG Dissolve in Anhydrous DMSO or Reaction Buffer PEG_NHS->Dissolve_PEG PEG_solution PEG-NHS Solution Dissolve_PEG->PEG_solution PEG_solution->Mix Incubate Incubate (1-2h @ RT or overnight @ 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purification (Desalting / SEC) Quench->Purify Final_Product Purified Antibody-PEG Conjugate Purify->Final_Product

Caption: Workflow for antibody conjugation with m-PEG-NHS ester.

G Start Low Conjugation Efficiency? Check_pH Is reaction pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH to 8.3-8.5 using an appropriate buffer. Check_pH->Adjust_pH No Check_Buffer_Type Are you using an amine-free buffer? Check_pH->Check_Buffer_Type Yes Adjust_pH->Check_Buffer_Type Switch_Buffer Switch to an amine-free buffer (e.g., PBS, Borate). Check_Buffer_Type->Switch_Buffer No Check_Reagent Is the PEG-NHS reagent fresh and handled correctly? Check_Buffer_Type->Check_Reagent Yes Switch_Buffer->Check_Reagent Use_Fresh_Reagent Use fresh, properly stored PEG-NHS reagent. Check_Reagent->Use_Fresh_Reagent No Check_Concentration Are reactant concentrations adequate? Check_Reagent->Check_Concentration Yes Use_Fresh_Reagent->Check_Concentration Increase_Concentration Increase Ab concentration or molar excess of PEG. Check_Concentration->Increase_Concentration No Success Re-run experiment and analyze results. Check_Concentration->Success Yes Increase_Concentration->Success G pH_Scale pH 9.0 Reaction_Balance Low Amine Reactivity (Protonated -NH3+) Optimal Balance (Deprotonated -NH2 vs. Hydrolysis) High NHS Ester Hydrolysis Outcome Slow/No Reaction Efficient Conjugation Low Yield Low_pH_Zone Too Acidic Optimal_Zone Optimal Range High_pH_Zone Too Basic

References

strategies to minimize m-PEG3-ONHBoc hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG3-ONHBoc. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on strategies to minimize the hydrolysis of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stability and integrity of this PEG linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a discrete polyethylene glycol (dPEG) linker containing a methoxy-terminated triethylene glycol spacer and a Boc-protected hydroxylamine functional group. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines and, in this case, a hydroxylamine.[1][2][3][4] This reagent is valuable in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. The Boc-protected hydroxylamine allows for controlled, site-specific reactions after deprotection.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathway of concern for this compound is the hydrolysis of the N-Boc-hydroxylamine moiety. This hydrolysis is typically catalyzed by acidic conditions, leading to the removal of the Boc protecting group. Additionally, the polyethylene glycol (PEG) backbone can be susceptible to oxidation under harsh conditions, although this is generally less of a concern under standard experimental procedures.[5][6]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is crucial to store it under the correct conditions. For long-term storage, it is recommended to keep the reagent at -20°C or lower in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, and protected from light.[5][6][7] For short-term storage between experiments, 2-8°C is acceptable.

Q4: I observe unexpected deprotection of the Boc group. What could be the cause?

A4: Unexpected deprotection of the Boc group is most likely due to exposure to acidic conditions. This could be from acidic contaminants in your solvents or reagents, or a low pH of your reaction buffer. It is essential to use high-purity, anhydrous solvents and to carefully control the pH of your reaction mixture.

Q5: Can I use this compound in aqueous buffers?

A5: While this compound can be used in aqueous buffers, it is important to be mindful of the pH. The stability of the Boc group decreases significantly in acidic aqueous solutions. If your experiment requires an aqueous buffer, it is recommended to use a neutral or slightly basic pH (pH 7-8.5) and to use the reagent promptly after preparing the solution.

Troubleshooting Guide: Minimizing this compound Hydrolysis

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions to minimize hydrolysis.

Issue Potential Cause Recommended Solution
Low yield of Boc-protected conjugate Hydrolysis of this compound prior to reaction: This can be caused by improper storage or handling, leading to moisture contamination.[5][8]- Ensure this compound is stored at -20°C under an inert atmosphere. - Allow the reagent to warm to room temperature before opening to prevent condensation.[5][7] - Use a fresh vial of the reagent for critical experiments.
Acidic reaction conditions: The Boc group is labile to acid, and even trace amounts of acid can cause deprotection.- Use anhydrous, high-purity solvents. - If a buffer is required, ensure it has a neutral or slightly basic pH (7.0-8.5). - Avoid buffers with acidic components.
Presence of deprotected m-PEG3-ONH2 in reaction mixture Hydrolysis during the reaction: The reaction conditions may be too acidic or the reaction time too long in an aqueous environment.- Optimize the reaction pH to be as close to neutral as possible. - Minimize the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to stop the reaction once the desired product is formed.
Acidic work-up conditions: Standard work-up procedures involving acidic washes will cleave the Boc group.- If an aqueous work-up is necessary, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution). - Consider alternative purification methods that do not involve acidic conditions, such as flash chromatography on silica gel with a neutral mobile phase.
Inconsistent experimental results Variable reagent quality: The amount of hydrolyzed this compound may vary between different lots or due to improper storage of the same lot over time.- Aliquot the reagent upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture. - Qualify a new batch of reagent by a simple test reaction and analytical check before use in a large-scale or critical experiment.

Quantitative Data on Hydrolysis

Condition pH Range Relative Hydrolysis Rate Expected Stability
Strongly Acidic < 4Very HighVery Low (minutes to hours)
Mildly Acidic 4 - 6ModerateLow (hours to days)
Neutral 6 - 8LowGood (days to weeks)
Mildly Basic 8 - 10Very LowVery Good (weeks to months)
Strongly Basic > 10Low to ModerateGood to Moderate

*Under strongly basic conditions, other degradation pathways may become more prevalent.

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of this compound
  • Receiving and Storage: Upon receipt, immediately store the vial of this compound at -20°C or colder in a desiccator or a sealed container with desiccant.

  • Aliquoting: For frequent use, it is recommended to aliquot the reagent into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox) to avoid repeated freeze-thaw cycles and exposure to moisture.

  • Use: When ready to use, remove the vial from the freezer and allow it to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture inside the vial.[5][7]

  • Weighing and Dissolving: Weigh the desired amount of the reagent quickly and in a low-humidity environment if possible. Dissolve the reagent in a high-purity, anhydrous solvent appropriate for your reaction (e.g., DMF, DMSO, DCM).

  • After Use: Purge the headspace of the vial with a dry, inert gas (e.g., argon or nitrogen) before sealing and returning to -20°C storage.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under your specific experimental conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Incubation: Aliquot the stock solution into several vials. To test the stability in your reaction buffer, add a known volume of the buffer to each vial to achieve the final desired concentration. Incubate the vials at the intended reaction temperature.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.

  • Sample Preparation for HPLC: Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC method. A C18 column is typically suitable. The mobile phase can be a gradient of water and acetonitrile with a neutral or slightly acidic modifier (e.g., 0.1% formic acid, use with caution and assess its impact on stability during the analysis itself).

  • Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products over time. The primary degradation product to monitor would be the deprotected m-PEG3-ONH2.

Visualizations

Hydrolysis_Pathway mPEG3_ONHBoc This compound Deprotected m-PEG3-ONH2 mPEG3_ONHBoc->Deprotected Hydrolysis H_ion H+ H_ion->mPEG3_ONHBoc Byproducts CO2 + Isobutylene Deprotected->Byproducts Troubleshooting_Workflow Start Unexpected Hydrolysis Observed Check_Storage Review Storage Conditions (-20°C, Inert Gas, Dark) Start->Check_Storage Check_Handling Review Handling Procedure (Warm to RT before opening) Start->Check_Handling Check_Reagents Analyze Solvents/Buffers for Acidity Start->Check_Reagents Check_pH Measure pH of Reaction Mixture Start->Check_pH Solution_Storage Implement Proper Storage Check_Storage->Solution_Storage Solution_Handling Refine Handling Technique Check_Handling->Solution_Handling Solution_Reagents Use Anhydrous/Neutral Reagents Check_Reagents->Solution_Reagents Solution_pH Adjust pH to 7.0-8.5 Check_pH->Solution_pH Decision_Diagram Aqueous_Reaction Aqueous Reaction? Acid_Sensitive Other Acid-Sensitive Groups? Aqueous_Reaction->Acid_Sensitive Yes Use_Anhydrous Use Anhydrous Solvent Aqueous_Reaction->Use_Anhydrous No Control_pH Control pH (7.0-8.5) Acid_Sensitive->Control_pH No Proceed Proceed with Caution Acid_Sensitive->Proceed Yes Minimize_Time Minimize Reaction Time Control_pH->Minimize_Time

References

identifying and removing unreacted m-PEG3-ONHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG3-ONHBoc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the identification and removal of unreacted this compound during bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a discrete polyethylene glycol (dPEG®) reagent used for bioconjugation. It contains a methoxy-terminated triethylene glycol spacer, which imparts hydrophilicity, and a Boc-protected aminooxy group for covalent attachment to target molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C12H25NO6
Molecular Weight 279.33 g/mol [1]
Appearance Not specified, likely a liquid or solid
Solubility Soluble in DMSO.[1] Based on analogous m-PEG3 compounds, it is expected to be soluble in water, DMF, DCM, and alcohols.[2][3]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[1] Should be stored in a dry, dark environment.[4]

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[4][5] Exposure to acidic conditions will remove the Boc group, revealing the reactive aminooxy functionality. The polyethylene glycol (PEG) linker itself is generally stable but can degrade under harsh conditions such as extreme pH, high temperatures, and the presence of oxidizing agents.[4]

Q3: What are the common analytical techniques to identify unreacted this compound?

Several analytical techniques can be employed to detect and quantify unreacted this compound:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are powerful methods for separating the PEGylated product from unreacted PEG reagent.[6][] Detection can be achieved using UV, mass spectrometry (MS), or charged aerosol detection (CAD).[8]

  • Thin-Layer Chromatography (TLC): TLC offers a rapid and qualitative method for monitoring the progress of a conjugation reaction and identifying the presence of unreacted starting material.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used for structural confirmation and to determine the purity of the final conjugate by identifying signals corresponding to the unreacted PEG reagent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of unreacted this compound.

Chromatographic Purification Issues

Problem 1: Poor separation of PEGylated product and unreacted this compound in Size-Exclusion Chromatography (SEC).

  • Potential Cause: The hydrodynamic radius of the PEGylated protein and the unreacted PEG may be too similar, leading to co-elution. This is more common with smaller proteins and larger PEG chains.

  • Suggested Solutions:

    • Optimize Column Selection: Use a column with a smaller pore size to enhance the separation of smaller molecules.

    • Employ an Orthogonal Method: If SEC fails to provide adequate separation, switch to a different chromatographic technique such as ion-exchange (IEX) or reversed-phase (RP-HPLC) chromatography.[10]

Problem 2: The PEGylated product has poor peak shape or exhibits tailing in RP-HPLC.

  • Potential Cause: The PEG moiety can have secondary interactions with the silica-based stationary phase of the column.[10]

  • Suggested Solutions:

    • Use a Biocompatible Column: Employ a column with a hydrophilic coating to minimize secondary interactions.[10]

    • Adjust Mobile Phase: Increase the salt concentration or add a small amount of a non-ionic surfactant to the mobile phase.

    • Optimize Temperature: Increasing the column temperature (e.g., to 45°C or higher) can sometimes improve peak shape.[11][12]

Problem 3: Low recovery of the PEGylated compound from the chromatography column.

  • Potential Cause: Non-specific binding of the PEGylated product to the column matrix.

  • Suggested Solutions:

    • Thorough Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before sample injection.[6]

    • Mobile Phase Additives: Consider adding a small amount of a non-ionic surfactant to the mobile phase to reduce non-specific binding.[6]

Table 2: Troubleshooting Chromatographic Purification

IssuePotential CauseSuggested Solution
Poor SEC Separation Similar hydrodynamic radii of product and unreacted PEG.Use a smaller pore size column; switch to IEX or RP-HPLC.[10]
RP-HPLC Peak Tailing Secondary interactions of PEG with the stationary phase.Use a biocompatible column; adjust mobile phase salt concentration; increase column temperature.[10][11][12]
Low Recovery Non-specific binding to the column matrix.Ensure thorough column equilibration; add a non-ionic surfactant to the mobile phase.[6]
Thin-Layer Chromatography (TLC) Issues

Problem 4: The sample appears as a streak rather than a distinct spot on the TLC plate.

  • Potential Cause:

    • Sample Overload: Applying too much sample to the plate.[13][14][15]

    • Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for the compound.[14]

    • Highly Polar Compound: PEGylated compounds are often highly polar and can streak on silica plates.[13][16]

  • Suggested Solutions:

    • Dilute the Sample: Run the TLC again with a more diluted sample.[13]

    • Optimize Mobile Phase: Adjust the polarity of the eluent. For highly polar compounds, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[13] A common solvent system for PEG-containing compounds is a mixture of chloroform and methanol.[16]

    • Use a Different Stationary Phase: Consider using a reversed-phase TLC plate (e.g., C18).[13]

Problem 5: The spots on the TLC plate are not visible under UV light.

  • Potential Cause: The this compound and the PEGylated product may not be UV-active.

  • Suggested Solutions:

    • Use a Staining Method: Visualize the plate using a stain that reacts with PEG, such as modified Dragendorff stain or iodine vapor.

Table 3: Troubleshooting Thin-Layer Chromatography

IssuePotential CauseSuggested Solution
Streaking Sample overload; inappropriate solvent system; highly polar compound.[13][14][15]Dilute the sample; optimize mobile phase polarity (e.g., chloroform/methanol); add acid/base modifier; use a reversed-phase plate.[13][16]
No UV Visualization Compounds are not UV-active.Use a chemical stain (e.g., Dragendorff, iodine).

Experimental Protocols

Protocol 1: General Method for RP-HPLC Analysis

This protocol provides a starting point for developing an RP-HPLC method to separate a PEGylated protein from unreacted this compound.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: A C4 or C18 reversed-phase column is a good starting point.[11][17]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B is recommended. For example, 20% to 65% B over 25 minutes.[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 45 °C.[17]

  • Detection: UV absorbance at 220 nm or 280 nm.[17]

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Protocol 2: General Method for TLC Monitoring

This protocol outlines a general procedure for monitoring a PEGylation reaction using TLC.

  • Plate: Silica gel TLC plate.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 10:1 v/v) is a good starting point.[16] The polarity can be adjusted as needed.

  • Sample Application:

    • On the baseline of the TLC plate, spot the unreacted this compound starting material.

    • In a separate lane, spot the reaction mixture.

    • A "co-spot" lane, where the reaction mixture is spotted on top of the starting material, can be useful for confirming the identity of the spots.

  • Development: Place the TLC plate in a chamber containing the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp (if applicable) and/or by staining with an appropriate reagent (e.g., iodine vapor or a PEG-specific stain).

Visualizations

experimental_workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis start Protein + this compound reaction Conjugation start->reaction Incubation mixture Reaction Mixture reaction->mixture purify Chromatography (e.g., SEC, RP-HPLC) mixture->purify unreacted Unreacted this compound purify->unreacted Separation product Purified PEGylated Protein purify->product analyze QC Analysis (HPLC, MS) product->analyze

Caption: A typical experimental workflow for PEGylation, purification, and analysis.

troubleshooting_logic cluster_identification Identification Method cluster_hplc_issues HPLC Troubleshooting cluster_tlc_issues TLC Troubleshooting start Problem: Unreacted PEG present after purification hplc HPLC start->hplc tlc TLC start->tlc coelution Co-elution hplc->coelution peak_tailing Peak Tailing hplc->peak_tailing streaking Streaking tlc->streaking solution1 solution1 coelution->solution1 Solution: Change chromatography mode (e.g., SEC to IEX) solution2 solution2 peak_tailing->solution2 Solution: Adjust mobile phase / Use biocompatible column solution3 solution3 streaking->solution3 Solution: Dilute sample / Optimize mobile phase

Caption: A logical flowchart for troubleshooting the removal of unreacted PEG.

References

side reactions of m-PEG3-ONHBoc and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG3-ONHBoc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a PEGylation reagent that contains a methoxy-terminated triethylene glycol (m-PEG3) spacer linked to a Boc-protected aminooxy group. Its primary application is in bioconjugation, where, after removal of the Boc protecting group, the reactive aminooxy group (-ONH2) can selectively react with an aldehyde or ketone on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable oxime bond.[1][2][3] This is a type of "click chemistry" known for its high selectivity and efficiency under mild conditions.[2]

Q2: What are the key steps for using this compound?

The use of this compound in a conjugation reaction typically involves two key steps:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group must be removed to expose the reactive aminooxy functionality. This is achieved under acidic conditions, commonly using trifluoroacetic acid (TFA).[1][4][5][6][7]

  • Oxime Ligation: The deprotected m-PEG3-ONH2 is then reacted with a molecule containing an aldehyde or ketone group to form a stable oxime linkage (-O-N=C).[2][8][9]

Q3: What are the most common side reactions during the Boc deprotection step?

The acidic conditions required for Boc deprotection can lead to several side reactions:

  • t-Butylation: The tert-butyl cation (t-Bu⁺) generated during the removal of the Boc group is an electrophile that can react with nucleophilic residues on your target molecule, such as tryptophan and methionine. This results in an unwanted mass addition of 56 Da.[1][5]

  • Degradation of Acid-Sensitive Groups: If your molecule contains other functional groups that are labile to acid, they may be cleaved or degraded during Boc deprotection.[1]

  • Trifluoroacetylation: When using TFA for deprotection, the newly exposed and highly reactive amine can sometimes be acylated by a trifluoroacetyl group, leading to an undesired byproduct.[1]

Q4: How can I avoid side reactions during Boc deprotection?

To minimize side reactions during the Boc deprotection step, consider the following strategies:

  • Use of Scavengers: To prevent t-butylation, it is highly recommended to include a "scavenger" in the reaction mixture. Common scavengers like triisopropylsilane (TIS) or thioanisole can trap the tert-butyl cation before it reacts with your molecule.[5][6]

  • Optimization of Reaction Conditions: Use the mildest acidic conditions that are effective for deprotection. This includes optimizing the concentration of the acid (e.g., 20-50% TFA in an anhydrous solvent like dichloromethane), the reaction temperature (starting at 0°C), and the reaction time.[6][7]

  • Careful Monitoring: Monitor the progress of the deprotection reaction using techniques like TLC or LC-MS to ensure the reaction goes to completion without prolonged exposure to acidic conditions.[6]

Q5: What are the potential side reactions during the oxime ligation step?

The primary side reactions to be aware of during the oxime ligation are:

  • Reaction with Solvent Impurities: The deprotected aminooxy group is a potent nucleophile and can react with trace amounts of ketone impurities, such as acetone, that may be present in your solvents.[1] This will consume your PEG reagent and reduce the yield of your desired conjugate.

  • Hydrolysis of the Oxime Bond: While oxime bonds are generally stable, they can undergo acid-catalyzed hydrolysis, which reverses the ligation reaction.[1][8][10][11] This is more of a concern under acidic conditions and less so at neutral or physiological pH.

  • Oxidative Degradation: The aminooxy group may be sensitive to certain oxidative conditions, which could lead to its degradation and prevent the desired conjugation.[1]

Q6: How can I optimize the oxime ligation reaction and avoid side reactions?

To ensure a successful oxime ligation with high yield, follow these recommendations:

  • Use High-Purity Solvents: To avoid unwanted reactions with solvent impurities, use high-purity, aldehyde- and ketone-free solvents.

  • Optimize Reaction pH: The optimal pH for uncatalyzed oxime ligation is typically between 4.5 and 5.5.[1][2] However, for acid-sensitive molecules, the reaction can be performed at a neutral pH (6.5-7.5).[12]

  • Use a Catalyst at Neutral pH: To accelerate the reaction rate at neutral pH, the use of a nucleophilic catalyst is highly recommended. Aniline and its derivatives, such as p-phenylenediamine, are effective catalysts.[1][9][13] p-Phenylenediamine has been reported to be significantly more effective than aniline at neutral pH.[13]

  • Control Reaction Conditions: Increasing the concentration of the reactants or the temperature (e.g., to 37°C) can also improve the reaction kinetics.[1]

Troubleshooting Guides

Problem 1: Low or No Yield of the Final Conjugate
Potential Cause Troubleshooting Step
Incomplete Boc Deprotection Verify deprotection using LC-MS. If incomplete, increase the reaction time or TFA concentration. Ensure you are using anhydrous conditions.
Degradation of Deprotected Reagent Use the deprotected m-PEG3-ONH2 immediately after preparation and quenching/neutralization. Avoid long-term storage of the deprotected reagent.
Suboptimal pH for Oxime Ligation Check the pH of your reaction buffer. For uncatalyzed reactions, adjust to pH 4.5-5.5. For reactions at neutral pH, ensure a catalyst is present.[1][2][12]
Slow Reaction Kinetics If the reaction is slow at neutral pH, add a catalyst like aniline (10-100 mM) or p-phenylenediamine (2-10 mM).[1][13] Consider increasing the reactant concentrations or incubating at 37°C.[1]
Reaction with Solvent Impurities Use fresh, high-purity, anhydrous solvents that are free of aldehyde and ketone contaminants.[1]
Inactive Aldehyde/Ketone on Target Molecule Confirm the presence and reactivity of the carbonyl group on your target molecule using an appropriate analytical method.
Problem 2: Presence of Unexpected Byproducts in the Final Product
Potential Cause Troubleshooting Step
t-Butylation of Target Molecule Add a scavenger such as triisopropylsilane (TIS) at 2.5-5% (v/v) to the Boc deprotection reaction mixture.[5][6]
Trifluoroacetylation of the Aminooxy Group After TFA deprotection, ensure complete removal of TFA, for example, by co-evaporation with toluene, before proceeding to the ligation step.[7] Neutralize the TFA salt of the deprotected amine.
Hydrolysis of the Oxime Bond If working at low pH, consider if the purification or storage conditions are contributing to hydrolysis. For long-term stability, store the final conjugate at neutral pH.[10]

Experimental Protocols

Key Parameters for Boc Deprotection and Oxime Ligation
ParameterBoc DeprotectionOxime Ligation (Uncatalyzed)Oxime Ligation (Catalyzed)
pH N/A (Acidic Conditions)4.5 - 5.5[1][2]6.5 - 7.5[1][12]
Key Reagents TFA (20-50% in DCM)[6][7]Acetate or Phosphate BufferPBS or HEPES Buffer
Catalyst N/ANoneAniline or p-phenylenediamine[1][13]
Temperature 0°C to Room Temperature[6]Room Temperature to 37°C[1]Room Temperature to 37°C[1]
Reaction Time 30 - 120 minutes[7]2 - 24 hours1 - 4 hours
Additives Scavenger (e.g., TIS)[5][6]N/AN/A

Visualizing the Process and Potential Issues

Boc Deprotection Workflow and Side Reaction

cluster_deprotection Boc Deprotection Workflow cluster_side_reaction Potential Side Reaction start This compound add_tfa Add TFA (e.g., 20-50% in DCM) + Scavenger (e.g., TIS) start->add_tfa reaction Stir at 0°C to RT (30-120 min) add_tfa->reaction tbu_cation t-Butyl Cation (Generated from Boc) add_tfa->tbu_cation generates quench Quench/Neutralize reaction->quench product Deprotected m-PEG3-ONH2 quench->product tbutylation t-Butylation (Unwanted Side Product) tbu_cation->tbutylation nucleophilic_residue Nucleophilic Residue (e.g., Trp, Met) on Target Molecule nucleophilic_residue->tbutylation

Caption: Workflow for Boc deprotection of this compound and the potential t-butylation side reaction.

Oxime Ligation Workflow and Side Reaction

cluster_ligation Oxime Ligation Workflow cluster_side_reaction Potential Side Reaction deprotected_peg Deprotected m-PEG3-ONH2 mix Mix in appropriate buffer (pH 4.5-7.5) Optional: Add Catalyst deprotected_peg->mix target_molecule Target Molecule with Aldehyde/Ketone target_molecule->mix incubate Incubate (RT to 37°C) mix->incubate final_product PEGylated Conjugate (Stable Oxime Bond) incubate->final_product deprotected_peg2 Deprotected m-PEG3-ONH2 side_product Inactive PEG Side Product deprotected_peg2->side_product solvent_impurity Solvent Impurity (e.g., Acetone) solvent_impurity->side_product

Caption: General workflow for oxime ligation and a common side reaction with solvent impurities.

Troubleshooting Logic for Low Conjugation Yield

start Low Conjugation Yield check_deprotection Was Boc deprotection complete? start->check_deprotection check_ligation_conditions Are ligation conditions optimal? check_deprotection->check_ligation_conditions Yes incomplete_deprotection Optimize deprotection: - Increase time/acid conc. - Ensure anhydrous conditions check_deprotection->incomplete_deprotection No check_reagents Are reagents active? check_ligation_conditions->check_reagents Yes suboptimal_ph Adjust pH: - 4.5-5.5 (uncatalyzed) - 6.5-7.5 (with catalyst) check_ligation_conditions->suboptimal_ph No (pH) slow_kinetics Accelerate reaction: - Add catalyst (e.g., aniline) - Increase temp/concentration check_ligation_conditions->slow_kinetics No (Kinetics) inactive_peg Use freshly deprotected PEG check_reagents->inactive_peg No (PEG) inactive_target Verify carbonyl group on target check_reagents->inactive_target No (Target) success Improved Yield check_reagents->success Yes incomplete_deprotection->success suboptimal_ph->success slow_kinetics->success inactive_peg->success inactive_target->success

Caption: A logical troubleshooting guide for addressing low yield in this compound conjugations.

References

Technical Support Center: Optimizing Boc Deprotection of m-PEG3-ONHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to enhance the efficiency of tert-butyloxycarbonyl (Boc) deprotection from m-PEG3-ONHBoc and related PEGylated compounds. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of a PEGylated compound like this compound?

A1: The most common method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[1][2][3] Standard conditions involve dissolving the Boc-protected compound in DCM (to a concentration of 0.1-0.2 M), cooling the solution to 0°C, and then adding TFA to a final concentration of 20-50% (v/v).[1][4] The reaction is often stirred at 0°C for about 30 minutes and then allowed to warm to room temperature, with completion typically occurring within 1-4 hours.[1][2][4]

Q2: My deprotection reaction is slow or incomplete. What are the likely causes and how can I fix it?

A2: Incomplete deprotection is a frequent issue with several potential causes.[5] Insufficient acid strength or concentration is a primary reason; increasing the TFA concentration to 50% or higher can be effective.[5][6] The steric hindrance from the PEG chain can also slow the reaction, necessitating longer reaction times or gentle heating (e.g., to 30-40°C).[3][7][8] Additionally, ensure your reagents are anhydrous, as moisture can reduce the effective acid concentration.[8] Finally, poor solubility of the starting material can impede the reaction; ensure it is fully dissolved in the chosen solvent.[6][7]

Q3: I'm observing unexpected side products after deprotection. What are they and how can I minimize them?

A3: The primary side reaction during acidic Boc deprotection is the formation of a stable tert-butyl cation.[5][9] This cation can alkylate nucleophilic sites on your molecule, leading to byproducts with an added mass of 56 Da.[7] To prevent this, it is highly recommended to add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[5] Common and effective scavengers include triisopropylsilane (TIS) (2.5-5% v/v) or small amounts of water.[4][5][7]

Q4: How can I effectively monitor the progress of the reaction?

A4: There are several reliable methods to monitor the reaction's progress. Thin-Layer Chromatography (TLC) is a quick and easy technique; the deprotected amine product is more polar and will have a lower Rf value than the Boc-protected starting material.[8][10] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product peak.[10] ¹H NMR spectroscopy is also definitive, as the reaction is complete upon the disappearance of the characteristic singlet for the Boc group's tert-butyl protons at approximately 1.4 ppm.[8][10]

Q5: What is the best work-up procedure to isolate the deprotected product?

A5: The work-up procedure depends on whether you need the final product as a TFA salt or as the free amine.

  • For the TFA salt: The most straightforward method is to remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10] To eliminate residual TFA, co-evaporation with toluene (adding toluene and evaporating again) should be repeated 2-3 times.[4][10] The resulting TFA salt is often pure enough for direct use in the next step.[10]

  • For the free amine: After the initial evaporation, the residue can be dissolved in an organic solvent and carefully neutralized with a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10][11] Following extraction with an organic solvent like DCM, the combined organic layers are washed, dried, and concentrated to yield the free amine.[10]

Q6: Are there effective alternatives to using TFA for deprotection?

A6: Yes, if your substrate is sensitive to TFA, other acidic reagents can be used. A common alternative is a 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[2][10] This method can be advantageous for molecules with TFA-labile functional groups.[2] For highly sensitive substrates, milder, non-acidic methods exist, such as thermal deprotection or using reagents like oxalyl chloride in methanol.[2][12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
1. Incomplete Deprotection Insufficient Acid Strength/Concentration: The acid is too weak or dilute to completely cleave the Boc group.[3][5]Increase TFA concentration (e.g., from 20% to 50% v/v in DCM). Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[5][10]
Inadequate Reaction Time/Temperature: The reaction has not proceeded long enough for completion, especially with sterically hindered substrates.[7][8]Extend the reaction time and continue to monitor by TLC or LC-MS. If the reaction remains sluggish at room temperature, consider gentle heating to 30-40°C.[7][8]
Steric Hindrance: The PEG chain physically blocks the acid from accessing the Boc group, slowing the reaction rate.[5][8]Use more forcing conditions, such as higher acid concentration or longer reaction times. Ensure efficient stirring.[5]
Moisture Contamination: Water in the solvent or on glassware can consume the acid, lowering its effective concentration.[8]Use anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).[3]
2. Formation of Side Products Alkylation by t-Butyl Cation: The tert-butyl cation generated during cleavage reacts with nucleophilic functional groups on the substrate or product.[5][9]Add a scavenger to the reaction mixture before adding the acid. Triisopropylsilane (TIS) at 2.5-5% (v/v) is highly effective.[4][5]
3. PEG Chain Degradation Prolonged Exposure to Harsh Acid: Although less common for short PEG chains, very strong acid and long reaction times can potentially cleave the PEG backbone.[5]Use the mildest conditions that effectively remove the Boc group. Monitor the reaction closely and avoid unnecessarily long reaction times.[5]
4. Difficult Product Isolation Residual TFA: Trace amounts of volatile TFA can be difficult to remove, resulting in an oily product and affecting subsequent reactions.[14][15]After initial evaporation, perform co-evaporation (azeotropic removal) by adding toluene and evaporating under reduced pressure. Repeat this process 2-3 times.[4][8]
Product is an Oil/Gummy Solid: The TFA or HCl salt of the PEGylated amine may not be a crystalline solid.[14]If a solid is required, try precipitating the product from the reaction mixture by adding a non-polar solvent like cold diethyl ether.[1] Alternatively, convert the salt to the free base, which may have different physical properties.

Data Presentation: Reaction Conditions

Table 1: Recommended Reaction Conditions for TFA-mediated Boc Deprotection [1][4][10]

ParameterRecommended ValueNotes
Substrate Concentration 0.1 - 0.2 MIn anhydrous Dichloromethane (DCM)
Acid Trifluoroacetic Acid (TFA)Use a fresh, unopened bottle if possible.
TFA Concentration 20 - 50% (v/v)Start with 20% and increase if the reaction is sluggish.
Scavenger (Optional) Triisopropylsilane (TIS)2.5 - 5% (v/v), add to prevent t-butyl side products.
Temperature 0°C to Room TemperatureCool in an ice bath before acid addition, then allow to warm.
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS for completion.

Table 2: Alternative Conditions using HCl in 1,4-Dioxane [2][10]

ParameterRecommended ValueNotes
Substrate Concentration ~0.1 MIn anhydrous 1,4-Dioxane
Acid 4M HCl in 1,4-DioxaneCommercially available solution.
Temperature Room TemperatureNo initial cooling is typically required.
Reaction Time 1 - 4 hoursGenerally effective and avoids issues with residual TFA.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM

  • Preparation: Dissolve the Boc-protected this compound (1 equivalent) in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask under a nitrogen atmosphere.[4]

  • Scavenger Addition (Recommended): Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4]

  • Cooling: Cool the solution to 0°C in an ice bath.[4]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution to achieve the desired final concentration (typically 20-50%).[4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 1-4 hours.[1][10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • To remove residual TFA, add toluene and evaporate again under reduced pressure. Repeat this co-evaporation step two more times.[4]

    • The resulting product is the TFA salt of the deprotected amine, which can be used directly or neutralized as described in the FAQs.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

  • Preparation: Dissolve the Boc-protected this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution to the mixture.[2]

  • Reaction: Stir the reaction at room temperature for 1-4 hours.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess HCl. The resulting hydrochloride salt of the deprotected amine can be used directly.[2][10]

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate: Use a silica gel TLC plate.

  • Spotting: Apply a small spot of the starting material (co-spot) and a spot of the reaction mixture at different time points.

  • Eluent: Use a solvent system where the starting material has an Rf of ~0.4-0.5 (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol).

  • Visualization: Visualize the spots under UV light (if applicable) and then stain with a ninhydrin solution followed by gentle heating. The deprotected amine product will appear as a new, more polar spot (lower Rf) that stains positive with ninhydrin. The reaction is complete when the starting material spot has disappeared.[6]

Visualizations

G start Start dissolve Dissolve Substrate in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_acid Add TFA (20-50%) + Scavenger (TIS) cool->add_acid react Stir at 0°C to RT (1-4 hours) add_acid->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: Evaporation & Toluene Azeotrope monitor->workup Reaction Complete end Isolate Product (TFA Salt) workup->end

Caption: Experimental workflow for Boc deprotection of PEG linkers.

G start Incomplete Deprotection Observed by TLC/LC-MS check_time Was reaction time sufficient (1-4h)? start->check_time extend_time Extend reaction time and continue monitoring check_time->extend_time No check_acid Is TFA concentration ≥ 20%? check_time->check_acid Yes resolved Problem Resolved extend_time->resolved increase_acid Increase TFA to 50% or use 4M HCl/Dioxane check_acid->increase_acid No check_temp Was reaction run at RT? check_acid->check_temp Yes increase_acid->resolved increase_temp Consider gentle heating (30-40°C) check_temp->increase_temp Yes check_temp->resolved No (already heated) increase_temp->resolved

Caption: Troubleshooting flowchart for incomplete Boc deprotection.

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Technical Support Center: Purification of m-PEG3-ONHBoc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of m-PEG3-ONHBoc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specific PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its conjugates?

A2: The main challenges in purifying this compound and its conjugates arise from the physicochemical properties of the PEG linker and the reactivity of the ONHBoc group. Key difficulties include:

  • High Polarity: The polyethylene glycol (PEG) chain imparts high water solubility and polarity. This can lead to issues such as streaking on TLC plates and poor separation during normal-phase chromatography.[1]

  • Product Heterogeneity: The synthesis can result in a mixture of the desired product, unreacted starting materials (m-PEG3-OH), and byproducts.

  • Lack of a Strong UV Chromophore: The basic PEG structure does not absorb strongly in the UV-Vis spectrum, which can make detection by standard HPLC methods challenging unless a UV-active group is conjugated to it.[1]

  • Instability of the ONHBoc Group: The ONHBoc (N-Boc-hydroxylamine) group can be sensitive to certain conditions, potentially leading to degradation during purification.

Q2: What are the most common impurities found in a crude this compound product mixture?

A3: Common impurities include unreacted starting materials such as m-PEG3-OH, byproducts from the activation and coupling steps, and degradation products.[1] If the conjugation is with a biomolecule, you may also have unreacted biomolecule and multi-PEGylated species.[2][3]

Q3: How do I choose the best purification method for my this compound conjugate?

A3: The choice of purification method depends on the properties of the conjugated molecule, particularly its size and charge.[4]

  • For large molecules like proteins or antibodies, Size Exclusion Chromatography (SEC) is often a good initial step to remove smaller, unreacted PEG linkers.[4][5]

  • For smaller molecules, Reverse-Phase HPLC (RP-HPLC) is often effective for separating the conjugate from unreacted starting materials and other impurities.[4][6]

  • Ion-Exchange Chromatography (IEX) can be used for further polishing if the conjugate has a net charge that is different from the impurities.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Column Chromatography Degradation of the conjugate on acidic silica gel.Neutralize the silica gel by pre-treating it with a base like triethylamine before packing the column. Use a mobile phase containing a small amount of a non-nucleophilic base.[1]
Product loss during solvent removal.Be cautious with high temperatures during rotary evaporation. It is best to remove the solvent under reduced pressure at a moderate temperature (e.g., <40°C).[1]
Poor Separation of Product from Impurities Similar polarity of the product and impurities.Optimize the mobile phase for column chromatography. A shallow gradient can improve resolution. For HPLC, a C18 column with a water/acetonitrile or water/methanol gradient is often effective; adjusting the gradient slope is key.[1]
Purified Conjugate Appears to be Aggregated High degree of PEGylation.Try reducing the molar excess of the this compound used in the conjugation reaction.[4]
Suboptimal purification buffer.Ensure the buffers used during purification are optimized to maintain the solubility and stability of your conjugate. Modifying the pH or salt concentration can be beneficial.[4]
Size Exclusion Chromatography (SEC) is an excellent method for separating monomeric conjugates from higher molecular weight aggregates.[4]

Quantitative Data Summary

The following table summarizes representative purity levels that can be achieved for PEGylated conjugates using different purification techniques. The actual purity will depend on the specific conjugate and optimization of the method.

Purification Method Typical Purity Achieved Key Advantages Key Limitations
Size Exclusion Chromatography (SEC) >90%Good for removing bulk impurities and unreacted PEG from large biomolecules.[4][5]May not resolve species with small differences in size.
Reverse-Phase HPLC (RP-HPLC) >98%High resolution for separating closely related species.[8]Can be denaturing for some proteins.
Ion-Exchange Chromatography (IEX) >95%Good for separating based on charge differences."Charge shielding" by the PEG chain can sometimes hinder separation.[2]

Experimental Protocols

Protocol 1: Purification of a Small Molecule this compound Conjugate using RP-HPLC

This protocol is designed for the purification of a small molecule conjugate.

  • Instrumentation: An HPLC or UPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient appropriate for the hydrophobicity of the conjugate (e.g., 5-95% Mobile Phase B over 40 minutes).[4]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV absorbance at a wavelength appropriate for the conjugated molecule.

  • Procedure:

    • Sample Preparation: Dissolve the crude conjugate in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.[6]

    • Injection: Inject the prepared sample onto the column.[4]

    • Fraction Collection: Collect fractions based on the peaks observed in the UV chromatogram.[4]

    • Analysis: Analyze the purity of each fraction using analytical RP-HPLC or LC-MS.[4]

    • Pooling and Recovery: Pool the fractions containing the pure product. The solvent can be removed by lyophilization to obtain the purified conjugate as a solid.[4]

Protocol 2: Purification of a Protein this compound Conjugate using Size Exclusion Chromatography (SEC)

This protocol is for the bulk separation of a larger PEGylated protein from smaller unreacted this compound.

  • Materials:

    • Crude conjugation reaction mixture.

    • SEC column with an appropriate molecular weight cutoff.[4]

    • SEC Running Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[4]

    • HPLC or FPLC system with a UV detector.[4]

    • Fraction collector.[4]

  • Procedure:

    • System Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of SEC Running Buffer until a stable baseline is observed on the UV detector.[4]

    • Sample Preparation: If necessary, concentrate the reaction mixture. Filter the sample through a 0.22 µm syringe filter.[2]

    • Sample Injection: Inject the prepared sample onto the column.[4]

    • Elution and Fraction Collection: Elute the sample with the SEC Running Buffer and collect fractions. The larger PEGylated protein will elute first, followed by the smaller, unreacted this compound and other low molecular weight impurities.[4]

    • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[4]

    • Pooling: Pool the fractions containing the pure product for further use or subsequent purification steps.[4]

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture InitialCleanup Initial Cleanup (e.g., Dialysis, Ultrafiltration) Crude->InitialCleanup PrimaryPurification Primary Purification InitialCleanup->PrimaryPurification SEC Size Exclusion Chromatography (SEC) (for large molecules) PrimaryPurification->SEC Large Molecule? RPHPLC Reverse-Phase HPLC (RP-HPLC) (for small molecules) PrimaryPurification->RPHPLC Small Molecule? PurityAnalysis1 Purity Analysis (HPLC, MS, SDS-PAGE) SEC->PurityAnalysis1 RPHPLC->PurityAnalysis1 SufficientlyPure Sufficiently Pure? PurityAnalysis1->SufficientlyPure PolishingStep Polishing Step (e.g., IEX for proteins) SufficientlyPure->PolishingStep No PurifiedProduct Purified Conjugate SufficientlyPure->PurifiedProduct Yes PurityAnalysis2 Final Purity & Characterization (HPLC, MS) PolishingStep->PurityAnalysis2 PurityAnalysis2->PurifiedProduct

Caption: General workflow for the purification of PEGylated molecules.[4]

References

impact of buffer selection on m-PEG3-ONHBoc reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing m-PEG3-ONHBoc in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of buffer selection on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound?

A1: The reaction involving this compound is a two-step process. First, the tert-butyloxycarbonyl (Boc) protecting group is removed from the aminooxy moiety under acidic conditions. This deprotection step yields a reactive aminooxy-PEG molecule. The second step is the primary reaction, known as oxime ligation, where the newly exposed aminooxy group (-ONH₂) reacts with a carbonyl group (an aldehyde or ketone) on the target molecule to form a stable oxime bond (-O-N=C).[1][2][3]

Q2: What is the optimal pH for the oxime ligation step?

A2: For uncatalyzed reactions, the optimal pH for oxime ligation is in a slightly acidic range, typically between pH 4.0 and 5.0.[3][4][5] This is because the reaction requires a balance where the carbonyl group is activated by protonation, but the aminooxy group remains sufficiently nucleophilic (unprotonated).[6] At neutral pH (around 7.0), the uncatalyzed reaction is significantly slower.[1][3]

Q3: Why is my oxime ligation reaction so slow at neutral pH?

A3: The rate of oxime formation is significantly slower at neutral pH compared to the optimal acidic pH range.[1][3] To achieve efficient conjugation at neutral pH (e.g., for sensitive biomolecules), the use of a nucleophilic catalyst is highly recommended.[3]

Q4: What catalysts can I use to accelerate the reaction at neutral pH, and at what concentrations?

A4: Aniline is a commonly used catalyst that can be used at concentrations between 10-100 mM to accelerate the reaction.[1][3] However, substituted anilines such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are significantly more effective catalysts at neutral pH.[2][7][8] Studies have shown that p-phenylenediamine can increase the reaction rate up to 120-fold compared to the uncatalyzed reaction at pH 7.[2][9]

Q5: Which buffer types are recommended for the oxime ligation reaction?

A5: The choice of buffer is critical. For reactions in the optimal acidic range, a sodium acetate buffer (e.g., 100 mM, pH 4.5) is a good choice.[3] For catalyzed reactions at neutral pH, a non-amine buffer such as phosphate buffer (e.g., 0.1 M, pH 7.0) is recommended to avoid side reactions with the catalyst or reactants.[4][10] Some specialized bifunctional amine buffers, like 2-(aminomethyl)imidazoles, have also been shown to catalyze the reaction while controlling pH.[11]

Q6: Is the resulting oxime bond stable?

A6: Yes, the oxime bond is generally stable, particularly at physiological pH. It is significantly more stable against hydrolysis than corresponding imine or hydrazone bonds. However, the bond can be susceptible to hydrolysis under prolonged exposure to very strong acidic conditions.[1][4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Final Product Incomplete Boc Deprotection: The aminooxy group was not fully unmasked.Verify deprotection using an analytical method like LC-MS. Ensure sufficient reaction time and appropriate acidic conditions (e.g., 20-50% TFA in DCM).[1][2]
Suboptimal pH for Ligation: For uncatalyzed reactions, the pH is outside the optimal 4.0-5.0 range.[3][4]Prepare fresh buffer and verify the pH with a calibrated meter. Adjust the pH to ~4.5 for uncatalyzed reactions.
Inefficient or Absent Catalyst at Neutral pH: Performing the reaction at pH 6.5-7.5 without a catalyst results in very slow kinetics.[3][5]Add an effective catalyst. For neutral pH, p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) are more efficient than aniline.[2][7][8]
Reaction Stalls or is Sluggish Low Reactant Concentration: Oxime ligation is a bimolecular reaction, and its rate is dependent on reactant concentrations.Increase the concentration of one or both reactants if the experimental design allows.[5]
Steric Hindrance: Ketones are generally less reactive than aldehydes. Bulky groups near the carbonyl can also slow the reaction.Increase reaction time or temperature. Consider using a more reactive aldehyde if possible.[10]
Presence of Side Products Reactant Instability: The aminooxy reagent may degrade, or the carbonyl compound may be impure (e.g., contaminated with acetone from solvents).Use high-purity, fresh solvents and reagents. Ensure the this compound has been stored correctly.[3]
Catalyst-Related Side Reactions: Although rare, high concentrations of catalysts could potentially lead to side reactions depending on the substrate.Optimize the catalyst concentration by performing a titration experiment to find the lowest effective concentration.

Quantitative Data Summary

The reaction rate of oxime ligation is highly influenced by pH and the presence of a nucleophilic catalyst. The following tables provide a summary of the kinetic effects.

Table 1: Impact of pH and Catalyst on Oxime Ligation Rate

pH Catalyst (Concentration) Relative Rate Enhancement Reference
7.0 None 1x (Baseline) [2]
7.0 Aniline ~6x [2]
7.0 p-Phenylenediamine (2 mM) 120x [2]

| 4.5 | Aniline (100 mM) | ~400x (compared to catalyzed at pH 7) |[1] |

Table 2: Second-Order Rate Constants for Catalyzed Oxime Ligation

Nucleophile Electrophile Catalyst (Concentration) Buffer (pH) Rate Constant (k, M⁻¹s⁻¹) Reference

| Aminooxyacetyl-peptide | Benzaldehyde | Aniline (100 mM) | Phosphate (pH 7.0) | 8.2 ± 1.0 | |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).

  • Preparation: Dissolve the this compound linker in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a dry round-bottom flask with a magnetic stir bar.

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The deprotected product will be more polar.[2]

  • Work-up:

    • Remove the DCM and excess TFA via rotary evaporation.

    • To ensure complete removal of residual TFA, co-evaporate with toluene (3 times).

    • The resulting product is the TFA salt of the aminooxy-PEG linker, which can often be used directly in the subsequent ligation step.

    • For neutralization, dissolve the residue in DCM, wash with a saturated sodium bicarbonate (NaHCO₃) solution, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][2]

Protocol 2: Oxime Ligation Reaction

This protocol provides guidelines for both uncatalyzed (acidic pH) and catalyzed (neutral pH) oxime ligation.

  • Reagent Preparation:

    • Aminooxy-PEG Solution: Prepare a stock solution of the deprotected m-PEG3-ONH₂ (from Protocol 1) in the chosen reaction buffer.

    • Carbonyl-Molecule Solution: Prepare a stock solution of your aldehyde or ketone-containing molecule in the same reaction buffer.

    • Catalyst Stock (for neutral pH): Prepare a stock solution of aniline or p-phenylenediamine in the reaction buffer.

  • Reaction Setup:

    • For Acidic Conditions (pH 4.5, Uncatalyzed):

      • Use a 100 mM sodium acetate buffer, pH 4.5.

      • Mix the aminooxy-PEG solution with the carbonyl-molecule solution. A slight molar excess (1.2 to 2-fold) of the PEG reagent is often used.

    • For Neutral Conditions (pH 7.0, Catalyzed):

      • Use a 100 mM phosphate buffer, pH 7.0.

      • To your carbonyl-molecule solution, add the catalyst to the desired final concentration (e.g., 10-100 mM for aniline; 2-10 mM for p-phenylenediamine).

      • Initiate the reaction by adding the aminooxy-PEG solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2-24 hours. The optimal time should be determined empirically.

  • Monitoring and Purification:

    • Monitor the formation of the oxime product by an appropriate analytical method (e.g., RP-HPLC, LC-MS).

    • Once complete, the conjugate can be purified by methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG reagent and byproducts.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up start Dissolve this compound in anhydrous DCM add_tfa Cool to 0°C Add TFA (20-50%) start->add_tfa stir Stir at 0°C for 30 min, then RT for 1-2 hours add_tfa->stir monitor Monitor by LC-MS or TLC stir->monitor evaporate Evaporate solvent and excess TFA monitor->evaporate Reaction Complete neutralize Optional: Neutralize with NaHCO₃ evaporate->neutralize product Purified m-PEG3-ONH₂ (Ready for Ligation) neutralize->product

Caption: Experimental workflow for Boc deprotection of this compound.

Oxime_Ligation_Pathway cluster_catalysis Catalyzed Path at Neutral pH Reactant1 R₁-C(=O)-H (Aldehyde) Intermediate Tetrahedral Intermediate (Hemiaminal) Reactant1->Intermediate + Reactant2 H₂N-O-PEG (Aminooxy-PEG) Reactant2->Intermediate Product R₁-CH=N-O-PEG (Stable Oxime Bond) Intermediate->Product - H₂O H2O H₂O Catalyst Catalyst (e.g., Aniline) pH ~7 Catalyst->Intermediate Accelerates Dehydration Step

Caption: General reaction pathway for oxime ligation.

Troubleshooting_Logic start Low Ligation Yield check_ph Verify Reaction pH start->check_ph ph_ok Is pH optimal? (4.5 uncatalyzed, ~7 catalyzed) check_ph->ph_ok adjust_ph Adjust pH to Optimal Range ph_ok->adjust_ph No check_catalyst Check Catalyst (for neutral pH reaction) ph_ok->check_catalyst Yes adjust_ph->check_ph catalyst_ok Is an effective catalyst present? check_catalyst->catalyst_ok add_catalyst Add/Optimize Catalyst (e.g., p-Phenylenediamine) catalyst_ok->add_catalyst No check_reagents Check Reagent Integrity & Concentration catalyst_ok->check_reagents Yes add_catalyst->check_reagents reagents_ok Are reagents fresh? Is concentration sufficient? check_reagents->reagents_ok optimize_reagents Use Fresh Reagents Increase Concentration reagents_ok->optimize_reagents No success Yield Improved reagents_ok->success Yes optimize_reagents->success

Caption: Troubleshooting workflow for low yield in oxime ligation reactions.

References

Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with m-PEG3-ONHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of m-PEG3-ONHBoc in the development of Antibody-Drug Conjugates (ADCs). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in ADC development?

A1: this compound is a heterobifunctional linker that contains a methoxy-terminated polyethylene glycol (PEG) spacer of three units, and a Boc-protected aminooxy group. This linker is instrumental in site-specific conjugation strategies. The aminooxy group, after deprotection, reacts with an aldehyde or ketone group on an antibody to form a stable oxime bond. This method allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product.[1][2]

Q2: How does this compound help in controlling the DAR?

A2: Control over the DAR is achieved through site-specific conjugation. Typically, aldehyde or ketone groups are introduced into the antibody at specific sites, often within the glycan moieties, through mild oxidation.[2] Since the number of reactive aldehyde/ketone sites is controlled, the subsequent reaction with the deprotected aminooxy-PEG3-drug conjugate results in a defined number of drug molecules attached to each antibody, thus providing excellent control over the DAR.[2]

Q3: What are the advantages of using a PEG linker like this compound?

A3: The PEG3 spacer offers several benefits for ADCs:

  • Enhanced Hydrophilicity: The PEG chain increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads. This can help prevent aggregation.[3][4][5]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can create a "hydration shell" around the payload, potentially shielding it from premature clearance and extending its circulation half-life.[4][5]

  • Defined Spacer Length: The discrete PEG3 unit provides a well-defined distance between the antibody and the drug, which can minimize steric hindrance and help maintain the antibody's binding affinity.[3][6]

Q4: What are the critical reaction parameters to consider when using this compound for conjugation?

A4: Key parameters to optimize include:

  • pH: The oxime ligation reaction is most efficient at a slightly acidic pH, typically between 6.0 and 7.0.[1]

  • Molar Ratio: A molar excess of the deprotected aminooxy-PEG3-drug conjugate over the aldehyde-modified antibody is generally recommended to drive the reaction to completion.[1][2]

  • Catalyst: Aniline can be used as a catalyst to increase the rate of oxime bond formation.[1]

  • Reaction Time and Temperature: These should be optimized for each specific antibody-drug combination. Reactions are often run for several hours at room temperature or overnight at 4°C.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or No Conjugation Yield 1. Incomplete Boc deprotection. 2. Inefficient antibody oxidation. 3. Suboptimal reaction pH. 4. Insufficient molar excess of the linker-drug. 5. Degradation of the aminooxy group.1. Confirm complete deprotection of the Boc group using LC-MS analysis of the linker-drug conjugate. 2. Verify the presence of aldehyde groups on the antibody using a specific aldehyde quantification assay. Optimize the concentration of the oxidizing agent and reaction time. 3. Ensure the reaction buffer pH is between 6.0 and 7.0.[1] 4. Increase the molar excess of the aminooxy-PEG3-drug conjugate. A 10- to 50-fold molar excess may be necessary.[2] 5. Prepare the deprotected aminooxy-PEG3-drug conjugate fresh before use.
ADC Aggregation 1. High hydrophobicity of the drug payload. 2. High DAR. 3. Suboptimal buffer conditions during conjugation or purification.1. The PEG3 linker helps mitigate this, but for highly hydrophobic drugs, further optimization of the formulation buffer may be needed.[4] 2. If aggregation correlates with a higher DAR, consider reducing the number of engineered aldehyde sites on the antibody. 3. Screen different formulation buffers with varying pH and excipients to improve ADC solubility. Perform purification steps at a lower temperature (e.g., 4°C).
Inconsistent DAR 1. Inconsistent generation of aldehyde groups on the antibody. 2. Variability in the concentration of reactants. 3. Inconsistent reaction times.1. Standardize the antibody oxidation protocol, including the concentration of the oxidizing agent, temperature, and reaction time.[2] 2. Ensure accurate concentration determination of both the modified antibody and the linker-drug conjugate. 3. Standardize all reaction incubation times.
Loss of Antibody Binding Affinity 1. Modification of amino acid residues critical for antigen binding.1. The site-specific nature of glycan oxidation and oxime ligation is designed to avoid this. However, if a loss of affinity is observed, confirm that the oxidation conditions are mild and not affecting other parts of the antibody.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the mild oxidation of antibody glycans to generate reactive aldehyde groups.

Materials:

  • Monoclonal antibody in an appropriate buffer (e.g., PBS)

  • Sodium periodate (NaIO4) solution

  • Quenching solution (e.g., glycerol or ethylene glycol)

  • Desalting column

Procedure:

  • Antibody Preparation: Exchange the antibody into an oxidation buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 2-10 mg/mL.

  • Oxidation: Chill the antibody solution on ice. Add a pre-determined molar excess of cold NaIO4 solution. Incubate the reaction on ice for 30 minutes in the dark.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. Incubate on ice for 10-15 minutes.

  • Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 6.5) to remove excess reagents.[2]

Protocol 2: Preparation of the Aminooxy-PEG3-Drug Conjugate

This protocol assumes the user has a drug with a suitable functional group (e.g., an amine) to be conjugated to the Boc-aminooxy-PEG3-acid linker.

Materials:

  • Boc-Aminooxy-PEG3-acid

  • Amine-containing drug

  • EDC and NHS (or Sulfo-NHS)

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Linker: Dissolve Boc-Aminooxy-PEG3-acid in anhydrous DMF. Add 1.5 to 2-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to form the NHS ester.[2]

  • Conjugation to Drug: In a separate vial, dissolve the amine-containing drug in DMF. Add the activated linker solution to the drug solution. Add 2-3 equivalents of DIPEA. Stir the reaction at room temperature for 2-4 hours.[2]

  • Purification: Purify the Boc-Aminooxy-PEG3-Drug conjugate by reverse-phase HPLC.

  • Boc Deprotection: Treat the purified conjugate with a TFA solution to remove the Boc protecting group.

  • Final Purification: Purify the deprotected Aminooxy-PEG3-Drug conjugate by reverse-phase HPLC and lyophilize.

Protocol 3: ADC Conjugation and Purification

Materials:

  • Aldehyde-modified antibody

  • Deprotected Aminooxy-PEG3-Drug conjugate

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.0)

  • Aniline (optional catalyst)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Conjugation Reaction: Dissolve the Aminooxy-PEG3-Drug conjugate in a minimal amount of co-solvent (e.g., DMSO) and dilute with the conjugation buffer. Add the linker-drug solution to the aldehyde-modified antibody solution. A 10- to 50-fold molar excess of the linker-drug is recommended.[1][2] If using a catalyst, add aniline to a final concentration of 1-10 mM.[1]

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[2]

  • Purification: Purify the resulting ADC using SEC to remove unreacted linker-drug and any aggregates. The ADC should be exchanged into a suitable formulation buffer (e.g., PBS, pH 7.4).[7]

Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Payload Synthesis & Deprotection cluster_2 Step 3: Final Conjugation & Purification mAb Monoclonal Antibody (mAb) oxidized_mAb Aldehyde-Modified mAb mAb->oxidized_mAb NaIO4 Oxidation ADC Antibody-Drug Conjugate (ADC) oxidized_mAb->ADC linker This compound activated_linker Activated Linker linker->activated_linker EDC/NHS boc_drug_linker Boc-Aminooxy-PEG3-Drug activated_linker->boc_drug_linker drug Amine-containing Drug drug->boc_drug_linker drug_linker Aminooxy-PEG3-Drug boc_drug_linker->drug_linker TFA (Deprotection) drug_linker->ADC Oxime Ligation pH 6.0-7.0 purified_ADC Purified ADC ADC->purified_ADC Purification (SEC)

Caption: Workflow for ADC synthesis using this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Conjugation Yield check_deprotection Boc Deprotection Complete? start->check_deprotection check_oxidation Antibody Oxidation Efficient? check_deprotection->check_oxidation Yes optimize_deprotection Verify Deprotection (LC-MS) check_deprotection->optimize_deprotection No check_pH Reaction pH Optimal (6.0-7.0)? check_oxidation->check_pH Yes optimize_oxidation Optimize NaIO4 Conc. & Reaction Time check_oxidation->optimize_oxidation adjust_pH Adjust Buffer pH check_pH->adjust_pH No increase_ratio Increase Linker-Drug Molar Excess check_pH->increase_ratio Yes optimize_deprotection->check_deprotection optimize_oxidation->check_oxidation adjust_pH->check_pH success Yield Improved increase_ratio->success

Caption: Troubleshooting logic for low ADC conjugation yield.

References

Validation & Comparative

Characterization of m-PEG3-ONHBoc Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring product quality, efficacy, and safety. The m-PEG3-ONHBoc linker, a discrete polyethylene glycol (dPEG®) reagent, offers a versatile platform for the conjugation of molecules through a stable oxime linkage. This guide provides an objective comparison of this compound with alternative linkers and details the mass spectrometric characterization of its conjugates, supported by experimental protocols and data interpretation.

Comparison of this compound with Alternative Linkers

The selection of a linker is a critical step in the design of bioconjugates, impacting stability, solubility, and in vivo performance. The this compound linker forms a highly stable oxime bond with aldehydes and ketones. The following table compares the key characteristics of the resulting oxime linkage with those from common alternative bioconjugation strategies.

FeatureOxime Linkage (from this compound)Hydrazone Linkage (from Hydrazide-PEG)Thioether Linkage (from Maleimide-PEG)Triazole Linkage (from Azide/Alkyne-PEG)
Target Functional Group Aldehyde or KetoneAldehyde or KetoneThiol (e.g., Cysteine)Alkyne or Azide
Resulting Bond OximeHydrazoneThioether1,2,3-Triazole
Relative Hydrolytic Stability High[1]Moderate to Low, pH-dependent[1]HighVery High
Reaction pH 4.5 - 7.0[2]4.5 - 7.06.5 - 7.5Broad range, depends on catalyst
Reversibility Generally considered stable and non-reversible under physiological conditions.Reversible, especially at lower pH.[1]IrreversibleIrreversible
"Click Chemistry" NoNoNoYes (for Azide/Alkyne)
Key Advantage High stability of the resulting oxime bond.Can be designed as a cleavable linker for drug delivery.High specificity for cysteine residues.Bioorthogonal and highly efficient reaction.
Key Disadvantage Requires the presence of a carbonyl group on the target molecule.Lower stability compared to oxime linkages.[1]Potential for off-target reactions with other thiols.Copper catalyst for CuAAC can be toxic to cells.

Mass Spectrometry Characterization of this compound Conjugates

Mass spectrometry is an indispensable tool for the detailed structural characterization of this compound conjugates. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed, often coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.

Expected Mass Spectrometry Data

The following table summarizes the expected mass shifts and key fragmentation patterns for a hypothetical peptide conjugated with this compound.

AnalyteDescriptionExpected Mass Shift (Da)Key Fragmentation Signature in MS/MS
Unconjugated Peptide The starting peptide with a reactive aldehyde or ketone group.N/AFragmentation along the peptide backbone (b- and y-ions).
This compound The linker itself. The molecular formula is C12H25NO6 with an exact mass of 279.1682.[2]279.1682Characteristic loss of the Boc group (100.12 Da) or isobutylene (56 Da). Sequential neutral losses of ethylene glycol units (44.0262 Da).
Peptide-m-PEG3-ONH- Conjugate The peptide after conjugation with the deprotected m-PEG3-ONH2 linker.Mass of m-PEG3-ONH2 (179.1158 Da)Fragmentation along the peptide backbone. Characteristic sequential neutral losses of ethylene glycol units (44.0262 Da) from the PEG chain.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Aldehyde-Containing Peptide

This protocol describes the deprotection of the Boc group from this compound followed by conjugation to a peptide containing an aldehyde functionality.

Materials:

  • This compound

  • Aldehyde-containing peptide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.0

  • Aniline (optional, as a catalyst)

  • LC-MS system for reaction monitoring and characterization

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in anhydrous DCM.

    • Add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the deprotected product (m-PEG3-ONH2).

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation. The resulting deprotected linker can be used directly in the next step.

  • Oxime Ligation:

    • Dissolve the deprotected m-PEG3-ONH2 and the aldehyde-containing peptide in the conjugation buffer. A 1.5 to 5-fold molar excess of the linker is recommended.

    • (Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction.

    • Incubate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS for the formation of the desired conjugate.

    • Purify the conjugate using reverse-phase HPLC.

Protocol 2: Mass Spectrometry Analysis of the this compound Conjugate

This protocol outlines a general method for the analysis of the purified conjugate by LC-MS.

Materials and Equipment:

  • Purified peptide-m-PEG3-ONH- conjugate

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation:

    • Dissolve the purified conjugate in Mobile Phase A to a concentration of approximately 0.1 mg/mL.

  • LC-MS Analysis:

    • Inject the sample onto the C18 column.

    • Elute the conjugate using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Acquire mass spectra in positive ion mode over a suitable m/z range.

    • Perform data-dependent MS/MS analysis on the most abundant precursor ions to obtain fragmentation data.

  • Data Analysis:

    • Deconvolute the ESI-MS spectra to determine the intact mass of the conjugate.

    • Analyze the MS/MS spectra to confirm the peptide sequence and identify the characteristic neutral losses from the PEG chain.

Visualizations

experimental_workflow cluster_conjugation Conjugation Protocol cluster_ms_analysis Mass Spectrometry Analysis deprotection Boc Deprotection of This compound ligation Oxime Ligation to Aldehyde-Peptide deprotection->ligation Deprotected Linker purification HPLC Purification ligation->purification Crude Conjugate lcms LC-MS Analysis purification->lcms Purified Conjugate msms MS/MS Fragmentation lcms->msms Precursor Ion Selection data_analysis Data Analysis msms->data_analysis Fragment Ion Spectra

Caption: Experimental workflow for conjugation and mass spectrometry analysis.

fragmentation_pathway parent [Peptide-linker+H]+ fragment1 [Parent - 44.0262 Da]+ parent->fragment1 - C2H4O fragment2 [Parent - 88.0524 Da]+ fragment1->fragment2 - C2H4O fragment_boc [linker+H]+ fragment_boc_loss [linker - 100.12 Da+H]+ fragment_boc->fragment_boc_loss - Boc group

Caption: Key fragmentation pathways in MS/MS analysis.

References

A Comparative Analysis of Amide Bond Stability in PEGylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Amide bonds are widely employed in PEGylation due to their exceptional stability under physiological conditions. This stability arises from the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond, making it resistant to hydrolysis.[1][2][3]

Comparative Stability of Common PEGylation Linkages

The choice of PEGylation reagent dictates the type of covalent bond formed, and consequently, the stability of the resulting conjugate. A qualitative comparison of common linker chemistries reveals the superior stability of the amide bond.

Linkage ChemistryTarget Residue(s)Resulting BondStabilityKey AdvantagesKey Disadvantages
NHS Ester Primary Amines (Lysine, N-terminus)Amide Very High Highly stable linkage, well-established chemistry.[4][5][6]Potential for side reactions, less reactive than some alternatives.[4]
Succinimidyl Carbonate (SC) Primary Amines (Lysine, N-terminus)Carbamate (Urethane)Very HighForms a highly stable linkage with good reactivity.[4]Can have side reactions.[4]
Aldehyde (Reductive Amination) Primary Amines (N-terminus)Secondary AmineVery HighCan achieve N-terminal specificity at lower pH.[5][7]Requires a reduction step.[7]
Maleimide Thiols (Cysteine)ThioetherVery HighHigh site-specificity.[8]Requires an available cysteine residue.[8]
Hydrazide Carbonyls (Aldehydes/Ketones)HydrazoneModerate (pH-sensitive)Site-specific conjugation to glycoproteins.[7]The bond can be reversible, especially at low pH.[7]
Isothiocyanate Primary AminesThioureaVery HighForms a highly stable linkage.[4][5]Less commonly used than NHS esters.[4]

Experimental Assessment of Amide Bond Stability

The stability of an amide bond can be quantitatively assessed through hydrolysis and enzymatic cleavage assays. These experiments are crucial for determining the half-life of a PEGylated conjugate under conditions that mimic its intended biological environment.

Hydrolysis Assay Protocol:

  • Preparation of Conjugate: Synthesize the PEG-biomolecule conjugate using the desired PEGylation reagent and purify it to remove any unreacted components.

  • Incubation: Incubate the conjugate in buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0) at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots from the incubation mixtures.

  • Analysis: Analyze the samples using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry to quantify the amount of intact conjugate and any degradation products.[9]

  • Data Interpretation: Plot the percentage of intact conjugate against time to determine the hydrolysis rate and the half-life of the conjugate at different pH values.

Enzymatic Cleavage Assay Protocol:

  • Enzyme Selection: Choose a relevant enzyme or a mixture of enzymes (e.g., proteases like trypsin or cathepsin B, or plasma enzymes) that the conjugate is likely to encounter in vivo.[9]

  • Incubation: Incubate the PEG-conjugate with the selected enzyme(s) in a suitable buffer at 37°C.

  • Time-Point Sampling and Analysis: As with the hydrolysis assay, collect and analyze samples at various time points to monitor the degradation of the conjugate.

  • Data Interpretation: Determine the rate of enzymatic cleavage by plotting the concentration of the released biomolecule or payload over time.[3]

Below is a graphical representation of a typical experimental workflow for assessing amide bond stability.

G cluster_prep Conjugate Preparation cluster_assay Stability Assay cluster_data Data Analysis prep PEGylation Reaction purify Purification (e.g., SEC) prep->purify incubate Incubation (Varying pH or Enzyme) purify->incubate sampling Time-Point Sampling incubate->sampling analysis Analysis (e.g., HPLC, MS) sampling->analysis plot Plot % Intact vs. Time analysis->plot calc Calculate Half-Life plot->calc

Experimental workflow for assessing amide bond stability.

The following diagram illustrates the logical relationship in comparing the stability of different PEGylation linkages.

G Amide Amide (e.g., from NHS Ester) Carbamate Carbamate (e.g., from SC) SecondaryAmine Secondary Amine (Reductive Amination) Thioether Thioether (e.g., from Maleimide) Thiourea Thiourea (e.g., from Isothiocyanate) Hydrazone Hydrazone (pH-sensitive)

Relative stability of common PEGylation linkages.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable PEG Linkers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of success in the design of next-generation drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs). Among the most pivotal choices is the decision between a cleavable and a non-cleavable Polyethylene Glycol (PEG) linker. This choice profoundly influences the stability, efficacy, and safety profile of the therapeutic agent.[1] This guide provides an objective, data-driven comparison of these two linker technologies to inform rational drug design and development.

At a Glance: Key Differences

The fundamental distinction between cleavable and non-cleavable PEG linkers lies in their stability and mechanism of payload release.[2] Cleavable linkers are engineered to break under specific physiological conditions, such as the acidic environment of tumors or the presence of certain enzymes, to release the drug payload at the target site.[3][4] In contrast, non-cleavable linkers form a stable, permanent bond, and drug release is dependent on the degradation of the carrier molecule, such as an antibody, within the lysosome.[2][5]

FeatureCleavable PEG LinkerNon-Cleavable PEG Linker
Mechanism of Release Specific cleavage by enzymes, pH, or redox conditions.[3]Degradation of the carrier molecule (e.g., antibody) in the lysosome.[3]
Drug Release Location Can be extracellular or intracellular, depending on the trigger.[2]Primarily intracellular (lysosomal).[2]
Payload Form Released in its native, unmodified, and highly potent form.[2]Released as a conjugate with the linker and an amino acid residue.[2]
Plasma Stability Generally lower, with a potential for premature drug release.[2][6]Generally higher, leading to a more stable conjugate in circulation.[2][6]
"Bystander Effect" High potential, as the released drug can kill neighboring antigen-negative cells.[6]Low to negligible potential.[6]
Ideal Application Heterogeneous tumors, where killing antigen-negative cells is beneficial.[7]Homogeneous tumors with high antigen expression.[7]

Quantitative Data Summary

Direct head-to-head comparisons of ADCs with cleavable versus non-cleavable PEG linkers using the identical antibody and payload are limited in publicly available literature.[6][7] However, by compiling data from various preclinical studies, we can illustrate the performance differences between these two linker strategies.

In Vitro Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate in killing cancer cells in vitro. Lower IC50 values indicate greater potency.

ADC ConstructLinker TypeCell LineIC50 (nM)Reference
Trastuzumab-vc-MMAECleavable (Val-Cit)SK-BR-3 (HER2+)~1-10[8]
Trastuzumab-mc-DM1Non-Cleavable (SMCC)JIMT-1 (HER2+)~5-20[6]

Note: IC50 values are approximate and can vary based on specific experimental conditions, including drug-to-antibody ratio (DAR) and assay duration.

In Vivo Efficacy (Tumor Growth Inhibition)

In vivo studies in xenograft models provide crucial data on the anti-tumor activity of drug conjugates. The percentage of tumor growth inhibition is a key metric of efficacy.

ADC ConstructLinker TypeXenograft ModelTumor Growth Inhibition (%)Reference
Anti-HER2-vc-MMAECleavable (Val-Cit)NCI-N87 (gastric)>90%[9]
Trastuzumab-mc-DM1Non-Cleavable (SMCC)JIMT-1 (breast)~70-80%[6]

Note: Direct comparative in vivo efficacy data for cleavable versus non-cleavable linkers with the same antibody and payload are scarce.

Plasma Stability

The stability of the linker in circulation is a critical factor. Premature release of the payload can lead to off-target toxicity.

Linker TypeTime Point (hours)% Payload Loss in Mouse PlasmaReference
ADC-PEG42422%[1]
ADC-PEG82412%[1]

Note: This data highlights the impact of PEG chain length on stability. Generally, non-cleavable linkers exhibit higher plasma stability than cleavable linkers.[5]

Visualizing the Mechanisms and Workflows

To better understand the distinct pathways and experimental evaluations of ADCs with cleavable and non-cleavable linkers, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.

cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC_C ADC binds to Antigen-Positive Cell Internalization_C Internalization ADC_C->Internalization_C Lysosome_C Lysosomal Trafficking Internalization_C->Lysosome_C Cleavage Enzymatic/pH-mediated Cleavage Lysosome_C->Cleavage Release_C Payload Release Cleavage->Release_C Bystander Bystander Killing of Antigen-Negative Cell Release_C->Bystander ADC_NC ADC binds to Antigen-Positive Cell Internalization_NC Internalization ADC_NC->Internalization_NC Lysosome_NC Lysosomal Trafficking Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Release_NC Payload-Linker-Amino Acid Release Degradation->Release_NC

Mechanisms of drug release for cleavable and non-cleavable linkers.

cluster_workflow Experimental Workflow for ADC Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Start ADC Synthesis & Characterization InVitro In Vitro Evaluation Start->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Stability Plasma Stability Assay InVitro->Stability Bystander Bystander Effect Assay InVitro->Bystander InVivo In Vivo Evaluation PK Pharmacokinetic Analysis InVivo->PK Efficacy Tumor Growth Inhibition InVivo->Efficacy Biodistribution Biodistribution InVivo->Biodistribution Tox Toxicology Studies PK->Tox End Lead Candidate Selection Tox->End Cytotoxicity->InVivo Stability->InVivo Bystander->InVivo

Experimental workflow for evaluating and comparing ADC linkers.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different drug conjugate constructs. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADCs (cleavable and non-cleavable linker constructs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[10]

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[2]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.

In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of ADCs in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cells for xenograft implantation

  • ADC constructs

  • Phosphate-buffered saline (PBS) for vehicle control

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.[10]

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³. Randomize the mice into treatment and control groups.[10]

  • ADC Administration: Administer the ADC constructs (e.g., via intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle (e.g., PBS).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Study Endpoint: Continue the study for a specified period or until the tumors in the control group reach a predetermined size.[7]

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • ADC constructs

  • Frozen plasma from relevant species (e.g., mouse, rat, human)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., ELISA or LC-MS)

Procedure:

  • ADC Incubation: Thaw plasma at 37°C. Dilute the ADC constructs to a final concentration of approximately 100 µg/mL in the plasma. Prepare a control sample by diluting the ADCs in PBS. Incubate all samples at 37°C.[1]

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately freeze the samples at -80°C to stop any further degradation.[1]

  • Sample Analysis: Quantify the amount of intact ADC or the amount of released payload at each time point using a validated analytical method such as ELISA or LC-MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile of the ADC in plasma.

Conclusion

The decision between a cleavable and a non-cleavable PEG linker is a nuanced one, with each strategy offering distinct advantages and disadvantages.[6] Cleavable linkers can provide enhanced potency and the ability to overcome tumor heterogeneity through the bystander effect, but may be associated with lower plasma stability and a higher risk of off-target toxicity.[6] Non-cleavable linkers generally offer superior stability and a more favorable safety profile, making them well-suited for highly potent payloads and targets with high, homogenous expression.[6] Ultimately, the optimal choice is contingent upon the specific therapeutic application, the characteristics of the target antigen and payload, and the desired balance between efficacy and safety.

References

validation of PEGylation sites using peptide mapping after m-PEG3-ONHBoc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of peptide mapping with other analytical techniques for the validation of PEGylation sites following conjugation with m-PEG3-ONHBoc. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most suitable methods for characterizing their PEGylated biotherapeutics.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. The site of PEG attachment is a critical quality attribute, as it can significantly impact the biological activity, stability, and immunogenicity of the protein. Therefore, robust analytical methods are required to accurately identify and quantify PEGylation sites.

This compound is an amine-reactive PEGylating reagent that targets primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. Validating the specific sites of conjugation is essential for ensuring product consistency and understanding structure-function relationships. Peptide mapping coupled with mass spectrometry (MS) is a powerful and widely used technique for this purpose.[1][2]

Comparison of PEGylation Site Validation Techniques

The choice of an analytical method for validating PEGylation sites depends on various factors, including the nature of the protein, the complexity of the PEGylation, the desired level of detail, and the available instrumentation. The following table compares the key performance characteristics of common techniques.

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular weight, degree of PEGylation, specific site of attachment.[1]N-terminal sequence, confirmation of N-terminal PEGylation.Separation and quantification of PEGylated species.[2]Higher-order structure, degree of PEGylation.
Resolution High (can resolve individual PEG oligomers).Single amino acid residue.Variable (depends on column and method).Atomic level for small proteins.
Sensitivity High (picomole to femtomole).[1]Low (10-100 picomoles).Moderate.Low (requires mg of sample).
Throughput High.[1]Low.High.Low.
Key Advantages High sensitivity and resolution, can analyze complex mixtures, provides information on the degree and site of PEGylation simultaneously.[1]High accuracy for N-terminal sequencing, unambiguous residue identification.Excellent for separating isomers and quantifying different PEGylated forms.Non-destructive, provides information on the solution-state structure.
Key Limitations Polydispersity of PEG can complicate spectra, data analysis can be complex.Limited to N-terminal analysis, not suitable for internal lysine PEGylation.Indirectly identifies PEGylation sites, often requires coupling with other techniques.Requires high sample concentrations, complex spectra for large proteins.

Quantitative Data Presentation: A Case Study of PEG-rhGH

Peptide mapping is highly effective in identifying specific PEGylation sites. In a study on PEGylated recombinant human growth hormone (PEG-rhGH), RP-HPLC peptide mapping was used to identify the primary sites of PEGylation.[3] The following table summarizes the identified PEGylated peptides and their corresponding modification sites.

PeptideAmino Acid SequenceIdentified PEGylation Site
T1M-F-P-T-I-P-L-S-RN-terminus
T4F-D-T-N-S-H-N-D-D-A-L-L-KLysine 38 (K38)
T13Y-G-L-L-Y-C-F-R-K-D-M-D-KLysine 140 (K140)
T14V-E-T-F-L-R-S-V-F-A-N-S-L-V-Y-G-A-S-D-S-N-V-Y-D-L-L-KLysine 145 (K145)
T15D-L-E-E-G-I-Q-T-L-M-G-RLysine 158 (K158)

This data is representative of the type of results obtained from peptide mapping analysis of a PEGylated protein.

Experimental Protocols

This compound Conjugation to a Protein

This protocol describes the general steps for conjugating an amine-reactive PEG, such as this compound, to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to create a stock solution (e.g., 100 mM).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction.

  • Purification: Remove the excess PEG reagent and byproducts by size-exclusion chromatography or dialysis.

Peptide Mapping of PEGylated Protein by LC-MS/MS

This protocol outlines the workflow for identifying PEGylation sites using peptide mapping.

Materials:

  • PEGylated protein and unmodified control protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system with a C18 column

Procedure:

  • Reduction and Alkylation:

    • Reduce the disulfide bonds of the PEGylated and control proteins with DTT.

    • Alkylate the free cysteine residues with IAM to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Digest the proteins into smaller peptides using trypsin at 37°C overnight.

  • LC-MS/MS Analysis:

    • Inject the peptide mixtures onto a C18 column for separation by reverse-phase HPLC.

    • Elute the peptides using a gradient of increasing acetonitrile concentration.

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

  • Data Analysis:

    • Compare the peptide maps of the PEGylated and unmodified proteins.

    • Identify peptides in the PEGylated sample that show a mass shift corresponding to the mass of the m-PEG3 moiety.

    • Analyze the MS/MS fragmentation data of the modified peptides to confirm the sequence and pinpoint the exact amino acid residue that is PEGylated.

Visualizations

experimental_workflow cluster_conjugation This compound Conjugation cluster_mapping Peptide Mapping protein Protein Solution reaction Conjugation Reaction protein->reaction peg This compound peg->reaction purification Purification (SEC/Dialysis) reaction->purification peg_protein PEGylated Protein purification->peg_protein digestion Reduction, Alkylation, & Trypsin Digestion peg_protein->digestion lc_separation LC Separation (RP-HPLC) digestion->lc_separation ms_analysis MS/MS Analysis lc_separation->ms_analysis data_analysis Data Analysis & Site ID ms_analysis->data_analysis signaling_pathway cluster_analysis Comparative Analysis peg_protein PEGylated Protein peptide_map_peg Peptide Map (PEGylated) peg_protein->peptide_map_peg Digestion unmodified_protein Unmodified Protein peptide_map_unmod Peptide Map (Unmodified) unmodified_protein->peptide_map_unmod Digestion data_comparison Data Comparison peptide_map_peg->data_comparison peptide_map_unmod->data_comparison peg_site Identified PEGylation Site(s) data_comparison->peg_site Mass Shift Analysis

References

head-to-head comparison of different PEGylation reagents for protein modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the therapeutic properties of proteins, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy. This modification can lead to increased stability, enhanced solubility, and reduced immunogenicity. The choice of PEGylation reagent is critical and depends on the protein's characteristics and the desired therapeutic outcome. This guide provides an objective comparison of common PEGylation reagents, supported by experimental data and detailed protocols to aid in selecting the optimal conjugation strategy.

The selection of a PEGylation reagent hinges on factors such as reaction efficiency, the stability of the resulting conjugate, and the impact on the protein's biological activity. This guide focuses on a head-to-head comparison of three prevalent classes of PEGylation reagents: N-hydroxysuccinimide (NHS)-esters, Maleimides, and tosylated PEGs.

Comparative Analysis of PEGylation Reagent Performance

The efficacy of different PEGylation reagents can be evaluated based on several key parameters, including their reactivity, specificity, and the stability of the resulting bond. The following tables summarize the key performance characteristics of tosylated PEG, NHS ester, and maleimide linkers based on available data.

FeatureTosylated-PEGNHS-Ester-PEGMaleimide-PEG
Target Residue Primary amines (e.g., Lysine), Thiols (e.g., Cysteine), HydroxylsPrimary amines (e.g., Lysine)Cysteine
Reaction pH 7.0 - 9.07.0 - 8.56.5 - 7.5
Bond Formed Amine, Thioether, or EtherAmideThioether
Bond Stability HighHighModerate (potential for retro-Michael reaction)
Reaction Specificity Less specific than NHS esters or maleimides due to reactivity with multiple nucleophiles.[1]Highly specific for primary amines.[1]Highly specific for thiols at optimal pH.[1]
Key Advantage Versatility in targeting different functional groups.High reactivity and specificity for amines.High specificity for cysteine residues, allowing for site-specific modification.[2]
Potential Side Reactions Reaction with other nucleophiles present on the biomolecule (e.g., hydroxyls).[1]Hydrolysis of the NHS ester, especially at pH > 8.0.[1]Reaction with amines at pH > 7.5; Retro-Michael addition leading to de-conjugation.[1]

Experimental Protocols

To objectively compare these PEGylation strategies, a series of experiments are required. The following section provides detailed protocols for protein modification with each reagent, followed by methods for analyzing the results.

General Experimental Workflow

The process of protein PEGylation follows a structured workflow, from the initial conjugation reaction to the final characterization of the purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing protein_prep Protein Preparation (Buffer Exchange, Concentration) peg_reaction PEGylation Reaction (Incubation, Quenching) protein_prep->peg_reaction purification Purification (SEC, IEX) peg_reaction->purification characterization Characterization (SDS-PAGE, MS, Activity Assay) purification->characterization

General workflow for protein PEGylation.
Protocol 1: Amine-Reactive PEGylation using NHS-Ester-PEG

This protocol describes the conjugation of an NHS-ester-activated PEG to primary amines (lysine residues and the N-terminus) on a target protein.

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the mPEG-NHS ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, mass spectrometry, and a relevant biological activity assay.

Protocol 2: Thiol-Reactive PEGylation using Maleimide-PEG

This protocol is for the site-specific modification of cysteine residues using a maleimide-activated PEG.

Materials:

  • Target protein with an accessible cysteine residue

  • mPEG-Maleimide

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5

  • (Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if cysteine needs to be reduced.

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent by buffer exchange.

  • Dissolve the protein in the reaction buffer at 1-10 mg/mL.

  • PEGylation Reaction: Add a 2 to 10-fold molar excess of mPEG-Maleimide to the protein solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding L-cysteine to a final concentration of 10 mM.

  • Purification and Characterization: Purify and characterize the conjugate as described in Protocol 1.

Characterization and Analysis of PEGylated Proteins

Successful PEGylation and its effect on the protein must be confirmed through various analytical techniques.

Workflow for Characterization of PEGylated Proteins

G cluster_analysis Analytical Techniques cluster_outcomes Analysis Outcomes start Purified PEGylated Protein sds_page SDS-PAGE start->sds_page mass_spec Mass Spectrometry start->mass_spec activity_assay Biological Activity Assay start->activity_assay sds_outcome Determine PEGylation efficiency (shift in molecular weight) sds_page->sds_outcome ms_outcome Confirm identity and purity (exact mass of conjugate) mass_spec->ms_outcome activity_outcome Assess impact on function (comparison to unmodified protein) activity_assay->activity_outcome

Workflow for the characterization of PEGylated proteins.

1. SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the increase in molecular weight of the protein after PEGylation.

  • Procedure: Run samples of the unmodified protein and the purified PEGylated protein on an SDS-PAGE gel.

  • Interpretation: A successful PEGylation will result in a new band or a smear at a higher molecular weight compared to the unmodified protein. The intensity of the bands can provide a semi-quantitative measure of the conjugation efficiency.

2. Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG molecules.

  • Procedure: Analyze the purified PEGylated protein samples using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).

  • Interpretation: The exact mass of the conjugate confirms the identity and purity of the PEGylated protein.

3. Biological Activity Assay: It is crucial to determine if the PEGylation process has affected the biological activity of the protein. The specific assay will depend on the function of the protein.

  • Procedure: Perform a relevant in vitro or in vivo activity assay for the unmodified protein and the PEGylated conjugates.

  • Interpretation: Compare the activity of the modified proteins to the unmodified control. A decrease in activity is sometimes observed due to steric hindrance from the PEG chain, but this is often compensated for by the improved pharmacokinetic profile.[3]

Conclusion

The choice of PEGylation reagent is a critical step in the development of therapeutic proteins. NHS-esters offer a robust method for modifying accessible amine groups, while maleimides provide high specificity for cysteine residues, enabling site-specific PEGylation. Tosylated PEGs present a versatile option for targeting a broader range of functional groups. By carefully considering the characteristics of the target protein and the desired outcome, and by employing the detailed protocols and analytical methods outlined in this guide, researchers can effectively optimize their protein modification strategies to enhance the therapeutic potential of their biomolecules.

References

Safety Operating Guide

Navigating the Disposal of m-PEG3-ONHBoc: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Although not always classified as a hazardous substance, the reactive nature of similar compounds necessitates a cautious approach.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or glasses with side-shields.To protect eyes from potential splashes and aerosols.
Skin Protection Chemical-resistant gloves (e.g., Nitrile). A standard laboratory coat is mandatory.To prevent direct skin contact with the chemical.
Respiratory Protection A dust mask is recommended when handling the solid powder form.To avoid inhalation of fine particles.

Step-by-Step Disposal Protocol for m-PEG3-ONHBoc

The appropriate disposal method for this compound is contingent on its physical state: unused solid, solutions in organic solvents, or dilute aqueous solutions from experimental procedures. All forms of this chemical waste must be treated as chemical waste and segregated from regular laboratory trash.

1. Waste Collection and Segregation:

  • Solid Waste: Unused or expired solid this compound, as well as any contaminated materials such as gloves, wipes, and pipette tips, must be collected in a designated hazardous waste container. The original vial containing the solid product should be securely closed and placed within this larger container.

  • Liquid Waste: All solutions containing this compound, including stock solutions (e.g., in DMSO or DMF) and reaction mixtures, must be collected in a separate, clearly labeled hazardous waste container compatible with the solvent used.

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". Any additional information required by your institution's Environmental Health and Safety (EHS) department must also be included.

  • Sealing: Keep waste containers securely sealed when not in use to prevent spills and the release of vapors.

3. Final Disposal:

  • Contact EHS: Do not dispose of any form of this compound waste in the regular trash or down the drain. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[1] They will ensure the waste is handled and disposed of in accordance with all applicable regulations, which may include incineration or other approved methods.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound based on its form.

This compound Disposal Workflow cluster_start cluster_form Determine Waste Form cluster_collection Collection Procedure cluster_final Final Disposal start Identify this compound Waste solid Unused/Expired Solid start->solid Is it solid? liquid_organic Concentrated Solution (e.g., in DMSO, DMF) start->liquid_organic Is it a concentrated organic solution? liquid_aqueous Dilute Aqueous Solution start->liquid_aqueous Is it a dilute aqueous solution? collect_solid Place original vial in a labeled hazardous waste container. solid->collect_solid collect_liquid Collect in a labeled, solvent-compatible hazardous waste container. liquid_organic->collect_liquid liquid_aqueous->collect_liquid contact_ehs Contact Institutional EHS for Waste Pickup and Disposal. collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: A flowchart outlining the decision-making process for the safe disposal of this compound in various forms.

By adhering to these procedures, laboratory professionals can mitigate risks, ensure a safe working environment, and maintain compliance with institutional and regulatory standards for chemical waste management.

References

Essential Safety and Logistical Information for Handling m-PEG3-ONHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk when handling m-PEG3-ONHBoc. The following table summarizes the recommended equipment.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[1][2]Protects against potential splashes and aerosols of the chemical.[1]
Skin Protection Chemical-resistant nitrile rubber gloves (double-gloving is recommended). A flame-resistant or impervious lab coat should be worn.[1][3][4]Provides a barrier against skin contact and prevents contamination of personal clothing.[1][3]
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4] If risk assessment indicates, use a full-face respirator.[1]Minimizes the risk of inhaling any vapors or aerosols that may be generated during handling.[1]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, must be inspected prior to use.[1][3]Essential for preventing direct dermal exposure. Proper glove removal technique should be followed.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] The recommended long-term storage temperature is typically -20°C.[3][5]

2. Preparation for Use:

  • Ensure that an eyewash station and a safety shower are immediately accessible before handling.[1]

  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • All handling of this compound should be conducted in a certified chemical fume hood to control potential vapor exposure.[1][2]

  • Don all required PPE as specified in the table above before handling the chemical.[1]

3. During the Experiment:

  • Avoid all direct contact with the skin, eyes, and clothing.[2][3]

  • Do not breathe any dust, fumes, gas, mist, vapors, or spray that may be generated.[2]

  • Use calibrated equipment and handle the compound gently to prevent aerosolization.

  • Do not eat, drink, or smoke in the laboratory when using this product.[2][3]

4. Post-Experiment:

  • Decontaminate all work surfaces and equipment that have come into contact with this compound.

  • Securely seal the container before returning it to storage.

  • Wash hands thoroughly with soap and water after handling is complete.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect any unused this compound powder, contaminated gloves, wipes, and labware (e.g., pipette tips) in a designated, labeled, and sealed hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and initial glassware rinses, in a separate, clearly labeled hazardous waste container compatible with the solvent used.[2][6]

Waste Container Management:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[6]

  • Keep waste containers securely sealed when not in use.[2][6]

Final Disposal:

  • Do not dispose of this compound in the regular trash or pour it down the drain.[2][6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous-waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[4][6]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Preparation PPE Don PPE Prep->PPE FumeHood Work in Fume Hood PPE->FumeHood Handling Handling this compound FumeHood->Handling Experiment Perform Experiment Handling->Experiment Decon Decontaminate Surfaces Experiment->Decon Waste Segregate Waste Decon->Waste SolidWaste Solid Waste Container Waste->SolidWaste LiquidWaste Liquid Waste Container Waste->LiquidWaste Disposal Contact EHS for Disposal SolidWaste->Disposal LiquidWaste->Disposal

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG3-ONHBoc
Reactant of Route 2
Reactant of Route 2
m-PEG3-ONHBoc

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.